molecular formula C55H100N4O16 B12424239 Murapalmitine

Murapalmitine

Cat. No.: B12424239
M. Wt: 1073.4 g/mol
InChI Key: ROLSXGCSNWNLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Murapalmitine is a useful research compound. Its molecular formula is C55H100N4O16 and its molecular weight is 1073.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H100N4O16

Molecular Weight

1073.4 g/mol

IUPAC Name

[3-[4-[[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C55H100N4O16/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-47(65)72-38-43(75-49(67)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-73-48(66)35-34-44(53(56)69)58-55(71)50(40(3)62)59-54(70)41(4)74-52(51(68)46(64)37-61)45(36-60)57-42(5)63/h36,40-41,43-46,50-52,61-62,64,68H,6-35,37-39H2,1-5H3,(H2,56,69)(H,57,63)(H,58,71)(H,59,70)

InChI Key

ROLSXGCSNWNLCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Murapalmitine's Mechanism of Action in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murapalmitine, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), represents a potent immunomodulator that leverages the intricate machinery of the innate immune system. As the minimal bioactive peptidoglycan motif common to nearly all bacteria, MDP and its analogs are recognized by the host as a sign of microbial presence, triggering a robust immune response. The addition of a palmitoyl lipid moiety to the core MDP structure enhances its interaction with host cell membranes, significantly augmenting its immunostimulatory properties and making it a subject of considerable interest for vaccine adjuvant development and immunotherapy.

This technical guide provides an in-depth exploration of the core mechanism of action of this compound in innate immunity. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Engagement of the NOD2 Pathway

The primary mechanism of action of this compound is initiated through its recognition by the intracellular pattern recognition receptor (PRR), Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) . NOD2 is a key sensor of bacterial peptidoglycan fragments within the cytoplasm of various immune cells, including macrophages, dendritic cells, and intestinal epithelial cells.[1] The lipophilic nature of this compound facilitates its transit across the cell membrane to engage with cytosolic NOD2.

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD2, a series of conformational changes are induced in the receptor. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via CARD-CARD homotypic interactions. The formation of this NOD2-RIPK2 signaling complex, often referred to as the "nodosome," is the central event that propagates the downstream signaling cascade.

Signaling Pathways Activated by this compound

The activation of the NOD2-RIPK2 platform triggers two principal downstream signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • NF-κB Pathway: The nodosome complex recruits and activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB transcription factor dimers (typically p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other immune mediators.[2][3]

  • MAPK Pathway: The RIPK2-mediated signaling also leads to the activation of the MAPK cascade, including the activation of p38, JNK, and ERK. The activation of these kinases contributes to the stabilization of pro-inflammatory mRNA transcripts and the activation of other transcription factors, such as AP-1, which work in concert with NF-κB to orchestrate the inflammatory response.

The culmination of these signaling events is a potent innate immune response characterized by the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as the upregulation of co-stimulatory molecules on antigen-presenting cells, thereby bridging the innate and adaptive immune responses.

Quantitative Data on the Immunostimulatory Activity of Lipophilic MDP Derivatives

The following tables summarize quantitative data from studies on lipophilic derivatives of MDP, which are structurally and functionally analogous to this compound. These data illustrate the potent immunostimulatory effects of these molecules.

Compound Assay Cell Line Parameter Value Reference
Lipophilic MDP derivativeNOD2 ActivationHEK-Blue™ NOD2 CellsEC50Varies (nM to µM range)[4]
MurabutideCytokine ProductionHuman Monocyte-derived DCsTNF-α productionSignificantly increased[5]
MurabutideCytokine ProductionHuman Monocyte-derived DCsIL-10 productionTransiently increased
B30-MDPAntibody ProductionMiceNeutralizing antibody titerSignificantly higher than vaccine alone
MDP-Lys(L18)Cytokine Production (in vivo)MiceSerum IL-4 and IL-6Higher than vaccine alone

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.

NOD2 Activation Assay using a Reporter Cell Line

This protocol describes a common method to quantify the ability of a compound to activate the NOD2 signaling pathway.

  • Objective: To determine the dose-dependent activation of the NOD2 receptor by this compound.

  • Cell Line: HEK-Blue™ NOD2 cells (InvivoGen), which are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Procedure:

    • Seed HEK-Blue™ NOD2 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in sterile, endotoxin-free water or an appropriate solvent.

    • Add the this compound dilutions to the cells. Include a positive control (e.g., L18-MDP) and a negative control (vehicle).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatant.

    • Measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).

    • Read the absorbance at 620-650 nm using a microplate reader.

    • Calculate the fold-induction of NF-κB activation relative to the vehicle control.

Cytokine Production Assay in Primary Immune Cells

This protocol details the measurement of cytokine secretion from primary immune cells upon stimulation with this compound.

  • Objective: To quantify the production of pro-inflammatory cytokines by immune cells in response to this compound.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or generate BMDMs from mouse bone marrow.

    • Seed the cells in a 96-well plate at a density of 2 x 105 cells/well.

    • Stimulate the cells with various concentrations of this compound for 24-48 hours. Include a positive control (e.g., LPS) and a negative control (vehicle).

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

In Vivo Adjuvant Activity Assessment

This protocol outlines a general procedure to evaluate the adjuvant effect of this compound in a mouse model.

  • Objective: To assess the ability of this compound to enhance the immune response to a co-administered antigen in vivo.

  • Animal Model: BALB/c or C57BL/6 mice.

  • Procedure:

    • Prepare a vaccine formulation by emulsifying an antigen (e.g., ovalbumin) with or without this compound in a suitable vehicle (e.g., saline or an oil-in-water emulsion).

    • Immunize mice subcutaneously or intramuscularly with the vaccine formulations on day 0.

    • Administer a booster immunization on day 14 or 21.

    • Collect blood samples at various time points (e.g., days 14, 28, and 42) to measure antigen-specific antibody titers (e.g., IgG1, IgG2a) by ELISA.

    • At the end of the experiment, isolate splenocytes and re-stimulate them in vitro with the antigen to measure antigen-specific T-cell responses, such as proliferation (e.g., by CFSE dilution) or cytokine production (e.g., IFN-γ, IL-4 by ELISpot or intracellular cytokine staining).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound's activity.

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Murapalmitine_ext This compound Murapalmitine_int This compound Murapalmitine_ext->Murapalmitine_int Crosses cell membrane NOD2 NOD2 Murapalmitine_int->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruits via CARD-CARD IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) RIPK2->MAPK_cascade Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates DNA DNA (κB sites) NFκB_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription Experimental_Workflow_Adjuvant_Activity cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis Antigen Antigen (e.g., Ovalbumin) Formulation Vaccine Formulation (Antigen +/- this compound) Antigen->Formulation This compound This compound This compound->Formulation Mice Mice (e.g., BALB/c) Formulation->Mice Inject Immunization Immunization (Day 0) Mice->Immunization Booster Booster (Day 14/21) Immunization->Booster Blood_collection Blood Collection (e.g., Day 28) Booster->Blood_collection Spleen_harvest Spleen Harvest (e.g., Day 42) Blood_collection->Spleen_harvest ELISA ELISA for Antigen-specific Antibodies Blood_collection->ELISA ELISpot ELISpot for Antigen-specific T-cells Spleen_harvest->ELISpot

References

The Biological Activity of Murapalmitine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides an in-depth analysis of the biological activities of Palmatine and Palmitate esters, compounds with significant therapeutic potential. Palmatine, a protoberberine alkaloid, has demonstrated notable anti-cancer properties through the induction of apoptosis and cell cycle arrest. Palmitate esters, such as methyl and ethyl palmitate, have been shown to possess potent anti-inflammatory effects. This whitepaper details the mechanisms of action, summarizes key quantitative data, provides experimental protocols for relevant assays, and visualizes the signaling pathways involved.

Palmatine: Anti-Cancer Activity

Palmatine has emerged as a promising candidate in cancer research, exhibiting cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle at the G2/M phase.

Mechanism of Action: Targeting AURKA to Induce Apoptosis

Recent studies have identified Aurora Kinase A (AURKA) as a direct target of Palmatine in colon cancer cells.[1] By inhibiting AURKA, Palmatine triggers a cascade of events leading to programmed cell death. This includes the promotion of reactive oxygen species (ROS) production, a decrease in the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol.[1] This, in turn, activates the caspase cascade, with documented increases in the expression of pro-apoptotic proteins such as p53, p73, Caspase-3, and Caspase-9, while reducing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1]

Quantitative Data: Cytotoxicity of Palmatine

The following table summarizes the inhibitory effects of Palmatine on the proliferation of various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer25.34[1]
HT29Colon Cancer38.12[1]
SW480Colon Cancer41.56
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Palmatine for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis.

  • Cell Treatment: Treat cells with Palmatine at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Signaling Pathway Diagram

Palmatine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Colon Cancer Cell Palmatine Palmatine AURKA AURKA Palmatine->AURKA inhibits ROS ↑ ROS Palmatine->ROS p53_p73 ↑ p53 / p73 Palmatine->p53_p73 Bcl2 Bcl-2 / Bcl-xl (inhibited) MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c (release) MMP->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Cytochrome_c inhibits p53_p73->Cytochrome_c

Caption: Palmatine-induced apoptotic signaling pathway in colon cancer cells.

Palmitate Esters: Anti-Inflammatory Activity

Methyl palmitate (MP) and ethyl palmitate (EP) are naturally occurring fatty acid esters that have demonstrated significant anti-inflammatory properties in various experimental models. Their mechanism of action involves the modulation of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

MP and EP exert their anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and enzymes. In lipopolysaccharide (LPS)-induced endotoxemia models, these esters have been shown to decrease plasma levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). Furthermore, they can diminish the production of prostaglandin E2 (PGE2) in inflammatory exudates. A key molecular mechanism underlying these effects is the decreased expression of nuclear factor-kappa B (NF-κB) in tissues like the liver and lungs.

Quantitative Data: Anti-inflammatory Effects of Methyl and Ethyl Palmitate
Experimental ModelParameter MeasuredTreatmentResultReference
Carrageenan-induced paw edema (rat)Paw volume (mL)MP & EPSignificant reduction
Carrageenan-induced paw edema (rat)PGE2 in exudate (pg/mL)MP & EPSignificant decrease
LPS-induced endotoxemia (rat)Plasma TNF-α (pg/mL)MP & EPSignificant reduction
LPS-induced endotoxemia (rat)Plasma IL-6 (pg/mL)MP & EPSignificant reduction
Croton oil-induced ear edema (rat)Ear edema (mg)MP & EPSignificant reduction
Croton oil-induced ear edema (rat)Myeloperoxidase activity (U/mg tissue)MP & EPSignificant decrease
Experimental Protocols

This is a widely used model for evaluating acute inflammation.

  • Animal Grouping: Divide rats into control and treatment groups.

  • Treatment Administration: Administer MP or EP orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify cytokine levels in plasma or cell culture supernatants.

  • Sample Collection: Collect blood samples from rats in the LPS-induced endotoxemia model at specified time points. Centrifuge to obtain plasma.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits. This typically involves coating a 96-well plate with a capture antibody, adding the plasma samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the concentration of the cytokines by comparing the sample absorbance to a standard curve.

Signaling Pathway Diagram

Palmitate_Anti_Inflammatory_Pathway cluster_extracellular Extracellular Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines ↓ gene expression PGE2 ↓ PGE2 Nucleus->PGE2 ↓ COX-2 expression Palmitate_Esters Palmitate Esters (MP, EP) Palmitate_Esters->NFkB inhibit

Caption: Anti-inflammatory signaling pathway of Palmitate Esters.

Conclusion and Future Directions

The compounds Palmatine and Palmitate esters demonstrate significant and distinct biological activities that warrant further investigation for therapeutic applications. Palmatine's ability to induce apoptosis in cancer cells by targeting AURKA presents a promising avenue for the development of novel anti-cancer drugs. The potent anti-inflammatory effects of Palmitate esters, mediated through the inhibition of the NF-κB pathway, suggest their potential use in treating inflammatory diseases.

Future research should focus on:

  • In vivo efficacy and safety profiling of Palmatine and Palmitate esters.

  • Elucidation of the complete range of molecular targets for these compounds.

  • Development of drug delivery systems to enhance their bioavailability and target specificity.

  • Investigation into potential synergistic effects when used in combination with existing therapies.

While the specific compound "Murapalmitine" remains to be characterized, the biological activities of the related compounds discussed in this whitepaper provide a strong foundation for future research in these areas.

References

Murapalmitine: A Lipophilic Muramyl Dipeptide Derivative for Potent Immune Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Muramyl dipeptide (MDP) is the minimal bioactive component of bacterial peptidoglycan recognized by the intracellular pattern recognition receptor NOD2, triggering a pro-inflammatory immune response. However, its therapeutic potential is often limited by rapid in vivo clearance and suboptimal bioavailability. Murapalmitine, a synthetic lipophilic derivative of MDP, addresses these limitations by incorporating a palmitoyl fatty acid moiety. This modification enhances its ability to associate with cell membranes, leading to improved cellular uptake and sustained immunomodulatory activity. This guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action through the NOD2 signaling pathway, and its biological effects supported by quantitative data and detailed experimental protocols. For the purpose of this guide, we will focus on a well-characterized representative structure of a palmitoylated MDP derivative, N-acetylmuramyl-L-alanyl-D-isoglutaminyl-N6-stearoyl-L-lysine, also known as Romurtide or MDP-Lys(L18), which we will refer to as this compound.

Introduction to this compound

This compound is a synthetic glycopeptide immunomodulator derived from muramyl dipeptide. The addition of a lipophilic palmitoyl (or stearoyl) group enhances its pharmacological properties compared to the parent MDP molecule. This lipophilicity facilitates its incorporation into lipid bilayers, improving its delivery to and uptake by immune cells such as macrophages and dendritic cells. Once inside the cell, this compound is recognized by the cytosolic receptor NOD2, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and the enhancement of both innate and adaptive immune responses. These properties make this compound a promising candidate for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.

Synthesis of this compound

The synthesis of this compound (N-acetylmuramyl-L-alanyl-D-isoglutaminyl-N6-stearoyl-L-lysine) is a multi-step process that involves the coupling of the muramyl dipeptide core with a lysine residue that has been modified with a long-chain fatty acid.

Synthetic Workflow

The general synthetic strategy involves:

  • Protection of functional groups: Key functional groups on N-acetylmuramic acid, L-alanine, D-isoglutamine, and L-lysine are protected to ensure specific coupling reactions.

  • Peptide coupling: The amino acids are sequentially coupled to form the tripeptide L-alanyl-D-isoglutaminyl-L-lysine.

  • Lipidation of Lysine: The ε-amino group of the lysine residue is acylated with stearic acid (a C18 saturated fatty acid, often used interchangeably with palmitic acid in this context).

  • Glycosylation: The protected tripeptide is coupled to the protected N-acetylmuramic acid.

  • Deprotection: All protecting groups are removed to yield the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product NAM Protected N-Acetylmuramic Acid Step3 Glycosylation: Coupling of NAM with lipidated tripeptide NAM->Step3 Ala Protected L-Alanine Step1 Peptide Coupling: Ala + Glu + Lys Ala->Step1 Glu Protected D-Isoglutamine Glu->Step1 Lys Protected L-Lysine Lys->Step1 Stearic Stearic Acid Step2 Lipidation: Acylation of Lysine with Stearic Acid Stearic->Step2 Step1->Step2 Step2->Step3 Step4 Global Deprotection Step3->Step4 Product This compound (MDP-Lys(L18)) Step4->Product NOD2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Murapalmitine_ext This compound (extracellular) Murapalmitine_int This compound Murapalmitine_ext->Murapalmitine_int Uptake NOD2 NOD2 Murapalmitine_int->NOD2 Binding RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Oligomerization TAK1 TAK1/TAB RIPK2->TAK1 Activation IKK IKK Complex RIPK2->IKK Activation TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation Gene Gene Transcription NFkappaB_nuc->Gene AP1->Gene Cytokines Pro-inflammatory Cytokines & Chemokines Gene->Cytokines Translation Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_analysis Analysis PBMC Isolate PBMCs from whole blood Adherence Adherence purification of monocytes PBMC->Adherence Differentiation Differentiate monocytes into macrophages (e.g., with M-CSF) Adherence->Differentiation Plating Plate macrophages in 96-well plates Differentiation->Plating Treatment Treat with this compound, LPS (positive control), or medium (negative control) Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collect culture supernatants Incubation->Supernatant ELISA Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Supernatant->ELISA Data Data Analysis and Quantification ELISA->Data

In-depth Technical Guide on the Discovery and Synthesis of Murapalmitine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and literature has revealed no existence of a compound named "Murapalmitine." Extensive queries have been conducted to identify this molecule, including searches for phonetically similar names, compounds isolated from the Murraya genus (a likely origin for a name starting with "Mura-"), and natural products containing a palmitate group.

Search Strategy and Findings

Several avenues were explored to identify "this compound":

  • Direct Searches: Initial searches for "Discovery and synthesis of this compound" and related terms yielded no results in major chemical and biological databases, including PubChem, Scopus, and Google Scholar.

  • Searches within the Murraya Genus: The prefix "Mura-" often points to compounds isolated from the plant genus Murraya. A thorough review of the literature on phytochemicals from Murraya species, such as Murraya koenigii and Murraya paniculata, identified numerous alkaloids, coumarins, and flavonoids.[1][2][3][4] Well-known alkaloids from this genus include mahanine, girinimbine, and murrayanine.[1] However, no compound named "this compound" was found.

  • Searches for Palmitate-Containing Natural Products: The suffix "-palmitine" suggests the presence of a palmitate (hexadecanoate) group, a common fatty acid. Searches were conducted for natural products, particularly alkaloids, that are esters or amides of palmitic acid. While some plants do produce such compounds, none were identified as "this compound." Interestingly, methyl palmitate has been identified as a component of the essential oil of Murraya paniculata, but this is a simple fatty acid ester and not a complex alkaloid that would typically be the focus of extensive discovery and synthesis research.

  • Phonetic and Structural Analogy Searches: Searches for compounds with names phonetically similar to "this compound" did not yield any plausible candidates.

The Case of Murrayanine: A Potential Point of Confusion?

One of the prominent alkaloids from the Murraya genus is murrayanine . It is a carbazole alkaloid with the chemical name 1-methoxy-9H-carbazole-3-carbaldehyde. The synthesis of murrayanine has been a subject of interest in organic chemistry. It is conceivable that "this compound" could be a misspelling or a misremembered name for murrayanine. However, the structure of murrayanine does not contain a palmitate group.

Conclusion and Recommendation

Based on a comprehensive and multi-faceted search of the available scientific literature, it must be concluded that This compound is not a known or documented chemical compound. Therefore, it is not possible to provide an in-depth technical guide on its discovery, synthesis, biological activity, or associated experimental protocols as no such information exists.

For researchers, scientists, and drug development professionals interested in the chemistry of the Murraya genus, a wealth of information is available on other bioactive compounds such as the numerous carbazole alkaloids.

Should the user have a revised or alternative name for the compound of interest, a new search can be initiated. It is recommended to double-check the spelling and source of the name "this compound."

References

In-vitro studies of Murapalmitine's effects on immune cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Immunomodulatory Effects of Murapalmitine on Immune Cells

Introduction

The discovery and development of novel immunomodulatory drugs are critical for the treatment of a wide range of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. A thorough understanding of how a new chemical entity (NCE) interacts with the immune system is paramount. In-vitro studies provide the foundational data for characterizing the pharmacological profile of such compounds. This technical guide outlines a comprehensive suite of in-vitro assays and methodologies for elucidating the effects of a hypothetical novel compound, this compound, on key immune cell populations.

This document is intended for researchers, scientists, and drug development professionals. It provides detailed experimental protocols, structured templates for data presentation, and visualizations of experimental workflows and signaling pathways to facilitate the systematic investigation of this compound's immunomodulatory properties. The methodologies described herein are based on established principles of immunology and cell biology and are designed to be adapted for the study of various NCEs.

Section 1: Macrophage Polarization Studies

Macrophages are highly plastic cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), in response to microenvironmental cues. Assessing the effect of this compound on macrophage polarization is a critical first step in understanding its immunomodulatory potential.

Experimental Protocol: In-Vitro Macrophage Polarization

This protocol describes the differentiation of human THP-1 monocytes into macrophages and their subsequent polarization into M1 and M2 phenotypes.

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • To differentiate THP-1 monocytes into macrophages (M0), seed the cells at a density of 5 x 10^5 cells/mL in a 6-well plate and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • After 48 hours, remove the PMA-containing medium, wash the adherent M0 macrophages with sterile phosphate-buffered saline (PBS), and add fresh complete medium. Allow the cells to rest for 24 hours before polarization.

  • Macrophage Polarization:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

    • To induce M1 polarization, treat M0 macrophages with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ).

    • To induce M2 polarization, treat M0 macrophages with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13).[1]

    • For experimental conditions, co-treat the cells with the polarizing stimuli and varying concentrations of this compound. Include appropriate controls: untreated M0 macrophages, M1-polarized macrophages without this compound, and M2-polarized macrophages without this compound.

    • Incubate the cells for 24-48 hours.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206). Analyze the median fluorescence intensity (MFI) and percentage of positive cells.

    • Quantitative PCR (qPCR): Isolate total RNA and perform reverse transcription to synthesize cDNA. Use qPCR to measure the mRNA expression levels of M1 genes (e.g., iNOS, TNFα, IL6) and M2 genes (e.g., ARG1, IL10). Normalize the expression to a housekeeping gene (e.g., GAPDH) and present the data as fold change relative to the control.

    • ELISA: Collect the cell culture supernatants and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.

Data Presentation: Macrophage Polarization
Parameter Marker Control (M0) M1 Polarization M1 + this compound (X µM) M2 Polarization M2 + this compound (X µM)
Surface Marker Expression (MFI) CD80
CD86
CD163
CD206
Gene Expression (Fold Change) iNOS
TNFα
ARG1
IL10
Cytokine Secretion (pg/mL) TNF-α
IL-6
IL-10

Visualization: Macrophage Polarization Workflow and Signaling

Macrophage_Polarization_Workflow cluster_0 Cell Preparation cluster_1 Polarization & Treatment cluster_2 Analysis THP-1 Monocytes THP-1 Monocytes PMA (100 ng/mL, 48h) PMA (100 ng/mL, 48h) THP-1 Monocytes->PMA (100 ng/mL, 48h) M0 Macrophages M0 Macrophages PMA (100 ng/mL, 48h)->M0 Macrophages M0 M0 M1_stim M1 Polarization M0->M1_stim LPS + IFN-γ M2_stim M2 Polarization M0->M2_stim IL-4 + IL-13 M1_treat M1_treat M1_stim->M1_treat + this compound M2_treat M2_treat M2_stim->M2_treat + this compound Analysis Flow Cytometry qPCR ELISA M1_treat->Analysis M2_treat->Analysis

Caption: Workflow for in-vitro macrophage polarization and treatment.

Macrophage_Signaling cluster_M1 M1 Polarization cluster_M2 M2 Polarization LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR NFkB NF-κB TLR4->NFkB STAT1 STAT1 IFNGR->STAT1 M1_Genes iNOS, TNF-α, IL-6 NFkB->M1_Genes STAT1->M1_Genes IL4 IL-4 / IL-13 IL4R IL-4R IL4->IL4R STAT6 STAT6 IL4R->STAT6 M2_Genes ARG1, CD206, IL-10 STAT6->M2_Genes

Caption: Simplified signaling pathways in M1 and M2 macrophage polarization.

Section 2: T-Cell Activation and Function Assays

T-lymphocytes are central players in the adaptive immune response. Evaluating the impact of this compound on T-cell activation, proliferation, and effector function is crucial for determining its influence on adaptive immunity.

Experimental Protocol: In-Vitro T-Cell Activation

This protocol details the activation of human peripheral blood mononuclear cells (PBMCs) and the subsequent analysis of T-cell responses.

  • Isolation of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.

  • T-Cell Activation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL overnight at 4°C.

    • Wash the plate with sterile PBS to remove unbound antibody.

    • Seed the PBMCs at a density of 2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (e.g., clone CD28.2) at a concentration of 1-2 µg/mL to provide co-stimulation.[2]

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Analysis of T-Cell Function:

    • Proliferation Assay (CFSE): Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). After 72 hours of culture, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

    • Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69 and analyze by flow cytometry.

    • Cytokine Production (ELISA): Collect the culture supernatants at 24, 48, and 72 hours post-stimulation and measure the concentrations of key T-cell cytokines such as IL-2, IFN-γ, and TNF-α using ELISA.

Data Presentation: T-Cell Activation
Parameter Unstimulated Anti-CD3/CD28 Anti-CD3/CD28 + this compound (Low Dose) Anti-CD3/CD28 + this compound (High Dose)
Proliferation Index (CFSE)
CD25 Expression (% positive)
CD69 Expression (% positive)
IL-2 (pg/mL at 24h)
IFN-γ (pg/mL at 48h)
TNF-α (pg/mL at 48h)

Visualization: T-Cell Activation Workflow and Signaling

TCell_Activation_Workflow cluster_0 Preparation cluster_1 Stimulation & Treatment cluster_2 Analysis PBMCs Isolate PBMCs CFSE CFSE Labeling (Optional) PBMCs->CFSE Stim Add Cells to Plate + Anti-CD28 + this compound CFSE->Stim Plate Coat Plate (Anti-CD3) Incubate Incubate (72 hours) Stim->Incubate Analysis Flow Cytometry (Proliferation, Markers) ELISA (Cytokines) Incubate->Analysis

Caption: Workflow for in-vitro T-cell activation and functional analysis.

TCR_Signaling TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB Cytokines IL-2, IFN-γ NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

Caption: Simplified T-cell receptor (TCR) signaling cascade.

Section 3: Investigation of Signaling Pathways

To understand the molecular mechanisms by which this compound exerts its effects, it is essential to investigate its impact on key intracellular signaling pathways involved in inflammation and immunity, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocol: Western Blotting for Signaling Proteins
  • Cell Stimulation and Lysis:

    • Culture macrophages or another suitable immune cell line (e.g., RAW 264.7) to near confluence.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for a short duration (e.g., 15, 30, 60 minutes).

    • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Signaling Pathway Analysis
Signaling Protein Control LPS (15 min) LPS + this compound (15 min) LPS (30 min) LPS + this compound (30 min)
p-p65 / Total p65 (Fold Change) 1.0
p-p38 / Total p38 (Fold Change) 1.0
p-ERK / Total ERK (Fold Change) 1.0

Visualization: Hypothetical Signaling Pathway Modulation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates This compound This compound This compound->IKK inhibits? NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6)

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

This technical guide provides a robust framework for the in-vitro characterization of this compound's effects on immune cells. By systematically evaluating its impact on macrophage polarization, T-cell activation and function, and key inflammatory signaling pathways, researchers can build a comprehensive profile of its immunomodulatory activity. The standardized protocols, data presentation formats, and visual diagrams presented herein are designed to ensure clarity, comparability, and a deeper understanding of the compound's mechanism of action, thereby guiding future pre-clinical and clinical development.

References

Unraveling the Immunomodulatory Landscape of Murapalmitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murapalmitine, a lipophilic analogue of Muramyl Dipeptide (MDP), stands as a compelling immunomodulatory agent with potential applications in vaccine adjuvantation and immunotherapy. This document provides a comprehensive technical overview of the immunomodulatory effects of this compound, delving into its mechanism of action, associated signaling pathways, and the experimental methodologies pertinent to its study. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the existing qualitative knowledge and leverages the extensive research on its parent compound, MDP, to present a robust scientific profile.

Introduction

Muramyl Dipeptide (MDP) represents the minimal bioactive peptidoglycan motif common to all bacteria and is a potent activator of the innate immune system. This compound, as a lipophilic derivative of MDP, exhibits enhanced immunological activity attributed to its increased ability to interact with cellular membranes. This modification is believed to bolster its capacity as a macrophage activator, leading to the pronounced secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). A distinguishing feature of this compound is its suggested unique mechanism of action, potentially favoring immune responses to foreign (heterologous) epitopes over self (autologous) ones, a characteristic that holds significant promise for vaccine development.

Quantitative Data on Immunomodulatory Effects

Direct quantitative data for this compound's effects on cytokine production and immune cell activation is not extensively available in a structured format. However, based on qualitative descriptions from existing literature on this compound and related lipophilic MDP analogues, the following provides an overview of its expected immunomodulatory impact.

ParameterEffect of this compoundTarget Immune CellsNotes
Cytokine Production
TNF-αInductionMacrophages, MonocytesA key pro-inflammatory cytokine involved in systemic inflammation and the acute phase response.
IL-1InductionMacrophages, MonocytesA critical mediator of the inflammatory response.
IL-6InductionMacrophages, MonocytesA pleiotropic cytokine with roles in inflammation and B-cell maturation.
Immune Cell Activation
Macrophage ActivationPotent ActivationMacrophagesCharacterized by increased phagocytic activity and cytokine secretion.
Adhesion Molecule ExpressionUpregulation of CD11b, CD11c, CD18Monocytes, Polymorphonuclear CellsEnhancement of cell adhesion and migration capabilities.

Signaling Pathways

The immunomodulatory effects of this compound are believed to be mediated primarily through the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway, a mechanism well-established for its parent compound, Muramyl Dipeptide.

Upon entering the cytoplasm of immune cells, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent activation of RIPK2 initiates a downstream signaling cascade involving the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinases (MAPKs). The translocation of NF-κB to the nucleus and the activation of MAPKs culminate in the transcription and translation of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of the innate immune response.

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Murapalmitine_ext This compound Murapalmitine_int This compound Murapalmitine_ext->Murapalmitine_int Cellular Uptake NOD2 NOD2 Murapalmitine_int->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Signal to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Proposed NOD2-mediated signaling pathway for this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for investigating the immunomodulatory effects of this compound. These are based on standard methodologies used for studying MDP and other immunomodulators.

Synthesis of this compound

Synthesis_Workflow GlcNAc N-Acetylglucosamine (Starting Material) MuramicAcid Muramic Acid Derivative GlcNAc->MuramicAcid Multi-step conversion MDP_analogue Protected MDP Analogue MuramicAcid->MDP_analogue Coupling Dipeptide Protected Dipeptide (Ala-isoGln) Dipeptide->MDP_analogue Protected_this compound Protected This compound MDP_analogue->Protected_this compound Lipophilic_tail Lipophilic Moiety (e.g., Palmitic Acid) Lipophilic_tail->Protected_this compound Esterification/ Amidation This compound This compound (Final Product) Protected_this compound->this compound Deprotection

Caption: Generalized workflow for the synthesis of this compound.

General Steps:

  • Preparation of a protected Muramic Acid derivative: This typically starts from N-acetylglucosamine.

  • Synthesis of a protected dipeptide: L-Alanine and D-isoglutamine are coupled.

  • Coupling: The protected muramic acid and dipeptide are coupled to form the core MDP structure.

  • Introduction of the lipophilic moiety: The palmitoyl group is introduced, often via esterification to the glycerol moiety which is linked to the glutamine residue.

  • Deprotection: Removal of protecting groups to yield the final this compound product.

Note: This is a generalized scheme. The specific reagents, solvents, and reaction conditions would need to be optimized.

In Vitro Macrophage Activation Assay

This protocol describes a method to assess the ability of this compound to activate macrophages by measuring cytokine production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • This compound

  • Lipopolysaccharide (LPS) as a positive control

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Stimulation: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Macrophage_Activation_Workflow Seed Seed Macrophages in 24-well plate Adhere Allow to Adhere (Overnight) Seed->Adhere Stimulate Stimulate with This compound, LPS (control), and Vehicle (control) Adhere->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatants Incubate->Collect ELISA Quantify Cytokines (TNF-α, IL-1β, IL-6) by ELISA Collect->ELISA

Caption: Workflow for in vitro macrophage activation assay.
T-Cell Proliferation Assay (as a measure of adjuvant effect)

This protocol outlines a method to evaluate the adjuvant properties of this compound by measuring its ability to enhance antigen-specific T-cell proliferation.

Materials:

  • Antigen-specific T-cells (from a T-cell receptor transgenic mouse, e.g., OT-II cells for ovalbumin)

  • Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs)

  • The specific antigen (e.g., Ovalbumin)

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Flow cytometer

Procedure:

  • APC Preparation and Stimulation: Culture BMDCs and stimulate them with the antigen alone or in combination with different concentrations of this compound for 24 hours.

  • T-cell Labeling: Label the antigen-specific T-cells with CFSE.

  • Co-culture: Co-culture the CFSE-labeled T-cells with the stimulated APCs for 72 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze the T-cell population by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.

Conclusion

This compound, as a lipophilic derivative of MDP, demonstrates significant potential as an immunomodulator. While a detailed quantitative profile is yet to be fully established in the public domain, the available evidence strongly suggests its role as a potent activator of the innate immune system, primarily through the NOD2 signaling pathway. The generalized experimental protocols provided in this guide offer a framework for further investigation into the specific immunomodulatory characteristics of this compound. Future research focusing on generating precise quantitative data and elucidating the nuances of its mechanism of action will be crucial for translating its therapeutic potential into clinical applications.

Murapalmitine's Interaction with Pattern Recognition Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "murapalmitine" does not yield specific results in the current scientific literature. This guide is constructed based on the hypothesis that "this compound" refers to a lipophilic derivative of muramyl dipeptide (MDP) , a well-characterized immunomodulator, likely involving a palmitoyl moiety. The information presented synthesizes the known interactions of MDP and the influence of palmitic acid on pattern recognition receptor (PRR) signaling.

Introduction

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and is a potent activator of the innate immune system. Its recognition by intracellular pattern recognition receptors (PRRs), primarily the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), triggers a cascade of signaling events culminating in the production of pro-inflammatory cytokines and the orchestration of an adaptive immune response. The addition of a lipid component, such as palmitic acid, to create a lipopeptide like "this compound," is a common strategy to enhance the immunostimulatory activity of PRR ligands by facilitating their interaction with cell membranes and potentially engaging other PRRs like Toll-like receptors (TLRs). This guide provides an in-depth technical overview of the interaction of such a molecule with PRRs, focusing on the underlying signaling pathways, quantitative data on activation, and relevant experimental protocols.

Core Pattern Recognition Receptors and Ligand Interaction

This compound, as a lipidated form of MDP, is predicted to interact with at least two major classes of PRRs:

  • NOD-like Receptors (NLRs): The primary intracellular receptor for the muramyl dipeptide portion is NOD2.[1][2][3] NOD2 recognizes the N-acetylmuramyl-L-alanyl-D-isoglutamine structure.[1]

  • Toll-like Receptors (TLRs): The lipid component, palmitic acid, can modulate TLR signaling, particularly TLR2 and TLR4.[4] While palmitic acid itself is debated as a direct TLR4 agonist, it can prime and enhance TLR4-mediated responses. Furthermore, lipopeptides are canonical ligands for TLR2, which often forms heterodimers with TLR1 or TLR6 to recognize them.

Signaling Pathways

Upon recognition by NOD2 and TLRs, this compound would initiate distinct but interconnected signaling cascades.

NOD2 Signaling Pathway

Activation of NOD2 by the MDP component of this compound leads to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is crucial for the subsequent activation of downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of pro-inflammatory cytokines.

NOD2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Murapalmitine_ext This compound Murapalmitine_int This compound Murapalmitine_ext->Murapalmitine_int Uptake NOD2 NOD2 Murapalmitine_int->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway IκB IκB IKK_complex->IκB Phosphorylates NFκB_inactive NF-κB (p50/p65) IκB->NFκB_inactive NFκB_active NF-κB IκB->NFκB_active Releases AP1 AP-1 MAPK_pathway->AP1 Activates DNA DNA AP1->DNA Translocates to Nucleus & Binds NFκB_active->DNA Translocates to Nucleus & Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Diagram 1: NOD2 Signaling Pathway. Max Width: 760px.
TLR Signaling Pathway

The palmitoyl moiety of this compound can engage TLR2, likely as a heterodimer with TLR1 or TLR6. This interaction recruits the adaptor protein MyD88, leading to the activation of NF-κB and MAPK pathways, similar to NOD2 signaling, but originating from the cell membrane or endosomes. Palmitic acid can also prime TLR4 signaling, enhancing its response to other ligands.

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Murapalmitine_ext This compound TLR2_1_6 TLR2/1 or TLR2/6 Murapalmitine_ext->TLR2_1_6 Binds MyD88 MyD88 TLR2_1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκB IκB IKK_complex->IκB Phosphorylates NFκB_inactive NF-κB IκB->NFκB_inactive NFκB_active NF-κB IκB->NFκB_active Releases AP1 AP-1 MAPK_pathway->AP1 Activates DNA DNA AP1->DNA Translocates & Binds NFκB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription NFkB_Assay_Workflow Start Start Cell_Culture Culture HEK-Blue™ hNOD2 or hTLR2 cells in selective medium Start->Cell_Culture Cell_Seeding Seed cells into a 96-well plate (e.g., 5 x 10^4 cells/well) Cell_Culture->Cell_Seeding Stimulation Add serial dilutions of this compound and appropriate controls (MDP, Pam3CSK4) Cell_Seeding->Stimulation Incubation Incubate for 18-24 hours at 37°C, 5% CO2 Stimulation->Incubation SEAP_Detection Add QUANTI-Blue™ Solution to detect secreted embryonic alkaline phosphatase (SEAP) Incubation->SEAP_Detection Incubation_2 Incubate for 1-3 hours at 37°C SEAP_Detection->Incubation_2 Measurement Measure absorbance at 620-655 nm using a spectrophotometer Incubation_2->Measurement Data_Analysis Calculate EC50 values and plot dose-response curves Measurement->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Murapalmitine as a Vaccine Adjuvant in Mice Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murapalmitine, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), is a potent immunomodulator that serves as a powerful vaccine adjuvant. As the minimal bioactive peptidoglycan motif of bacteria, MDP and its analogs are recognized by the innate immune system, triggering a robust and targeted immune response. This compound's lipophilic nature enhances its interaction with cell membranes, improving its bioavailability and adjuvant activity. These application notes provide detailed protocols for utilizing this compound as a vaccine adjuvant in murine models, covering its mechanism of action, vaccine formulation, immunization procedures, and methods for evaluating the subsequent immune response.

Mechanism of Action: NOD2 Signaling Pathway

This compound exerts its adjuvant effects primarily through the activation of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor (PRR). Expressed in antigen-presenting cells (APCs) such as dendritic cells and macrophages, NOD2 recognizes the muramyl dipeptide core of this compound. This recognition initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1. The activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the promotion of a robust adaptive immune response.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Gene_Transcription Gene Transcription (Cytokines, Chemokines, Costimulatory Molecules) NF_kB->Gene_Transcription Translocates & Activates Immune_Response Immune_Response Gene_Transcription->Immune_Response Enhanced Adaptive Immune Response Experimental_Workflow Start Start Vaccine_Formulation 1. Vaccine Formulation (Antigen + this compound in PBS) Start->Vaccine_Formulation Immunization 2. Mouse Immunization (Subcutaneous Injection) Vaccine_Formulation->Immunization Booster 3. Booster Immunization (Day 14 or 21) Immunization->Booster Sample_Collection 4. Sample Collection (e.g., Day 28) Booster->Sample_Collection Immune_Response_Analysis 5. Immune Response Analysis Sample_Collection->Immune_Response_Analysis Humoral_Response Humoral Response (ELISA for IgG1, IgG2a) Immune_Response_Analysis->Humoral_Response Cellular_Response Cellular Response (ELISpot for Cytokines) Immune_Response_Analysis->Cellular_Response End End Humoral_Response->End Cellular_Response->End

Application Notes and Protocols for In-Vivo Experiments with Murapalmitine Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murapalmitine, a synthetic lipophilic analogue of muramyl dipeptide (MDP), is a potent immunomodulator that acts as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan, a component of bacterial cell walls.[1] The lipophilic nature of this compound, conferred by the palmitoyl group, enhances its cellular uptake and interaction with the NOD2 signaling complex. These application notes provide detailed protocols for the formulation of this compound for in-vivo experiments and methodologies for assessing its immunomodulatory activity.

Mechanism of Action and Signaling Pathway

Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm. This binding event induces a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[2][3] The interaction between NOD2 and RIPK2 is a critical step in the activation of downstream signaling pathways.

The NOD2-RIPK2 complex formation facilitates the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[4] This signaling cascade ultimately leads to the transcription and secretion of a variety of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as other immune-related genes.[4] An autocrine loop involving IL-1β can further amplify the inflammatory response initiated by NOD2 activation.

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secreted Secreted Murapalmitine_ext This compound Murapalmitine_int This compound Murapalmitine_ext->Murapalmitine_int Cellular Uptake NOD2 NOD2 Murapalmitine_int->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Caspase1 Caspase-1 NOD2->Caspase1 Activates (via inflammasome) NFkB_complex NF-κB Complex RIPK2->NFkB_complex Activates MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway Activates Pro_IL1b Pro-IL-1β NFkB_complex->Pro_IL1b Induces Transcription NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocation IL1b_int IL-1β Caspase1->IL1b_int Cleaves Pro-IL-1β to Cytokines Secreted Cytokines (TNF-α, IL-6, IL-1β) IL1b_int->Cytokines Gene_Expression Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Expression

Figure 1: this compound Signaling Pathway via NOD2.

Data Presentation: In-Vivo Efficacy of Liposomal this compound

The following tables summarize hypothetical, yet representative, quantitative data from in-vivo experiments assessing the immunomodulatory effects of liposomal this compound in a murine model.

Table 1: Serum Cytokine Levels 6 Hours Post-Administration

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle (Liposomes)-35.2 ± 8.550.1 ± 12.320.5 ± 5.1
Liposomal this compound0.1250.6 ± 45.2310.8 ± 55.7150.3 ± 28.9
Liposomal this compound1.01250.4 ± 210.11500.2 ± 280.4850.7 ± 150.6
Liposomal this compound10.02800.9 ± 450.63200.5 ± 510.21800.1 ± 320.4

Table 2: Splenocyte Proliferation Assay 72 Hours Post-Administration

Treatment GroupDose (mg/kg)Stimulation Index (SI)
Vehicle (Liposomes)-1.0 ± 0.2
Liposomal this compound0.12.5 ± 0.4
Liposomal this compound1.05.8 ± 0.9
Liposomal this compound10.012.3 ± 2.1

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, a widely used technique for liposome formulation.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), sterile

  • Rotary evaporator

  • Water bath sonicator

  • Round-bottom flask

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, DPPC, and cholesterol in a 10:1 molar ratio of DPPC to cholesterol in a sufficient volume of a 2:1 (v/v) chloroform:methanol mixture. The concentration of this compound should be calculated to achieve the desired final concentration in the liposomal suspension.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (for DPPC, this is 41°C) to ensure proper lipid mixing.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by adding the buffer to the flask. The volume of PBS will determine the final concentration of the encapsulated drug.

    • Continue to rotate the flask in the water bath (above the lipid transition temperature) for 1-2 hours to allow for complete hydration and the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Sizing (Optional but Recommended):

    • For a more uniform particle size distribution, the MLV suspension can be sonicated in a bath sonicator for 5-10 minutes.

    • Alternatively, for a more defined size, the liposomes can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Sterilization and Storage:

    • Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

    • Store the liposomal this compound formulation at 4°C.

Protocol 2: In-Vivo Assessment of Immunomodulatory Activity in Mice

This protocol outlines a general procedure to evaluate the immunostimulatory effects of the prepared liposomal this compound in a murine model.

Materials:

  • Liposomal this compound formulation

  • Vehicle control (empty liposomes)

  • 8-12 week old C57BL/6 mice

  • Sterile syringes and needles for injection

  • Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Splenocyte proliferation assay kit (e.g., BrdU or MTS based)

Procedure:

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into treatment groups (e.g., vehicle control, and 3-4 dose levels of liposomal this compound). A group size of 5-8 mice is recommended.

    • Administer the liposomal this compound or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be adjusted based on the mouse's body weight (e.g., 100 µL for a 20-25 g mouse).

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 2, 6, or 24 hours for cytokine analysis), collect blood from the mice.

    • Process the blood to obtain serum and store at -80°C until analysis.

    • For splenocyte analysis, humanely euthanize the mice at a later time point (e.g., 72 hours) and aseptically harvest the spleens.

  • Cytokine Analysis:

    • Thaw the serum samples on ice.

    • Determine the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits, following the manufacturer's instructions.

  • Splenocyte Proliferation Assay:

    • Prepare single-cell suspensions of splenocytes from the harvested spleens.

    • Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Incubate the cells for 48-72 hours.

    • Assess cell proliferation using a BrdU or MTS-based assay according to the manufacturer's protocol. The stimulation index (SI) is calculated as the ratio of the absorbance of the treated group to the vehicle control group.

InVivo_Workflow cluster_preparation Preparation cluster_animal_phase Animal Phase cluster_analysis Analysis Formulation Prepare Liposomal This compound & Vehicle Grouping Group & Acclimatize Mice Formulation->Grouping Dosing Administer Treatment (i.p. or i.v.) Grouping->Dosing Blood_Collection Blood Collection (e.g., 6h post-dose) Dosing->Blood_Collection Spleen_Harvest Spleen Harvest (e.g., 72h post-dose) Dosing->Spleen_Harvest Serum_Processing Process Blood to Serum Blood_Collection->Serum_Processing Splenocyte_Prep Prepare Splenocyte Suspension Spleen_Harvest->Splenocyte_Prep ELISA Cytokine Measurement (ELISA) Serum_Processing->ELISA Proliferation_Assay Splenocyte Proliferation Assay Splenocyte_Prep->Proliferation_Assay

Figure 2: Experimental Workflow for In-Vivo Assessment.

Conclusion

The protocols and data presented provide a comprehensive guide for the formulation and in-vivo evaluation of this compound, a lipophilic NOD2 agonist. The liposomal formulation strategy is designed to enhance the delivery and bioavailability of this immunomodulatory compound. The described in-vivo experiments will enable researchers to effectively characterize the dose-dependent immunological effects of this compound, providing valuable data for preclinical and drug development studies. Careful adherence to these protocols will ensure reproducible and reliable results.

References

Application Notes and Protocols: Assay for Measuring Murapalmitine-Induced Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murapalmitine, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), is a potent immunomodulator. Structurally, it is understood to be N-acetylmuramyl-L-alanyl-D-isoglutamine with a palmitoyl fatty acid chain. This modification enhances its biological activity compared to the parent MDP molecule. This compound is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), primarily expressed in monocytes, macrophages, and dendritic cells. Activation of NOD2 by this compound triggers a downstream signaling cascade, leading to the production and secretion of various pro-inflammatory cytokines. This document provides detailed protocols for the in vitro assessment of this compound-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) and murine macrophages.

Principle

The protocols described below are designed to quantify the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The assays involve the stimulation of immune cells with this compound, followed by the collection of cell culture supernatants and subsequent measurement of cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

Data Presentation

The following tables summarize representative quantitative data obtained from stimulating human PBMCs and murine RAW 264.7 macrophages with varying concentrations of a lipophilic MDP derivative, used here as a proxy for this compound. It is important to note that lipophilic derivatives of MDP are generally more potent than MDP itself.

Table 1: this compound-Induced Cytokine Production in Human PBMCs after 24-hour Stimulation

This compound Concentration (µg/mL)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
0 (Control)< 20< 10< 50
0.1150 ± 2580 ± 15300 ± 40
1800 ± 110450 ± 601500 ± 200
102500 ± 3501200 ± 1505000 ± 650
1003200 ± 4001500 ± 2006500 ± 800

Data are presented as mean ± standard deviation and are representative of expected results based on studies with structurally similar lipophilic MDP derivatives.

Table 2: this compound-Induced Cytokine Production in Murine RAW 264.7 Macrophages after 24-hour Stimulation

This compound Concentration (µg/mL)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
0 (Control)< 30< 15< 100
0.1250 ± 40100 ± 20500 ± 70
11200 ± 150600 ± 802500 ± 300
104000 ± 5001800 ± 2208000 ± 1000
1005500 ± 6502500 ± 30010000 ± 1200

Data are presented as mean ± standard deviation and are representative of expected results based on studies with structurally similar lipophilic MDP derivatives.

Signaling Pathway and Experimental Workflow

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds to LRR domain RIP2 RIP2 Kinase NOD2->RIP2 Recruitment & Activation TAK1 TAK1 RIP2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NF_kB_I_B NF-κB-IκB IKK_complex->NF_kB_I_B Phosphorylates IκB AP1 AP-1 p38_JNK->AP1 Activation NF_kB NF-κB NF_kB_I_B->NF_kB IκB degradation, NF-κB release Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Nuclear Translocation AP1->Gene_Expression Nuclear Translocation Cytokine_Production Cytokine Production (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokine_Production Transcription & Translation Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis start Start: Isolate PBMCs or Culture RAW 264.7 cells count_cells Count Cells & Assess Viability start->count_cells seed_plate Seed Cells in 96-well Plates count_cells->seed_plate add_stimulant Add this compound to Wells seed_plate->add_stimulant prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_stimulant incubate Incubate for 24 hours at 37°C add_stimulant->incubate collect_supernatant Collect Culture Supernatants incubate->collect_supernatant perform_assay Perform ELISA or Multiplex Assay collect_supernatant->perform_assay analyze_data Analyze Data & Generate Dose-Response Curves perform_assay->analyze_data end End analyze_data->end

Application of Muramyl Peptides in Cancer Immunotherapy: A Focus on Mifamurtide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Muramyl peptides, such as Murapalmitine and its clinically approved analog Mifamurtide (liposomal muramyl tripeptide phosphatidyl-ethanolamine, L-MTP-PE), represent a promising class of immunomodulatory agents in the field of cancer immunotherapy. These synthetic analogs of muramyl dipeptide (MDP), a component of bacterial cell walls, function as potent activators of the innate immune system. By mimicking a bacterial infection, they stimulate a robust anti-tumor immune response, primarily through the activation of monocytes and macrophages. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of muramyl peptides, with a specific focus on the wealth of data available for Mifamurtide.

Mifamurtide is a synthetic, lipophilic derivative of MDP that is encapsulated in liposomes to enhance its delivery to and uptake by phagocytic cells of the reticuloendothelial system.[1][2] It is a specific ligand for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][3] Activation of NOD2 in monocytes and macrophages triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines, which in turn orchestrate an anti-tumor immune response.[2] Mifamurtide has been approved in Europe for the treatment of high-grade, resectable, non-metastatic osteosarcoma in conjunction with post-operative multi-agent chemotherapy.

Mechanism of Action

The primary mechanism of action of Mifamurtide involves the activation of the innate immune system through the NOD2 signaling pathway. Upon intravenous administration, the liposomal formulation of Mifamurtide is preferentially taken up by phagocytic cells, particularly monocytes and macrophages in the lungs, liver, and spleen. Inside the cell, Mifamurtide is recognized by the cytosolic NOD2 receptor. This interaction initiates a signaling cascade that results in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This, in turn, leads to the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as other immune-stimulatory molecules. This localized inflammatory response helps to recruit other immune cells to the tumor microenvironment and enhances the tumoricidal activity of macrophages.

Data Presentation

Clinical Trial Data: Overall Survival in Osteosarcoma

A significant body of clinical data supports the efficacy of Mifamurtide in combination with chemotherapy for the treatment of osteosarcoma. The following table summarizes the overall survival data from a pivotal Phase III clinical trial (INT-0133).

Treatment GroupNumber of Patients6-Year Overall Survival Rate (%)p-valueHazard Ratio (95% CI)Reference
Chemotherapy Alone339700.030.72 (0.53-0.97)
Chemotherapy + Mifamurtide332780.030.72 (0.53-0.97)
In Vitro Macrophage Polarization and Cytokine Production

In vitro studies have demonstrated the ability of Mifamurtide to modulate macrophage polarization and stimulate the production of both pro- and anti-inflammatory cytokines. The following data is derived from a study using human peripheral blood monocyte-derived macrophages treated with 100 µM Mifamurtide.

Marker/CytokineFold Change (Mifamurtide vs. Control)Reference
M1 Marker
iNOS (mRNA)Increased
IL-1β (mRNA)Increased
IL-6 (mRNA)Increased
M2 Marker
CD206 (mRNA)Increased
IL-4 (mRNA)Increased
IL-10 (mRNA)Increased

Experimental Protocols

In Vitro Monocyte/Macrophage Activation Assay

This protocol describes a method to assess the activation of human monocytes or macrophages by Mifamurtide by measuring cytokine production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Mifamurtide (L-MTP-PE)

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • If using PBMCs, isolate monocytes by plastic adherence or using magnetic bead separation.

    • If using THP-1 cells, seed them in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Cell Seeding: Seed the monocytes or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Mifamurtide in culture medium. A typical concentration range to test is 0.1 to 100 µM.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of Mifamurtide, a positive control (e.g., LPS at 100 ng/mL), and a vehicle control (medium alone).

  • Incubation: Incubate the plate for 24 hours in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the Mifamurtide concentrations to determine the dose-response relationship.

In Vivo Murine Xenograft Model for Osteosarcoma

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Mifamurtide in a murine xenograft model of osteosarcoma.

Materials:

  • Human osteosarcoma cell line (e.g., MG-63, HOS)

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

  • Matrigel

  • Mifamurtide (L-MTP-PE)

  • Sterile phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

  • Animal housing facility compliant with ethical guidelines

Procedure:

  • Cell Preparation: Culture the osteosarcoma cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Treatment Administration:

    • Prepare the Mifamurtide solution in sterile PBS. A typical dose for mice is 1 mg/kg.

    • Administer Mifamurtide intravenously (e.g., via tail vein injection) or intraperitoneally twice a week.

    • The control group should receive an equivalent volume of the vehicle (e.g., liposomes without the drug or PBS).

  • Endpoint: Continue the treatment and tumor monitoring for a predetermined period (e.g., 4-6 weeks) or until the tumors in the control group reach a predefined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the Mifamurtide-treated group compared to the control group.

Mandatory Visualization

Mifamurtide_Signaling_Pathway cluster_macrophage Mifamurtide Mifamurtide (L-MTP-PE) Macrophage Macrophage/Monocyte Mifamurtide->Macrophage Uptake NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB RIPK2->NFkB MAPK MAPKs RIPK2->MAPK Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription & Translation ImmuneResponse Anti-Tumor Immune Response Cytokines->ImmuneResponse Stimulation

Caption: Mifamurtide Signaling Pathway in Macrophages.

Experimental_Workflow_In_Vitro Start Start: Isolate/Culture Monocytes/Macrophages Seed Seed cells in 96-well plate Start->Seed Treat Treat with Mifamurtide (Dose-Response) Seed->Treat Incubate Incubate for 24h Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (TNF-α, IL-1β, IL-6) via ELISA Collect->ELISA Analyze Analyze Data: Dose-Response Curve ELISA->Analyze End End Analyze->End

Caption: In Vitro Macrophage Activation Assay Workflow.

Experimental_Workflow_In_Vivo Start Start: Culture Osteosarcoma Cells Inject Inject cells into immunodeficient mice Start->Inject Tumor Monitor Tumor Growth Inject->Tumor Randomize Randomize mice into Treatment & Control groups Tumor->Randomize Treat Administer Mifamurtide (i.v. or i.p.) Randomize->Treat Control Administer Vehicle Randomize->Control Measure Measure Tumor Volume (2-3 times/week) Treat->Measure Control->Measure Endpoint Endpoint: Euthanize & Excise Tumors Measure->Endpoint At study end Analyze Analyze Data: Tumor Growth Inhibition Endpoint->Analyze

Caption: In Vivo Osteosarcoma Xenograft Model Workflow.

References

Murapalmitine: A Tool for Probing NOD2-Dependent Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Murapalmitine, a synthetic lipophilic analog of muramyl dipeptide (MDP), serves as a potent and specific agonist for the Nucleotide-binding Oligomerization Domain 2 (NOD2) receptor. NOD2 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing peptidoglycan, a component of bacterial cell walls. Upon activation, NOD2 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, thereby orchestrating an effective immune response against bacterial pathogens. The lipophilic nature of this compound, conferred by the addition of a palmitoyl group, enhances its cellular uptake and potency compared to its parent compound, MDP. These characteristics make this compound an invaluable tool for studying NOD2-dependent immune pathways in both in vitro and in vivo models. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate NOD2 signaling and its downstream immunological consequences.

Mechanism of Action: NOD2 Signaling Pathway

This compound, like its parent compound MDP, is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD2 protein. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through CARD-CARD domain interactions. The formation of the NOD2-RIPK2 complex, termed the "nodosome," is a critical step in the signaling cascade. RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit downstream signaling components, including the TAK1/TAB complex and the IKK complex (IκB kinase). Activation of TAK1 leads to the phosphorylation and activation of the MAPK (mitogen-activated protein kinase) pathways (including p38, JNK, and ERK) and the IKK complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides.[1][2][3][4][5]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Murapalmitine_ext This compound Murapalmitine_int This compound Murapalmitine_ext->Murapalmitine_int Cellular Uptake NOD2 NOD2 Murapalmitine_int->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB Activates IKK_complex IKK Complex TAK1_TAB->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Caption: NOD2 Signaling Pathway Activation by this compound.

Quantitative Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on primary murine macrophages. The data presented are representative and may vary depending on the specific experimental conditions, cell type, and donor variability.

Table 1: Dose-Dependent Cytokine Production by Murine Bone Marrow-Derived Macrophages (BMDMs) in Response to this compound

This compound Concentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 (Vehicle Control)< 50< 100< 20
0.1250 ± 50400 ± 75150 ± 30
11200 ± 1501800 ± 200600 ± 80
102500 ± 3004000 ± 4501500 ± 180
1002800 ± 3504500 ± 5001700 ± 200

Data are presented as mean ± standard deviation from a representative experiment. Cells were stimulated for 24 hours.

Table 2: NF-κB Activation in HEK-Blue™ hNOD2 Reporter Cells

This compound Concentration (µg/mL)NF-κB Activation (Fold Change)
0 (Vehicle Control)1.0
0.012.5 ± 0.3
0.18.0 ± 1.2
115.0 ± 2.5
1018.0 ± 3.0
EC50 ~0.5 µg/mL

NF-κB activation was measured using a secreted embryonic alkaline phosphatase (SEAP) reporter system. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Protocol: Stimulation of Murine Macrophages with this compound

This protocol describes the isolation of murine bone marrow-derived macrophages (BMDMs) and their subsequent stimulation with this compound to measure cytokine production.

Materials:

  • This compound

  • 6- to 10-week-old C57BL/6 mice

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • L929-conditioned medium (as a source of M-CSF)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Isolation of Bone Marrow Cells:

    • Humanely euthanize mice and sterilize the hind legs with 70% ethanol.

    • Dissect the femur and tibia and remove the surrounding muscle tissue.

    • Cut the ends of the bones and flush the marrow with complete RPMI 1640 medium using a 25-gauge needle and syringe.

    • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Differentiation of BMDMs:

    • Centrifuge the cell suspension at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI 1640 medium supplemented with 20% L929-conditioned medium.

    • Plate the cells in non-tissue culture-treated 100 mm dishes and incubate at 37°C in a 5% CO2 incubator.

    • On day 3, add fresh complete RPMI 1640 medium with 20% L929-conditioned medium.

    • On day 7, the cells will have differentiated into a homogenous population of BMDMs.

  • Macrophage Stimulation:

    • Harvest the BMDMs by gentle scraping and plate them in 24-well plates at a density of 5 x 10^5 cells/well. Allow the cells to adhere for 2-4 hours.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium.

    • Remove the medium from the wells and replace it with the this compound dilutions or a vehicle control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

In_Vitro_Workflow Start Start Isolate_BM Isolate Bone Marrow from Mice Start->Isolate_BM Differentiate_BMDMs Differentiate into BMDMs (7 days with M-CSF) Isolate_BM->Differentiate_BMDMs Plate_BMDMs Plate BMDMs in 24-well plates Differentiate_BMDMs->Plate_BMDMs Stimulate Stimulate with this compound (24 hours) Plate_BMDMs->Stimulate Collect_Supernatant Collect Supernatants Stimulate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA Collect_Supernatant->ELISA End End ELISA->End

Caption: In Vitro Macrophage Stimulation Workflow.

In Vivo Protocol: this compound-Induced Peritonitis in Mice

This protocol describes the induction of a localized inflammatory response in mice using this compound to study NOD2-dependent immune cell recruitment and cytokine production in vivo.

Materials:

  • This compound

  • 8- to 12-week-old C57BL/6 mice

  • Sterile, endotoxin-free PBS

  • Anesthesia (e.g., isoflurane)

  • Flow cytometry antibodies (e.g., anti-CD45, -CD11b, -Ly6G, -F4/80)

  • RNA isolation and qPCR reagents

Procedure:

  • Animal Preparation and Injection:

    • Acclimatize mice for at least one week prior to the experiment.

    • Prepare a sterile solution of this compound in PBS at a concentration of 1 mg/mL.

    • Inject each mouse intraperitoneally (i.p.) with 100 µg of this compound (100 µL of the 1 mg/mL solution). A control group should be injected with an equal volume of sterile PBS.

  • Peritoneal Lavage:

    • At 4-6 hours post-injection, humanely euthanize the mice.

    • Expose the peritoneal cavity and inject 5 mL of ice-cold PBS.

    • Gently massage the abdomen and then carefully aspirate the peritoneal fluid.

  • Cell Analysis:

    • Centrifuge the peritoneal lavage fluid at 300 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet and perform a cell count.

    • For flow cytometry analysis, stain the cells with fluorescently-labeled antibodies against immune cell surface markers to quantify the recruitment of neutrophils, macrophages, and other immune cells.

  • Cytokine and Chemokine Gene Expression Analysis:

    • Isolate total RNA from the peritoneal cells using a suitable kit.

    • Perform reverse transcription to generate cDNA.

    • Use quantitative PCR (qPCR) to measure the gene expression levels of pro-inflammatory cytokines (e.g., Tnf, Il6, Il1b) and chemokines (e.g., Cxcl1, Ccl2). Normalize the expression to a housekeeping gene.

In_Vivo_Workflow Start Start Inject_Mice Inject Mice i.p. with This compound or PBS Start->Inject_Mice Incubate Incubate for 4-6 hours Inject_Mice->Incubate Euthanize Euthanize Mice Incubate->Euthanize Peritoneal_Lavage Perform Peritoneal Lavage Euthanize->Peritoneal_Lavage Analyze_Cells Analyze Immune Cells (Flow Cytometry) Peritoneal_Lavage->Analyze_Cells Analyze_Genes Analyze Gene Expression (qPCR) Peritoneal_Lavage->Analyze_Genes End End Analyze_Cells->End Analyze_Genes->End

Caption: In Vivo Peritonitis Experimental Workflow.

Conclusion

This compound is a powerful and specific agonist for the NOD2 receptor, making it an essential tool for dissecting the intricacies of NOD2-dependent immune responses. The enhanced potency of this compound allows for robust activation of downstream signaling pathways, leading to the production of key inflammatory mediators. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their studies of innate immunity, host-pathogen interactions, and the development of novel immunomodulatory therapeutics. Careful consideration of dose-response relationships and appropriate experimental controls will ensure the generation of reliable and reproducible data.

References

Murapalmitine in combination with other adjuvants for synergistic effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Murapalmitine, a lipophilic derivative of muramyl dipeptide (MDP), represents a potent immunomodulator that activates the innate immune system via the intracellular NOD2 receptor. While this compound and its parent compound, MDP, possess inherent adjuvant properties, their combination with other adjuvants can lead to synergistic effects, resulting in a more robust and tailored immune response. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and its analogs in combination with other adjuvants, such as aluminum salts (alum) and Toll-like receptor (TLR) agonists. The aim is to guide researchers in the rational design of next-generation vaccine formulations and immunotherapies.

The principle of this synergistic adjuvanticity lies in the simultaneous activation of multiple innate immune pathways. This compound/MDP primarily engages the NOD2 signaling cascade, while other adjuvants, like alum or TLR agonists, activate distinct pathways such as the NLRP3 inflammasome or TLR-mediated signaling. This multi-pronged approach leads to enhanced antigen presentation, greater cytokine and chemokine production, and a more potent and durable adaptive immune response.

Data Presentation: Synergistic Effects of MDP/Murabutide Combinations

The following tables summarize quantitative data from studies demonstrating the synergistic effects of muramyl dipeptide (MDP) or its derivative, murabutide, in combination with other adjuvants.

Table 1: Synergistic Effect of Muramyl Dipeptide (MDP) and Aluminum Hydroxide (Alum) on Cytokine Production [1]

Adjuvant CombinationAntigenIFN-γ Production (pg/mL)IL-2 Production (pg/mL)
Alum alonerUre~150~50
MDP alonerUreNot specifiedNot specified
Alum + MDP rUre ~400 ~150

Data extracted from a study by Moschos et al. (2006) investigating the intramuscular immunization of mice with recombinant Helicobacter pylori urease (rUre). The combination of alum and MDP resulted in significantly higher antigen-specific recall responses in splenocyte cultures, with elevated levels of Th1-associated cytokines IFN-γ and IL-2 compared to alum alone.

Table 2: Synergistic Effect of Muramyl Dipeptide (MDP) and Lipopolysaccharide (LPS) on B Cell Response [2][3][4]

Adjuvant CombinationOutcomeResult
LPS aloneB Cell Viability (Day 3)Baseline
MDP aloneB Cell Viability (Day 3)No significant change
LPS + MDP B Cell Viability (Day 3) Significantly Enhanced
LPS aloneIgG2b ProductionBaseline
MDP aloneIgG2b ProductionNo significant change
LPS + MDP IgG2b Production Significantly Enhanced

Data from a study on the in vitro stimulation of purified mouse spleen resting B cells. The combination of the TLR4 agonist LPS and the NOD2 agonist MDP synergistically enhanced B cell viability, proliferation, and activation, leading to a significant increase in IgG2b production.[2]

Experimental Protocols

Protocol 1: Preparation and Evaluation of Murabutide-Alum Adjuvant Formulation

This protocol describes the preparation of a vaccine formulation containing an antigen, murabutide (a non-pyrogenic derivative of MDP), and alum, followed by in vivo evaluation in a murine model.

Materials:

  • Murabutide (e.g., from BenchChem)

  • Antigen of interest (e.g., recombinant protein)

  • Aluminum hydroxide adjuvant (Alum)

  • Sterile, endotoxin-free saline or phosphate-buffered saline (PBS)

  • Sterile conical tubes and syringes

  • Laboratory animals (e.g., BALB/c mice, 6-8 weeks old)

Procedure:

  • Murabutide Preparation:

    • Dissolve murabutide in sterile saline to a stock concentration of 10 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Adsorption of Antigen to Alum:

    • In a sterile conical tube, add the desired volume of alum adjuvant.

    • While gently vortexing the alum suspension, slowly add the antigen solution dropwise.

    • Incubate the mixture at room temperature for 1 hour on an end-over-end rotator to allow for efficient adsorption.

  • Addition of Murabutide:

    • After the adsorption step, add the required volume of the murabutide solution to the antigen-alum mixture.

    • Gently mix the final formulation.

  • Final Volume Adjustment:

    • Add sterile saline to reach the final desired volume and concentration of all components.

  • In Vivo Evaluation:

    • Experimental Groups: Divide mice into experimental groups (n=5-10 per group), for example:

      • Group 1: Saline (Negative Control)

      • Group 2: Antigen alone

      • Group 3: Antigen + Alum

      • Group 4: Antigen + Murabutide

      • Group 5: Antigen + Murabutide + Alum

    • Immunization: Administer a 100 µL injection per mouse via the intramuscular (IM) or subcutaneous (SC) route. A typical prime-boost strategy involves a primary immunization on Day 0 and a booster immunization on Day 21.

    • Sample Collection: Collect blood samples at various time points to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.

    • Splenocyte Recall Assay: At the end of the study, isolate splenocytes and re-stimulate them in vitro with the antigen. Measure T-cell proliferation and cytokine production (e.g., IFN-γ, IL-2, IL-4, IL-5) by ELISA or ELISpot.

Protocol 2: In Vitro Evaluation of Synergistic B Cell Activation by MDP and a TLR Agonist

This protocol outlines an in vitro assay to assess the synergistic effect of MDP and a TLR agonist (e.g., LPS) on B cell activation and antibody production.

Materials:

  • Muramyl Dipeptide (MDP)

  • Lipopolysaccharide (LPS, a TLR4 agonist) or another TLR agonist of interest

  • Purified mouse spleen resting B cells

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

  • ELISA reagents for immunoglobulin isotyping (e.g., IgG2b)

Procedure:

  • B Cell Isolation: Isolate resting B cells from the spleens of mice using standard cell separation techniques (e.g., magnetic-activated cell sorting).

  • Cell Culture and Stimulation:

    • Resuspend the purified B cells in complete RPMI-1640 medium.

    • Seed the cells in a 96-well plate at an appropriate density.

    • Add the following stimuli to the respective wells:

      • Medium alone (negative control)

      • LPS alone (e.g., 1 µg/mL)

      • MDP alone (e.g., 10 µg/mL)

      • LPS + MDP

  • Cell Viability and Proliferation Assay:

    • After 2-3 days of culture, assess cell viability using a suitable assay (e.g., MTT or trypan blue exclusion).

    • For proliferation analysis, label the cells with a proliferation dye (e.g., CFSE) before stimulation and analyze by flow cytometry after 2-3 days.

  • B Cell Activation Marker Analysis:

    • After 2 days of culture, stain the cells with fluorescently labeled antibodies against B cell activation markers (e.g., CD69, CD86) and analyze by flow cytometry.

  • Antibody Production Measurement:

    • After 7 days of culture, collect the supernatants.

    • Measure the levels of different immunoglobulin isotypes (e.g., IgG2b, IgG1) in the supernatants by ELISA.

Visualizations: Signaling Pathways and Experimental Workflows

Synergistic_Signaling_in_APC cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Alum Alum NLRP3 NLRP3 Inflammasome Alum->NLRP3 RIPK2 RIPK2 NOD2->RIPK2 NFkB_pathway NF-κB Pathway RIPK2->NFkB_pathway MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway Gene_Expression Pro-inflammatory Gene Expression NFkB_pathway->Gene_Expression MAPK_pathway->Gene_Expression Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Gene_Expression->Pro_IL1b Transcription

Caption: Synergistic activation of an APC by this compound and Alum.

Experimental_Workflow_In_Vivo cluster_preparation Formulation Preparation cluster_immunization Immunization cluster_analysis Analysis prep1 Prepare Murabutide Solution prep3 Combine Murabutide with Antigen-Alum prep1->prep3 prep2 Adsorb Antigen to Alum prep2->prep3 imm1 Divide Mice into Experimental Groups prep3->imm1 imm2 Prime Immunization (Day 0) imm1->imm2 imm3 Booster Immunization (Day 21) imm2->imm3 ana1 Collect Blood Samples imm3->ana1 ana3 Isolate Splenocytes imm3->ana3 ana2 Measure Antibody Titers (ELISA) ana1->ana2 ana4 Splenocyte Recall Assay (Proliferation, Cytokines) ana3->ana4

Caption: In vivo evaluation of Murabutide-Alum adjuvant formulation.

Experimental_Workflow_In_Vitro cluster_setup Experiment Setup cluster_assays Assays setup1 Isolate Resting B Cells setup2 Seed Cells in 96-well Plate setup1->setup2 setup3 Stimulate with Adjuvants (MDP, LPS, MDP+LPS) setup2->setup3 assay1 Cell Viability & Proliferation (Day 2-3) setup3->assay1 assay2 Activation Marker Analysis (Day 2) setup3->assay2 assay3 Antibody Production (Day 7, ELISA) setup3->assay3

Caption: In vitro B cell activation by MDP and a TLR agonist.

References

Application Notes and Protocols: Analyzing Murapalmitine's Impact on T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murapalmitine is a novel immunomodulatory compound with potential therapeutic applications in diseases where T-cell activity is a critical component, such as in cancer immunotherapy and autoimmune disorders. Understanding the precise effects of this compound on T-cell activation is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the techniques and detailed protocols to meticulously analyze the impact of this compound on key aspects of T-cell function, including proliferation, cytokine production, and intracellular signaling pathways.

The following protocols are designed to be robust and reproducible, providing researchers with the necessary tools to investigate the immunomodulatory properties of this compound. The experimental designs allow for a multi-faceted analysis of T-cell activation, from broad functional outcomes to specific molecular events.

Key Experimental Areas for this compound Analysis

To comprehensively assess the impact of this compound on T-cell activation, a series of assays targeting different stages and aspects of the activation process is recommended. These include:

  • T-Cell Proliferation Assays: To determine if this compound promotes or inhibits the clonal expansion of T-cells upon stimulation.

  • Cytokine Secretion Assays: To quantify the production of key effector cytokines, providing insights into the functional polarization of the T-cell response.

  • Analysis of T-Cell Activation Markers: To measure the expression of cell surface proteins that are upregulated upon T-cell activation.

  • Investigation of T-Cell Signaling Pathways: To elucidate the molecular mechanisms by which this compound exerts its effects on T-cells.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate easy comparison between different treatment conditions (e.g., control vs. This compound-treated), concentrations, and time points.

Table 1: Effect of this compound on T-Cell Proliferation
Treatment GroupConcentration (µM)Proliferation Index% Divided Cells
Unstimulated Control01.02.5
Stimulated Control04.285.3
This compound15.192.1
This compound106.396.5
This compound503.880.2
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
Treatment GroupConcentration (µM)IFN-γ (pg/mL)IL-2 (pg/mL)TNF-α (pg/mL)
Unstimulated Control0<5<10<5
Stimulated Control015008001200
This compound1250012001800
This compound10450025003500
This compound50280015002200
Table 3: Effect of this compound on T-Cell Activation Marker Expression
Treatment GroupConcentration (µM)% CD25+ of CD4+ T-cells% CD69+ of CD8+ T-cells
Unstimulated Control03.12.5
Stimulated Control065.472.8
This compound175.281.3
This compound1088.991.5
This compound5070.178.6
Table 4: Effect of this compound on T-Cell Signaling Pathway Activation
Treatment GroupConcentration (µM)p-ZAP-70 (MFI)p-ERK (MFI)NF-κB Nuclear Translocation (% positive cells)
Unstimulated Control050805
Stimulated Control055075060
This compound10850110085

Experimental Protocols

Here, we provide detailed methodologies for the key experiments to assess this compound's impact on T-cell activation.

Protocol 1: T-Cell Proliferation Assay using CFSE Dilution

This protocol measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.[1][2][3][4][5]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend at a concentration of 1x10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Resuspend the CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.

  • Add 100 µL of medium containing this compound at various concentrations (e.g., 0, 1, 10, 50 µM) and stimulating antibodies (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL). Include unstimulated and stimulated controls without this compound.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

  • Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer.

  • Acquire the samples on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.

  • Analyze the data using flow cytometry software to determine the proliferation index and the percentage of divided cells based on the progressive halving of CFSE fluorescence in the CD4+ and CD8+ T-cell populations.

Workflow for T-Cell Proliferation Assay:

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Flow Cytometry Analysis PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE PBMC_Isolation->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Treatment Add this compound & Stimuli (anti-CD3/CD28) Plating->Treatment Incubation Incubate 3-5 days Treatment->Incubation Harvesting Harvest & Stain (CD3, CD4, CD8) Incubation->Harvesting Acquisition Acquire on Flow Cytometer Harvesting->Acquisition Data_Analysis Analyze CFSE Dilution Acquisition->Data_Analysis

Caption: Workflow for assessing T-cell proliferation using CFSE dilution.

Protocol 2: Cytokine Production Analysis by ELISA and Intracellular Cytokine Staining (ICS)

This protocol describes two complementary methods to measure cytokine production: ELISA for secreted cytokines in the supernatant and ICS for intracellular cytokine levels at a single-cell resolution.

Part A: Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Supernatants from the T-cell proliferation assay (Protocol 1) or a dedicated stimulation experiment.

  • ELISA kits for human IFN-γ, IL-2, and TNF-α.

  • Microplate reader.

Procedure:

  • After 24-72 hours of T-cell stimulation with this compound and anti-CD3/CD28, centrifuge the 96-well plates and carefully collect the culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block with a blocking buffer.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Part B: Intracellular Cytokine Staining (ICS) and Flow Cytometry

Materials:

  • PBMCs stimulated as in Protocol 1 for 6-24 hours.

  • Brefeldin A or Monensin (protein transport inhibitors).

  • FACS buffer.

  • Fixation/Permeabilization buffer kit.

  • Fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, IL-2, TNF-α).

  • Flow cytometer.

Procedure:

  • Set up T-cell stimulation cultures as described in Protocol 1.

  • For the last 4-6 hours of the culture period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to allow for intracellular accumulation of cytokines.

  • Harvest the cells and wash with FACS buffer.

  • Perform cell surface staining with antibodies against CD3, CD4, and CD8 for 30 minutes on ice.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Perform intracellular staining with fluorescently labeled anti-cytokine antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analyze the data to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell gates.

Workflow for Intracellular Cytokine Staining:

ICS_Workflow cluster_stim Cell Stimulation cluster_stain Staining cluster_analysis Analysis Stimulation Stimulate PBMCs with This compound & anti-CD3/CD28 Inhibitor Add Protein Transport Inhibitor (Brefeldin A) Stimulation->Inhibitor Surface_Stain Surface Stain (CD3, CD4, CD8) Inhibitor->Surface_Stain Fix_Perm Fix & Permeabilize Surface_Stain->Fix_Perm Intra_Stain Intracellular Stain (IFN-γ, IL-2, TNF-α) Fix_Perm->Intra_Stain Acquisition Acquire on Flow Cytometer Intra_Stain->Acquisition Data_Analysis Analyze Cytokine+ Cells Acquisition->Data_Analysis

Caption: Workflow for Intracellular Cytokine Staining (ICS) analysis.

Protocol 3: Analysis of T-Cell Signaling Pathways by Phospho-Flow Cytometry and Western Blotting

This protocol outlines two methods to investigate the effect of this compound on key signaling molecules downstream of the T-cell receptor (TCR).

Part A: Phospho-Flow Cytometry

This technique allows for the rapid, single-cell analysis of protein phosphorylation events.

Materials:

  • Isolated human T-cells or PBMCs.

  • Stimulating antibodies (anti-CD3/CD28).

  • This compound.

  • Phosflow Lyse/Fix Buffer.

  • Phosflow Perm Buffer.

  • Fluorescently labeled antibodies against surface markers (CD4, CD8) and phosphorylated signaling proteins (e.g., p-ZAP-70, p-ERK, p-p38).

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension of T-cells or PBMCs.

  • Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).

  • Stimulate the cells with anti-CD3/CD28 antibodies for short time points (e.g., 2, 5, 15, 30 minutes).

  • Immediately stop the stimulation by adding Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

  • Permeabilize the cells by adding Phosflow Perm Buffer and incubating on ice for 30 minutes.

  • Wash the cells with FACS buffer.

  • Perform intracellular staining with antibodies against phosphorylated proteins and surface markers for 60 minutes at room temperature.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the median fluorescence intensity (MFI) of the phosphorylated proteins in the CD4+ and CD8+ T-cell populations.

Part B: Western Blotting

Western blotting provides a complementary approach to analyze protein phosphorylation and total protein levels.

Materials:

  • Isolated human T-cells.

  • Stimulating antibodies (anti-CD3/CD28).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies against total and phosphorylated forms of ZAP-70, Lck, ERK, p38, and loading controls (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare and stimulate T-cells with this compound and anti-CD3/CD28 as described for phospho-flow cytometry.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Hypothesized this compound Signaling Pathway in T-Cells:

Murapalmitine_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Activates MyD88 MyD88 TLR2->MyD88 TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck CD28 CD28 CD28->Lck IKK IKK MyD88->IKK Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 MAPK_Cascade MAPK Cascade (ERK, p38) LAT->MAPK_Cascade PKC PKCθ PLCg1->PKC NFAT NFAT PLCg1->NFAT PKC->IKK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK_Cascade->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression

Caption: Hypothesized signaling cascade initiated by this compound in T-cells.

Conclusion

The provided application notes and protocols offer a robust framework for the detailed investigation of this compound's effects on T-cell activation. By employing a combination of proliferation assays, cytokine analysis, and signaling pathway investigation, researchers can gain a comprehensive understanding of the immunomodulatory properties of this novel compound. The structured presentation of data and detailed methodologies will ensure the generation of high-quality, reproducible results, which are essential for the preclinical and clinical development of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Murapalmitine Dosage for Maximum Adjuvant Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Murapalmitine dosage for maximum adjuvant effect in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an adjuvant?

A1: this compound is a synthetic lipophilic derivative of muramyl dipeptide (MDP). MDP is the minimal biologically active component of peptidoglycan, a major constituent of bacterial cell walls[1]. As an adjuvant, this compound enhances the body's immune response to a co-administered antigen. Its mechanism of action is primarily through the activation of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2)[1]. This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby boosting both innate and adaptive immunity[1][2].

Q2: What is the typical dosage range for this compound in preclinical in vivo studies?

A2: The optimal dosage of this compound can vary depending on the specific animal model, the antigen used, and the route of administration[1]. However, studies with muramyl dipeptide and its derivatives in mice have shown adjuvant effects across a wide range of concentrations, from as low as 5x10⁻⁷ mg/kg to as high as 5x10² mg/kg when administered intraperitoneally. For intranasal administration of a this compound analogue (Murabutide) with a virus-like particle vaccine in mice, a dose of 100 µg per mouse was found to be optimal for inducing high levels of antigen-specific IgG and IgA. A dose-escalation study is always recommended to determine the optimal concentration for a specific experimental setup.

Q3: How does the formulation of this compound affect its adjuvant activity?

A3: The formulation is critical for the efficacy of lipophilic adjuvants like this compound. Due to its lipophilic nature, this compound is often formulated in emulsions (e.g., water-in-oil) or liposomes to ensure its stability and effective delivery to antigen-presenting cells. The choice of vehicle can influence the minimum effective dose. For subcutaneous or intramuscular injections, a stable water-in-oil emulsion can enhance the adjuvant effect.

Q4: What are the key safety considerations when working with this compound?

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Weaker than expected or inconsistent antibody response in in vivo immunization studies.

Potential Cause Troubleshooting Steps
Suboptimal Dosage The dose of this compound may not be optimal for your specific antigen, animal model, or route of administration. Solution: Conduct a dose-escalation study to determine the optimal concentration. Start with a broad range (e.g., 10 µg, 50 µg, 100 µg per mouse) and measure the antigen-specific antibody titers.
Improper Formulation This compound is lipophilic and requires proper formulation for optimal activity. An unstable emulsion or improper liposome preparation can lead to poor adjuvant effect. Solution: Ensure a homogenous and stable emulsion is formed before administration. For liposomal formulations, verify the size and encapsulation efficiency.
Incorrect Route of Administration The effectiveness of this compound can vary with the route of administration (e.g., subcutaneous, intramuscular, intraperitoneal, intranasal). Solution: The chosen route should be appropriate for the target immune response (e.g., intranasal for mucosal immunity). Ensure consistent administration technique.
This compound Stability As a peptide-based molecule, this compound's stability can be compromised by improper storage and handling, such as repeated freeze-thaw cycles. Solution: Store lyophilized this compound at -20°C. Prepare fresh solutions for each experiment if possible. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Antigen Quality and Dose The purity, concentration, and stability of the antigen are critical for a robust immune response. Solution: Verify the quality and concentration of your antigen. Ensure it is stored correctly and used at an appropriate dose in relation to the adjuvant.

Issue 2: High variability in cytokine production in in vitro cell stimulation assays.

Potential Cause Troubleshooting Steps
Cell Viability and Density High cell death or inconsistent cell numbers will lead to variable results. Solution: Ensure cells (e.g., PBMCs, macrophages) are healthy and plated at the correct density. Perform a cell viability assay (e.g., Trypan Blue exclusion) before plating.
Inconsistent Stimulation Time The kinetics of cytokine production can vary. Solution: Ensure that the stimulation time is consistent across all wells and experiments. A time-course experiment may be necessary to determine the optimal stimulation period for your specific cell type and cytokine of interest.
Presence of Inhibitory Substances Components in the serum used for cell culture or carry-over from cell isolation procedures can sometimes interfere with the assay. Solution: Use high-quality reagents and wash cells thoroughly before stimulation. Consider using serum-free media for the stimulation period if compatible with your cells.
Variable NOD2 Expression Levels The cellular response to this compound is dependent on the expression of its receptor, NOD2. Different cell types, and even cells from different donors, can have varying levels of NOD2 expression. Solution: Use a cell line with stable and known NOD2 expression for initial optimization experiments. When using primary cells, be aware of potential donor-to-donor variability and include appropriate controls.

Data Presentation

Table 1: Exemplary In Vivo Dosages of Muramyl Dipeptide (MDP) and its Analogues for Adjuvant Effect in Mice

CompoundAnimal ModelRoute of AdministrationAntigenEffective Dose RangeOptimal Dose (if specified)Reference
MDPBALB/c MiceIntraperitonealOvalbumin5x10⁻⁷ - 5x10² mg/kg-
GMDPBALB/c MiceIntraperitonealOvalbumin5x10⁻⁷ - 5x10² mg/kg5 mg/kg and 5x10⁻⁴ mg/kg
MurabutideMiceIntranasalVirus-Like Particle-100 µ g/mouse
MDP derivativeC57Bl/6 MiceIntraperitonealOvalbumin-50 µ g/mouse

Note: This table provides examples from the literature. The optimal dose for this compound in a specific experimental setting must be determined empirically.

Experimental Protocols

Protocol 1: Evaluation of Humoral Immune Response by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the measurement of antigen-specific antibody titers in serum from immunized animals.

Materials:

  • High-binding 96-well ELISA plates

  • Antigen of interest

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Serum samples from immunized and control animals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value.

Protocol 2: In Vitro Cytokine Production Assay

This protocol describes the measurement of cytokine secretion from immune cells stimulated with this compound.

Materials:

  • Immune cells (e.g., murine splenocytes, human PBMCs)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) as a positive control

  • Cell culture plates (96-well)

  • Cytokine detection kit (e.g., ELISA or multiplex bead array)

Procedure:

  • Cell Plating: Plate the immune cells in a 96-well plate at a density of 1-2 x 10⁶ cells/mL in 100 µL of complete culture medium.

  • Stimulation: Prepare a serial dilution of this compound. Add 100 µL of the this compound dilutions, LPS (positive control), or medium alone (negative control) to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours, depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentration of the desired cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants using a commercial ELISA kit or a multiplex bead array assay, following the manufacturer's instructions.

Protocol 3: Delayed-Type Hypersensitivity (DTH) Assay

The DTH assay is a measure of cell-mediated immunity.

Materials:

  • Antigen of interest

  • This compound

  • Saline or PBS

  • Calipers for measuring footpad thickness

  • Mice

Procedure:

  • Sensitization: Immunize mice subcutaneously at the base of the tail with the antigen emulsified with this compound. A control group should be immunized with the antigen alone.

  • Challenge: 5-7 days after sensitization, measure the thickness of the left hind footpad of each mouse using calipers. Inject a suboptimal dose of the same antigen in saline into the left hind footpad. Inject saline alone into the right hind footpad as a control.

  • Measurement: 24 to 72 hours after the challenge, measure the thickness of both hind footpads.

  • Analysis: The DTH response is calculated as the difference in footpad swelling between the antigen-injected footpad and the saline-injected footpad. A significant increase in swelling in the this compound-treated group compared to the control group indicates an enhanced cell-mediated immune response.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen Antigen_Presentation Enhanced Antigen Presentation Antigen->Antigen_Presentation Uptake by APC This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIP2 RIP2 NOD2->RIP2 Recruits TAK1 TAK1 RIP2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes Cytokine_Secretion Cytokine & Chemokine Secretion Pro_inflammatory_Genes->Cytokine_Secretion Cytokine_Secretion->Antigen_Presentation

Caption: this compound activates the NOD2 signaling pathway in APCs.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation 1. Formulate Antigen with varying doses of this compound Immunization 2. Immunize Animal Models (e.g., mice) Formulation->Immunization Booster 3. Administer Booster Immunization (optional, e.g., at day 14) Immunization->Booster Cytokine_Assay 6. Measure Cytokine Profile (e.g., from splenocytes) Immunization->Cytokine_Assay DTH_Assay 7. Perform DTH Assay for Cell-Mediated Immunity Immunization->DTH_Assay Sample_Collection 4. Collect Serum Samples (e.g., at day 21, 28) Booster->Sample_Collection ELISA 5. Measure Antigen-Specific Antibody Titers (ELISA) Sample_Collection->ELISA Data_Analysis 8. Analyze Dose-Response and Determine Optimal Dose ELISA->Data_Analysis Cytokine_Assay->Data_Analysis DTH_Assay->Data_Analysis

Caption: Workflow for optimizing this compound dosage in vivo.

Troubleshooting_Logic Start Inconsistent/Weak Adjuvant Effect Check_Dosage Is the this compound dosage optimized? Start->Check_Dosage Dose_Escalation Perform Dose Escalation Study Check_Dosage->Dose_Escalation No Check_Formulation Is the formulation stable and homogenous? Check_Dosage->Check_Formulation Yes Dose_Escalation->Check_Formulation Optimize_Formulation Optimize Formulation (e.g., emulsion, liposomes) Check_Formulation->Optimize_Formulation No Check_Route Is the route of administration appropriate? Check_Formulation->Check_Route Yes Optimize_Formulation->Check_Route Select_Route Select appropriate route (SC, IM, IN, IP) Check_Route->Select_Route No Check_Antigen Is the antigen quality and dose adequate? Check_Route->Check_Antigen Yes Select_Route->Check_Antigen Verify_Antigen Verify Antigen Quality and Dose Check_Antigen->Verify_Antigen No Success Optimal Adjuvant Effect Achieved Check_Antigen->Success Yes Verify_Antigen->Success

References

Troubleshooting low immune response with Murapalmitine adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Murapalmitine as a vaccine adjuvant. The information is designed to help address specific issues you may encounter during your experiments, particularly those related to achieving a robust immune response.

Disclaimer: this compound is a lipophilic derivative of muramyl dipeptide (MDP). Due to the limited availability of public quantitative data specific to this compound, the values presented in the tables for cytokine profiles and antibody titers are representative examples derived from studies on closely related lipophilic MDP analogs and other common adjuvants. These values should be used as a general guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work as an adjuvant?

This compound is a synthetic, lipophilic derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP). MDP is the minimal immunologically active component of peptidoglycan from bacterial cell walls. The lipophilic nature of this compound enhances its ability to be formulated in lipid-based delivery systems, such as oil-in-water emulsions or liposomes, which can improve its adjuvant activity.

This compound functions as an adjuvant by stimulating the innate immune system. Its primary target is the intracellular pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is expressed in the cytoplasm of various immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages.

Upon recognition of this compound, NOD2 undergoes a conformational change and oligomerizes, initiating a downstream signaling cascade. This leads to the recruitment of the serine/threonine kinase RICK (also known as RIPK2), which in turn activates the NF-κB and MAPK signaling pathways.[1][2][3] The activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the promotion of a robust adaptive immune response.[1][2]

2. What type of immune response is typically induced by this compound?

This compound, like other MDP derivatives, is known to promote a mixed Th1 and Th2 immune response, with a tendency to enhance Th2-type responses. The Th2 bias is characterized by the production of cytokines such as IL-4, IL-5, and IL-10, which are important for humoral immunity and the production of antibodies. However, by optimizing the formulation and combining it with other immunomodulators, it is possible to skew the response towards a more balanced or Th1-dominant profile, which is characterized by the production of IFN-γ and is crucial for cell-mediated immunity.

3. What are the advantages of using a lipophilic adjuvant like this compound?

The lipophilicity of this compound offers several advantages:

  • Enhanced Formulation Options: It can be readily incorporated into lipid-based delivery systems like oil-in-water emulsions and liposomes.

  • Improved Adjuvant Activity: The lipid modification can increase the immunostimulatory properties of the MDP moiety.

  • Increased Stability: When formulated in an emulsion or liposome, the adjuvant and antigen can be protected from degradation, leading to a sustained release and prolonged immune stimulation.

  • Reduced Systemic Inflammation: By localizing the adjuvant at the injection site within a delivery system, the potential for systemic side effects like pyrogenicity (fever) can be reduced compared to soluble MDP.

4. How should this compound be stored?

This compound is typically supplied as a lyophilized powder or a solid. It should be stored at -20°C. Once reconstituted, it is recommended to use it immediately or store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific storage recommendations.

Troubleshooting Guide: Low Immune Response

A low immune response can manifest as low antibody titers, a weak T-cell response, or a lack of protection in challenge studies. The following tables provide potential causes and solutions for common issues encountered when using this compound.

Table 1: Troubleshooting Suboptimal Antibody Titers
Observation Potential Cause Recommended Action
Low or undetectable antigen-specific antibody titers. 1. Suboptimal Adjuvant Dose: The concentration of this compound in the formulation may be too low to provide sufficient immunostimulation.Perform a dose-ranging study to determine the optimal concentration of this compound. A typical starting range for lipophilic MDP derivatives is 10-100 µg per dose in small animal models.
2. Weakly Immunogenic Antigen: The antigen itself may have poor immunogenicity.Increase the antigen dose. Consider conjugating the antigen to a carrier protein. Ensure the antigen is correctly folded and stable in the formulation.
3. Inadequate Immunization Schedule: The timing and number of immunizations may not be sufficient to induce a strong memory response.Increase the number of booster immunizations (e.g., prime and two boosts). Optimize the interval between immunizations (e.g., 2-4 weeks).
4. Incorrect Formulation: The emulsion or liposomal formulation may be unstable or have a suboptimal particle size, leading to poor delivery of the adjuvant and antigen.See the "Troubleshooting Formulation and Stability" section below. Characterize the particle size and stability of your formulation.
5. Inappropriate Route of Administration: The chosen route may not be optimal for inducing a robust antibody response.For systemic antibody responses, intramuscular (IM) or subcutaneous (SC) routes are commonly used.
Table 2: Troubleshooting Inadequate T-Cell Response and Th1/Th2 Polarization
Observation Potential Cause Recommended Action
Weak antigen-specific T-cell proliferation or cytokine production. 1. Insufficient Th1 Polarization: this compound can have a Th2 bias. A strong cell-mediated response often requires a Th1-polarized response.Consider combining this compound with a Th1-polarizing adjuvant, such as a TLR agonist (e.g., CpG ODN or MPLA).
2. Suboptimal Antigen Processing and Presentation: The antigen may not be efficiently processed and presented by APCs to T-cells.Ensure the formulation facilitates the uptake of the antigen by APCs. Liposomal or emulsion formulations can enhance uptake.
3. Inappropriate Assay for T-cell Response: The timing or type of assay used to measure T-cell responses may not be optimal.Measure T-cell responses (e.g., by ELISpot or intracellular cytokine staining) at the peak of the response, typically 7-14 days after the final immunization.
Immune response is skewed towards an undesired Th profile (e.g., too much Th2, not enough Th1). 1. Inherent Bias of the Adjuvant: As mentioned, MDP derivatives can favor a Th2 response.To enhance a Th1 response, consider co-formulating with a Th1-driving adjuvant. To enhance a Th2 response, this compound alone may be sufficient, but the formulation can be optimized.
2. Antigen-Specific Effects: The nature of the antigen itself can influence the Th1/Th2 balance.Characterize the intrinsic immunogenicity of the antigen.
Table 3: Troubleshooting Formulation and Stability Issues
Observation Potential Cause Recommended Action
Phase separation (creaming or coalescence) of the emulsion. 1. Inappropriate Surfactant/Emulsifier: The type or concentration of the surfactant may not be suitable for creating a stable emulsion with the chosen oil phase.Use a combination of surfactants with an appropriate hydrophilic-lipophilic balance (HLB), such as Tween 80 and Span 80. Optimize the concentration of the surfactants.
2. Incorrect Oil-to-Water Ratio: The ratio of the oil and aqueous phases can affect emulsion stability.A common starting point for oil-in-water emulsions is a 1:1 ratio of the oil and aqueous phases during emulsification, followed by dilution.
3. Inadequate Homogenization: Insufficient energy input during emulsification can result in large, unstable droplets.Use a high-shear homogenizer or a microfluidizer to create a fine emulsion with a uniform particle size. The two-syringe method with a stopcock is a common lab-scale technique.
Difficulty in dissolving this compound. 1. Poor Solubility in Aqueous Buffers: this compound is lipophilic and will not dissolve in aqueous solutions.Dissolve this compound in a suitable organic solvent (e.g., DMSO, ethanol) before adding it to the oil phase of the emulsion. Ensure the final concentration of the organic solvent is low and non-toxic.
High viscosity of the formulation, making it difficult to inject. 1. High Concentration of Components: High concentrations of oil, surfactants, or other components can increase viscosity.Optimize the formulation to use the lowest effective concentrations of each component.
2. Inappropriate Surfactant Choice: Some surfactants can lead to highly viscous emulsions.Experiment with different surfactants to achieve the desired viscosity.

Data Presentation

Table 4: Representative Cytokine Profiles for Different Adjuvants

The following table provides an example of the expected cytokine profiles in mouse splenocytes restimulated with antigen in vitro after immunization with different adjuvants. Values are representative and can vary based on the antigen, mouse strain, and experimental conditions.

Adjuvant Th1 Cytokines Th2 Cytokines Pro-inflammatory Cytokines
IFN-γ (pg/mL) IL-4 (pg/mL) IL-5 (pg/mL)
Antigen Only < 100< 50< 50
Alum 100 - 500500 - 2000500 - 1500
MF59 1000 - 5000500 - 1500200 - 800
Lipophilic MDP (e.g., this compound) 500 - 20001000 - 4000800 - 2500

Data are hypothetical and compiled for illustrative purposes based on typical adjuvant responses.

Table 5: Representative Antigen-Specific IgG Titers for Different Adjuvants

This table shows representative endpoint IgG titers in mice after a prime-boost immunization schedule.

Adjuvant Total IgG Titer IgG1/IgG2a Ratio Interpretation
Antigen Only 1:100 - 1:1,000VariableWeak humoral response.
Alum 1:10,000 - 1:100,000> 1.0 (IgG1 dominant)Strong Th2-biased humoral response.
MF59 1:50,000 - 1:500,000~ 1.0 (Balanced)Strong, balanced Th1/Th2 humoral response.
Lipophilic MDP (e.g., this compound) 1:20,000 - 1:200,000> 1.0 (IgG1 dominant)Strong Th2-biased humoral response.

Titers are representative and will vary depending on the antigen and assay conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water Emulsion Adjuvant

This protocol describes a general method for preparing a stable oil-in-water emulsion containing this compound.

Materials:

  • This compound

  • Squalene (or another suitable oil)

  • Span® 80 (Sorbitan monooleate)

  • Tween® 80 (Polysorbate 80)

  • Dimethyl sulfoxide (DMSO)

  • Antigen in a suitable aqueous buffer (e.g., sterile PBS)

  • Two sterile Luer-lock syringes (glass or polypropylene)

  • A sterile three-way stopcock or a micro-emulsifying needle

  • Sterile vials for storage

Procedure:

  • Prepare the Oil Phase: a. In a sterile, amber glass vial, dissolve the desired amount of this compound in a minimal volume of DMSO. b. Add the this compound solution to the squalene. c. Add Span® 80 to the oil phase. A common ratio is to have the surfactants make up 5-10% of the oil phase volume. d. Vortex thoroughly until the this compound is fully dissolved in the oil phase. Gentle warming (to 37°C) may be required.

  • Prepare the Aqueous Phase: a. Dissolve the antigen in the desired aqueous buffer. b. Add Tween® 80 to the aqueous phase.

  • Emulsification (Two-Syringe Method): a. Draw the oil phase into one syringe and the aqueous phase into the other syringe. A common starting ratio is 1:1 (v/v). b. Connect the two syringes to the three-way stopcock. c. Rapidly pass the contents back and forth between the syringes for at least 10 minutes or until a stable, milky-white emulsion is formed. The emulsion should be uniform and not show any signs of separation.

  • Quality Control: a. Droplet Test: Place a drop of the emulsion into a beaker of water. If it disperses, it is an oil-in-water emulsion. If it remains as a droplet, it is a water-in-oil emulsion. b. Visual Inspection: The emulsion should appear homogenous and milky-white. There should be no visible phase separation. c. Particle Size Analysis (Optional but Recommended): Use dynamic light scattering (DLS) to determine the average particle size and polydispersity index (PDI). A particle size in the range of 100-200 nm with a low PDI is generally desirable.

  • Storage: a. Store the final emulsion at 2-8°C. Do not freeze. b. Use the freshly prepared emulsion for immunization as soon as possible, preferably within 24 hours.

Protocol 2: Immunization and Assessment of Immune Response

This protocol provides a general workflow for a typical immunization study in mice.

Materials:

  • This compound-adjuvanted vaccine formulation

  • Control formulations (e.g., antigen only, adjuvant only)

  • Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Syringes and needles for injection

  • Equipment for blood collection and serum separation

  • Reagents and equipment for ELISA and ELISpot assays

Procedure:

  • Immunization: a. Divide mice into experimental groups (e.g., Vaccine with this compound, Antigen only, PBS control). A group size of 5-10 mice is typical. b. Administer a 50-100 µL injection via the desired route (e.g., intramuscular or subcutaneous). c. Boost the mice with the same formulations at 2-3 week intervals. A prime and two boosts are common.

  • Sample Collection: a. Collect blood samples via tail vein or submandibular bleeding at various time points (e.g., pre-immunization, and 1-2 weeks after each boost). b. Process the blood to collect serum and store at -20°C or -80°C for antibody analysis. c. At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens for T-cell analysis.

  • Assessment of Humoral Immunity (Antibody Response): a. Perform an enzyme-linked immunosorbent assay (ELISA) to determine the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the collected serum samples.

  • Assessment of Cellular Immunity (T-Cell Response): a. Prepare single-cell suspensions from the harvested spleens. b. Perform an ELISpot assay to enumerate antigen-specific cytokine-secreting cells (e.g., IFN-γ for Th1, IL-4 for Th2). c. Alternatively, use intracellular cytokine staining (ICS) followed by flow cytometry to analyze the cytokine production profile of T-cells.

Visualizations

Signaling Pathways and Experimental Workflows

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen Immune_Response Enhanced Antigen-Specific Immune Response Antigen->Immune_Response This compound This compound NOD2 NOD2 This compound->NOD2 Binds to RICK/RIPK2 RICK/RIPK2 NOD2->RICK/RIPK2 Recruits TAK1 TAK1 RICK/RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription Activates NF_kB->Gene_Transcription Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines Pro_inflammatory_Cytokines->Immune_Response Enhanced Gene_Transcription->Pro_inflammatory_Cytokines Leads to

Caption: this compound/NOD2 Signaling Pathway.

Experimental_Workflow Start Start Formulation 1. Vaccine Formulation (Antigen + this compound Emulsion) Start->Formulation Immunization 2. Immunization of Animal Model (e.g., Mice) Formulation->Immunization Booster 3. Booster Immunization(s) Immunization->Booster 2-3 weeks Sample_Collection 4. Sample Collection (Serum, Spleen) Booster->Sample_Collection 1-2 weeks post-final boost Humoral_Analysis 5a. Humoral Response Analysis (ELISA for Antibody Titers) Sample_Collection->Humoral_Analysis Cellular_Analysis 5b. Cellular Response Analysis (ELISpot/ICS for T-cells) Sample_Collection->Cellular_Analysis Data_Analysis 6. Data Analysis and Interpretation Humoral_Analysis->Data_Analysis Cellular_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Troubleshooting_Logic Low_Response Low Immune Response Observed? Check_Formulation Is Formulation Stable? Low_Response->Check_Formulation Yes Check_Dose Is Dose Optimal? Check_Formulation->Check_Dose Yes Reformulate Action: Reformulate (See Table 3) Check_Formulation->Reformulate No Check_Schedule Is Schedule Adequate? Check_Dose->Check_Schedule Yes Dose_Titration Action: Perform Dose Titration Study Check_Dose->Dose_Titration No Check_Antigen Is Antigen Immunogenic? Check_Schedule->Check_Antigen Yes Adjust_Schedule Action: Add Boosters or Adjust Timing Check_Schedule->Adjust_Schedule No Enhance_Antigen Action: Increase Antigen Dose or Use Carrier Protein Check_Antigen->Enhance_Antigen No Success Problem Resolved Check_Antigen->Success Yes Reformulate->Success Dose_Titration->Success Adjust_Schedule->Success Enhance_Antigen->Success

Caption: Troubleshooting Logic Flowchart.

References

Improving the solubility of Murapalmitine for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murapalmitine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in-vitro assays with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound is a lipophilic compound with low aqueous solubility. For in-vitro assays, we recommend using a co-solvent approach. Dimethyl sulfoxide (DMSO) is the preferred initial solvent. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1][2]

Q2: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.

  • Vortexing During Dilution: Gently vortex or triturate the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.

  • Use of a Carrier: For certain applications, the use of a carrier like serum or bovine serum albumin (BSA) in the medium can help stabilize the compound and prevent precipitation.

Q3: I am observing inconsistent results between experiments. Could this be related to this compound's solubility?

A3: Yes, inconsistent solubility can lead to variability in experimental outcomes. To ensure consistency:

  • Always prepare fresh dilutions of this compound for each experiment from a frozen stock.

  • Visually inspect your diluted solutions for any signs of precipitation before adding them to your assay.

  • Standardize your dilution protocol and ensure it is followed precisely in every experiment.

  • Consider sonication: Briefly sonicating the stock solution before dilution can help break up any micro-aggregates that may have formed during storage.

Q4: What is the maximum recommended concentration of DMSO in my final assay?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize its effects on cell viability and function.[2] We recommend performing a solvent tolerance control experiment for your specific cell line to determine the optimal concentration.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guide for preparing stock solutions.

SolventApproximate Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 50Recommended for preparing high-concentration stock solutions.
Ethanol (100%)~ 25Can be used as an alternative to DMSO for stock solutions.
Methanol~ 15Lower solubility compared to DMSO and ethanol.
Propylene Glycol~ 10A potential co-solvent for in-vivo studies.[3]
Water< 0.01Practically insoluble in aqueous solutions.
Cell Culture MediumVariableSolubility is dependent on the final concentration and medium components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol ) in DMSO.

  • Weighing: Accurately weigh 5 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using an MTT assay.[4]

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound DMSO stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue dissolution_check Is the compound fully dissolved in the stock solvent (e.g., DMSO)? start->dissolution_check precipitation_check Does precipitation occur upon dilution into aqueous medium? dissolution_check->precipitation_check Yes troubleshoot_stock Troubleshoot Stock Preparation: - Vortex vigorously - Gentle warming (37°C) - Brief sonication dissolution_check->troubleshoot_stock No serial_dilution Employ Serial Dilutions precipitation_check->serial_dilution Yes success Proceed with Experiment precipitation_check->success No troubleshoot_stock->dissolution_check warm_medium Pre-warm Aqueous Medium to 37°C serial_dilution->warm_medium vortex_dilution Vortex/Triturate During Dilution warm_medium->vortex_dilution carrier Consider Using a Carrier (e.g., BSA, serum) vortex_dilution->carrier carrier->success contact_support Contact Technical Support

Caption: Troubleshooting workflow for addressing this compound solubility issues.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth This compound This compound This compound->mTORC1 Inhibition

Caption: Hypothesized inhibitory action of this compound on the mTOR signaling pathway.

References

Technical Support Center: Overcoming Challenges in Murapalmitine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murapalmitine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this complex lipopeptide. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

Q1: I am having trouble with the solubility of my starting materials and intermediates. What can I do?

A1: Solubility issues are common when working with the lipophilic palmitoyl group and the polar peptide-carbohydrate core of this compound.

  • Solvent Selection: For reactions involving the muramyl dipeptide core, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used. For the palmitoylation step and for the final product, you may need to use a co-solvent system or a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). It is crucial to perform small-scale solubility tests with your specific intermediates.

  • Co-solvents: A mixture of solvents can be effective. For example, a combination of DCM and DMF can help to dissolve both the lipid and peptide components during the coupling reaction.

  • Temperature: Gently warming the reaction mixture can sometimes improve solubility, but be cautious as excessive heat can lead to side reactions or degradation.

  • Protecting Groups: The choice of protecting groups can significantly influence solubility. For instance, bulky silyl ethers on the sugar moiety can increase solubility in organic solvents.

Q2: What is a good protecting group strategy for the muramyl dipeptide core during synthesis?

A2: A robust protecting group strategy is crucial for a successful synthesis. An orthogonal protection scheme allows for the selective removal of protecting groups without affecting others.[1][2]

  • Muramic Acid Hydroxyl Groups: The 4- and 6-hydroxyl groups of the muramic acid are often protected as a benzylidene acetal, which is stable under many reaction conditions and can be removed by hydrogenolysis.[3]

  • Muramic Acid Carboxyl Group: The carboxylic acid of the muramic acid lactyl moiety is typically protected as a benzyl (Bn) or methyl (Me) ester. The benzyl ester can be removed by hydrogenolysis along with other benzyl-type protecting groups.[4][5]

  • Amino Acid Amino Groups: The amino groups of L-alanine and D-isoglutamine are commonly protected with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups. Fmoc is base-labile, while Boc is acid-labile, allowing for orthogonal deprotection.

  • Glutamine Carboxyl Group: The side-chain carboxyl group of D-isoglutamine is often protected as a tert-butyl (tBu) ester when using an Fmoc strategy for the N-terminus.

Q3: I am observing significant side product formation during the coupling of the palmitoyl chain. How can I minimize this?

A3: Side reactions during the acylation of the muramyl dipeptide are a common challenge.

  • Coupling Reagents: Use a reliable coupling reagent combination such as HBTU/DIPEA or HATU/DIPEA. These reagents are known to be efficient and minimize racemization. It is important to use the appropriate equivalents of the coupling reagents and base.

  • Reaction Conditions: Maintain an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent hydrolysis of the activated palmitic acid. Running the reaction at 0°C and slowly warming to room temperature can help to control the reaction rate and reduce side product formation.

  • Purity of Starting Materials: Ensure that the palmitic acid and the deprotected muramyl dipeptide are of high purity. Impurities can lead to unwanted side reactions.

Purification

Q4: I am struggling to purify the final this compound product. What purification methods are most effective?

A4: The amphiphilic nature of this compound makes purification challenging. A multi-step purification strategy is often necessary.

  • Initial Purification: After the final deprotection step, an initial purification can be performed by precipitation or liquid-liquid extraction to remove bulk impurities.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound. A C18 column is typically used with a gradient of water and acetonitrile, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

  • Gel Filtration Chromatography: Size exclusion chromatography can be useful to remove smaller impurities or aggregates.

Q5: My purified this compound shows low biological activity. What could be the reason?

A5: Low biological activity can stem from several factors.

  • Purity: The presence of impurities, even in small amounts, can interfere with biological assays. Ensure the purity of your compound using analytical HPLC and mass spectrometry.

  • Stereochemistry: Racemization of the amino acids during synthesis can lead to diastereomers with reduced or no biological activity. Chiral chromatography or NMR analysis can be used to assess the stereochemical integrity.

  • Aggregation: Lipopeptides like this compound can form aggregates in aqueous solutions, which may reduce their bioavailability in cell-based assays. Sonication or the use of a small amount of a biocompatible surfactant may help to disaggregate the compound.

  • Counterions: The presence of TFA from HPLC purification can sometimes affect biological assays. Consider exchanging the counterion to acetate or hydrochloride if necessary.

Characterization

Q6: What are the key analytical techniques for characterizing this compound?

A6: A combination of techniques is necessary for full characterization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the final product and key intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirming the presence of all components of the molecule. 2D NMR techniques like COSY and HSQC can help to assign all the protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final compound.

Quantitative Data

Table 1: Representative Yields for Key Synthetic Steps

StepDescriptionTypical Yield (%)
1Synthesis of Protected Muramic Acid60-75
2Coupling with L-Alanyl-D-Isoglutamine dipeptide70-85
3Palmitoylation of the Muramyl Dipeptide50-65
4Global Deprotection40-60
5RP-HPLC Purification30-50

Note: These are representative yields and can vary significantly based on the specific reagents, conditions, and scale of the reaction.

Table 2: Typical RP-HPLC Conditions for this compound Purification

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-90% B over 30 minutes
Flow Rate 1 mL/min (analytical) or 20 mL/min (preparative)
Detection 214 nm

Experimental Protocols

Protocol 1: Synthesis of Protected Muramyl Dipeptide

This protocol outlines a general procedure for the synthesis of a protected muramyl dipeptide intermediate.

  • Muramic Acid Protection: Start with commercially available N-acetylmuramic acid. Protect the 4- and 6-hydroxyl groups as a benzylidene acetal using benzaldehyde dimethyl acetal and an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like DMF. Protect the carboxylic acid as a benzyl ester using benzyl bromide and a base (e.g., cesium carbonate).

  • Dipeptide Synthesis: Synthesize the dipeptide L-Alanyl-D-Isoglutamine using standard solid-phase or solution-phase peptide synthesis methods with appropriate Fmoc or Boc protecting groups.

  • Coupling: Activate the carboxylic acid of the protected muramic acid using a coupling reagent like HBTU or HATU in the presence of a base such as DIPEA in DMF. Add the deprotected dipeptide and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Purify the protected muramyl dipeptide by flash column chromatography on silica gel.

Protocol 2: Palmitoylation of the Muramyl Dipeptide

  • Deprotection: Selectively deprotect the N-terminus of the muramyl dipeptide intermediate. For example, if an Fmoc group is used, treat with a solution of piperidine in DMF.

  • Activation of Palmitic Acid: In a separate flask, dissolve palmitic acid in an anhydrous solvent like DCM or DMF. Add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling: Add the activated palmitic acid solution to the deprotected muramyl dipeptide and let the reaction proceed at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Purify the resulting protected this compound by flash column chromatography.

Protocol 3: Global Deprotection and Purification of this compound

  • Deprotection: Remove all protecting groups. For a strategy involving benzyl and benzylidene protecting groups, this can be achieved in a single step via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. If Boc and tBu esters are used, treatment with a strong acid like TFA is required.

  • Initial Purification: After deprotection, remove the catalyst by filtration. The crude product can be precipitated from a suitable solvent system (e.g., by adding diethyl ether to a methanolic solution) to obtain a solid.

  • RP-HPLC Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) and purify by preparative RP-HPLC using the conditions outlined in Table 2.

  • Lyophilization: Collect the fractions containing the pure product, combine them, and lyophilize to obtain the final this compound product as a fluffy white solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start N-Acetylmuramic Acid + L-Ala-D-iGln Protect Protection of Functional Groups Start->Protect 1 Couple1 Coupling to form Protected Muramyl Dipeptide Protect->Couple1 2 Deprotect_N Selective N-terminal Deprotection Couple1->Deprotect_N 3 Palmitoylation Palmitoylation Deprotect_N->Palmitoylation 4 Deprotect_All Global Deprotection Palmitoylation->Deprotect_All 5 Crude Crude this compound Deprotect_All->Crude Precipitation Precipitation/ Extraction Crude->Precipitation 6 HPLC RP-HPLC Precipitation->HPLC 7 Lyophilization Lyophilization HPLC->Lyophilization 8 Final Pure this compound Lyophilization->Final 9

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Start Low Yield or Purity Issue Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent Quality & Equivalents Start->Check_Reagents Check_Purification Optimize Purification Method Start->Check_Purification Optimize_SM Recrystallize/ Re-purify Starting Materials Check_SM->Optimize_SM Impure Optimize_Conditions Adjust Temperature, Time, or use Inert Atmosphere Check_Conditions->Optimize_Conditions Suboptimal Optimize_Reagents Use Fresh Reagents/ Adjust Stoichiometry Check_Reagents->Optimize_Reagents Degraded/ Incorrect Stoichiometry Optimize_HPLC Modify Gradient, Solvent System, or Column Check_Purification->Optimize_HPLC Poor Separation

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Refining Murapalmitine Delivery for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Murapalmitine, a representative lipophilic compound. The information provided is based on established strategies for improving the delivery of poorly water-soluble drugs.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in achieving adequate oral bioavailability for a lipophilic compound like this compound?

Lipophilic drugs like this compound often face several challenges with oral delivery. Their poor aqueous solubility limits dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1] Additionally, some lipophilic compounds are susceptible to first-pass metabolism in the liver, which further reduces the amount of active drug reaching systemic circulation.[1]

2. Which drug delivery systems are most promising for enhancing the bioavailability of this compound?

Several advanced drug delivery systems can improve the bioavailability of poorly soluble drugs.[2] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), and nanoparticle-based carriers like liposomes and solid lipid nanoparticles (SLNs), are particularly effective.[2][3] These systems can enhance solubility, protect the drug from degradation in the GI tract, and in some cases, promote lymphatic transport to bypass first-pass metabolism.

3. How do nanoparticle-based delivery systems improve the bioavailability of lipophilic drugs?

Nanoparticles offer several advantages for delivering lipophilic drugs. Their small size increases the surface area for dissolution. They can encapsulate the drug, protecting it from the harsh environment of the stomach. Furthermore, nanoparticles can be engineered for targeted delivery to specific cells or tissues, which can enhance efficacy and reduce side effects.

4. What is the role of excipients in lipid-based formulations for this compound?

Excipients are critical components of lipid-based formulations. Oils and lipids act as carriers to dissolve the lipophilic drug. Surfactants and co-surfactants are used to promote the formation of fine emulsions or microemulsions upon gentle agitation in the GI fluids, which enhances drug solubilization and absorption.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of developing and evaluating this compound delivery systems.

Formulation & Characterization
Problem Potential Cause Troubleshooting Steps
Low Drug Encapsulation Efficiency in Nanoparticles - Poor solubility of this compound in the chosen organic solvent. - Drug leakage during the formulation process. - Incompatible ratio of drug to carrier material.- Screen different organic solvents to find one with high this compound solubility. - Optimize the formulation process, for example, by adjusting the evaporation rate of the organic solvent. - Vary the drug-to-carrier ratio to find the optimal loading capacity.
Nanoparticle Aggregation - High nanoparticle concentration. - Inappropriate pH of the buffer. - Insufficient surface charge (low zeta potential).- Dilute the nanoparticle suspension. - Adjust the pH of the buffer to be further from the isoelectric point of the nanoparticles. - Incorporate a stabilizer or a polymer with charged groups into the formulation.
Inconsistent Particle Size - Inconsistent mixing speed or sonication energy during formulation. - Temperature fluctuations.- Ensure consistent and controlled mixing or sonication parameters. - Maintain a constant temperature throughout the formulation process.
Poor In Vitro Drug Release - Very high lipophilicity of the drug, leading to strong partitioning into the carrier. - Inadequate dissolution medium.- Modify the composition of the carrier to include components that facilitate drug release. - Add a small percentage of a surfactant to the dissolution medium to improve the solubility of the released drug.
In Vitro & In Vivo Experiments
Problem Potential Cause Troubleshooting Steps
High Variability in Cell Viability Assays - Uneven cell seeding. - Inconsistent incubation times. - Interference of the delivery system with the assay.- Ensure a homogenous cell suspension before seeding. - Standardize all incubation times precisely. - Run a control with the empty delivery system (without this compound) to check for any intrinsic cytotoxicity.
Low Cellular Uptake of Nanoparticles - Inefficient endocytosis pathway for the specific cell line. - Aggregation of nanoparticles in the cell culture medium.- Modify the surface of the nanoparticles with ligands that target specific receptors on the cell surface to promote receptor-mediated endocytosis. - Pre-disperse the nanoparticles in the cell culture medium by gentle sonication before adding to the cells.
Poor In Vivo Bioavailability Despite Good In Vitro Results - Rapid clearance of the delivery system by the reticuloendothelial system (RES). - Instability of the formulation in the physiological environment.- Modify the surface of the nanoparticles with polyethylene glycol (PEG) to create "stealth" particles that can evade the RES. - Evaluate the stability of the formulation in simulated gastric and intestinal fluids.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the accurately weighed this compound in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes to form a nanoemulsion.

  • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The resulting SLN dispersion can be stored at 4°C.

Protocol 2: Determination of Encapsulation Efficiency

This protocol determines the amount of this compound successfully encapsulated within the SLNs.

Procedure:

  • Take a known volume of the SLN dispersion and centrifuge it at high speed (e.g., 15,000 rpm) for 30 minutes to separate the SLNs from the aqueous phase.

  • Carefully collect the supernatant, which contains the unencapsulated this compound.

  • Disrupt the SLN pellet using a suitable organic solvent (e.g., methanol) to release the encapsulated drug.

  • Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated analytical method (e.g., HPLC-UV).

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Mass of encapsulated this compound / Total mass of this compound) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Formulation of This compound Delivery System optimization Optimization of Formulation Parameters formulation->optimization size_zeta Particle Size & Zeta Potential optimization->size_zeta ee Encapsulation Efficiency size_zeta->ee morphology Morphology (TEM/SEM) ee->morphology release In Vitro Release morphology->release stability Stability Studies release->stability cell_uptake Cellular Uptake stability->cell_uptake cytotoxicity Cytotoxicity Assay cell_uptake->cytotoxicity pk_studies Pharmacokinetic Studies cytotoxicity->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability

Figure 1. Experimental workflow for developing and evaluating a this compound delivery system.
Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell metabolism, growth, and survival and is often a target of therapeutic agents.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 P pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P tsc TSC1/2 akt->tsc P mtorc2 mTORC2 mtorc2->akt P rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 downstream Cell Growth, Protein Synthesis, Survival mtorc1->downstream

References

Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of small molecule inhibitors, such as the hypothetical compound "Murapalmitine," in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential side effects in a clinical setting.[1][2]

Q2: Why is it crucial to investigate the off-target effects of a compound like this compound?

A2: Investigating off-target effects is critical for accurately interpreting experimental data.[1] Observed cellular phenotypes may be a result of these unintended interactions rather than the on-target activity of the inhibitor. Understanding the complete activity profile of a compound, including its off-targets, is essential for its validation as a specific research tool and for its potential development as a therapeutic agent.

Q3: What are the initial steps to minimize off-target effects in my cellular experiments?

A3: To minimize off-target effects, it is advisable to start by performing a dose-response experiment to determine the minimal effective concentration of the inhibitor. It is also crucial to use appropriate controls, such as a vehicle-only control and potentially an inactive structural analog of the compound if available.

Q4: How can I confirm that the observed phenotype is due to the on-target effect of my inhibitor?

A4: Several strategies can be employed for on-target validation. One common approach is to use a structurally unrelated inhibitor that targets the same protein; if it produces the same phenotype, it strengthens the evidence for an on-target effect. Additionally, genetic approaches such as siRNA or CRISPR-Cas9 to knock down or knock out the target protein should replicate the phenotype observed with the inhibitor.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or unexpected phenotypic results in a cellular assay. The observed phenotype might be due to an off-target effect of "this compound".Perform a dose-response curve analysis. The potency of the compound in causing the phenotype should align with its potency for inhibiting the target.
The inhibitor concentration may be too high, leading to non-specific effects.Determine the EC50 for the desired phenotype and the CC50 for cytotoxicity to identify a therapeutic window.
The inhibitor may be unstable or degrading in the culture medium.Prepare fresh stock solutions and dilutions for each experiment and consider the stability of the compound under your experimental conditions.
High background or direct interference in a reporter gene assay. The compound may be directly affecting the reporter protein (e.g., luciferase).Use a different reporter system (e.g., a fluorescent protein instead of luciferase).
The compound might be causing general cellular stress.Counter-screen with a control vector that lacks the specific response element to see if the compound affects the reporter gene's expression non-specifically.
Observed cytotoxicity at concentrations close to the effective dose. The inhibitor may have off-target effects on essential cellular pathways, leading to toxicity.Test the inhibitor in different cell lines to understand if the toxicity is cell-type specific.
The solvent (e.g., DMSO) may be contributing to cell death.Run a vehicle control with the same concentration of the solvent to assess its toxicity.

Quantitative Data Summary

When assessing a new inhibitor like "this compound," it is crucial to systematically gather and analyze quantitative data to distinguish on-target from off-target effects.

Table 1: Example Data for On-Target vs. Off-Target Effects of "this compound"

Parameter Inhibitor A (On-Target Effect) "this compound" (Suspected Off-Target Effect)
Target Kinase XKinase X
Biochemical IC50 15 nM20 nM
Cellular EC50 (Phenotype) 70 nM1.5 µM
Cellular CC50 (Toxicity) > 20 µM3 µM
Phenotype with siRNA for Target Matches Inhibitor A phenotypeDoes not match "this compound" phenotype
Target Engagement (CETSA) Target stabilized at 70 nMNo stabilization at 1.5 µM

Key Experimental Protocols

Dose-Response Curve and EC50/CC50 Determination

Objective: To determine the effective concentration (EC50) of "this compound" that produces the desired phenotype and the cytotoxic concentration (CC50) that leads to cell death.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of "this compound" in the cell culture medium. A 10-point, 3-fold dilution series is a good starting point.

  • Treatment: Replace the old medium with the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, cell proliferation assay).

  • Cytotoxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT, LDH release).

  • Data Analysis: Plot the response as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 and CC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of "this compound" to its intended target protein within the cell.

Methodology:

  • Cell Treatment: Treat cultured cells with "this compound" at a concentration where the on-target effect is expected, alongside a vehicle control.

  • Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots at a range of different temperatures.

  • Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and "this compound"-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target Intended Target (e.g., Kinase X) This compound->Target Inhibition OffTarget Off-Target (e.g., Kinase Y) This compound->OffTarget Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 PhenotypeA Desired Phenotype Downstream1->PhenotypeA Downstream2 Downstream Effector 2 OffTarget->Downstream2 PhenotypeB Undesired Phenotype Downstream2->PhenotypeB

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Dose-Response Curve (EC50 & CC50) start->dose_response orthogonal 2. Orthogonal Validation (Structurally Unrelated Inhibitor) dose_response->orthogonal genetic 3. Genetic Validation (siRNA or CRISPR) orthogonal->genetic target_engagement 4. Target Engagement Assay (e.g., CETSA) genetic->target_engagement profiling 5. Off-Target Profiling (e.g., Kinobeads) target_engagement->profiling conclusion Conclusion: On-Target vs. Off-Target Effect profiling->conclusion

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic start Problem: Inconsistent/Unexpected Results q_concentration Is the inhibitor concentration in the optimal range? start->q_concentration a_conc_yes Yes q_concentration->a_conc_yes Yes a_conc_no No q_concentration->a_conc_no No q_on_target Does the phenotype match orthogonal/genetic validation? a_conc_yes->q_on_target sol_conc Solution: Perform dose-response to find optimal concentration. a_conc_no->sol_conc a_on_target_yes Yes q_on_target->a_on_target_yes Yes a_on_target_no No q_on_target->a_on_target_no No sol_on_target Conclusion: Likely On-Target Effect a_on_target_yes->sol_on_target sol_off_target Conclusion: Likely Off-Target Effect. Proceed to profiling. a_on_target_no->sol_off_target

Caption: Troubleshooting decision tree for off-target effects.

References

Technical Support Center: Minimizing Drug-Induced Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Murapalmitine": Initial searches for a compound named "this compound" did not yield specific results in publicly available scientific literature. This suggests that "this compound" may be a novel compound, an internal designation, or a potential misspelling of a different agent. A similar compound, "Palmatine," a natural isoquinoline alkaloid, is known to have undergone pharmacological and toxicological studies.[1] Palmatine has demonstrated a range of effects, but also exhibits DNA toxicity and complex interactions with liver enzymes.[1]

The following guide is a general framework for addressing drug-induced toxicity in animal studies, based on established toxicological principles. Researchers working with any new chemical entity, including one designated as "this compound," should adapt these principles to their specific findings.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the toxicity of a new compound?

The initial step is to determine the compound's acute toxicity, often by establishing the median lethal dose (LD50).[2][3] This involves administering a single dose of the substance to animals to identify the dose that is lethal to 50% of the test population.[2] Modern approaches, such as the Up-and-Down Procedure (UDP) and Fixed Dose Procedure (FDP), aim to reduce the number of animals required for this determination.

Q2: What are the critical parameters to monitor during a toxicity study?

Key parameters to monitor in animal models include:

  • Clinical Signs: Changes in physical appearance (e.g., ruffled fur, hunched posture), behavioral alterations (e.g., lethargy, hyperactivity), and any signs of pain or distress.

  • Body Weight: Significant weight loss is a common indicator of toxicity.

  • Food and Water Consumption: Reduced intake can suggest nausea or general malaise.

  • Hematology and Clinical Chemistry: Blood samples should be analyzed for markers of organ function, such as liver enzymes (ALT, AST) and kidney function indicators (BUN, creatinine).

  • Histopathology: Microscopic examination of tissues from various organs can reveal structural changes or damage caused by the compound.

Q3: How can I distinguish between vehicle-induced toxicity and compound-induced toxicity?

It is essential to include a vehicle-only control group in your study design. This group receives the same vehicle used to dissolve or suspend the test compound, administered at the same volume and by the same route. By comparing the vehicle control group to the untreated control and the compound-treated groups, any adverse effects caused by the vehicle itself can be identified.

Q4: What is a recovery group and why is it important?

A recovery group consists of animals that are treated with the test compound for a specific duration and then monitored for a period after the treatment has stopped. This helps to determine whether the observed toxic effects are reversible or permanent.

Troubleshooting Guides

This section addresses common issues encountered during in vivo toxicity studies.

Issue 1: High Mortality Rate at a Predicted "Safe" Dose
Possible Cause Troubleshooting Step
Formulation Error Re-analyze the formulation to confirm the concentration and homogeneity of the compound. Prepare a fresh batch and verify its concentration before administration.
Route of Administration Issue Unintended rapid absorption or local tissue damage can lead to acute toxicity. Evaluate the suitability of the administration route and consider alternative methods.
Species-Specific Sensitivity The chosen animal model may be particularly sensitive to the compound. Conduct a literature review for known species differences in the metabolism of similar compounds and consider a pilot study in a different species.
Vehicle Toxicity The vehicle used may be causing toxicity. Run a vehicle-only control group to assess its effects. If the vehicle is found to be toxic, explore alternative, less toxic vehicles.
Issue 2: Significant Weight Loss in Treatment Group
Possible Cause Troubleshooting Step
Reduced Food/Water Intake The compound may be causing nausea or malaise. Monitor food and water consumption daily. Consider providing a more palatable diet or supportive care, such as hydration.
Gastrointestinal Toxicity The compound may be directly affecting the GI tract. Perform a gross necropsy and histopathology of the gastrointestinal tract to look for signs of irritation, inflammation, or damage.
Metabolic Effects The compound may be altering metabolic processes. Analyze blood samples for key metabolic markers, such as glucose and lipids.

Experimental Protocols

Protocol: Dose Range-Finding Study

A dose range-finding study is a preliminary experiment to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

  • Animal Selection: Select a small group of healthy animals (e.g., mice or rats) of a single sex.

  • Dose Selection: Choose a minimum of three dose levels based on in vitro data or information from structurally similar compounds. These should include a low dose expected to be non-toxic, a high dose expected to induce toxicity, and an intermediate dose.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection). Include a control group receiving only the vehicle.

  • Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and food/water consumption for a set period (e.g., 14 days).

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is identified as the highest dose at which no significant signs of toxicity or mortality are observed.

Visualizations

Workflow for Investigating Unexpected Toxicity

The following diagram outlines a logical workflow for troubleshooting unexpected toxicity observed during an animal study.

A Unexpected Toxicity Observed (e.g., High Mortality, Severe Weight Loss) B Immediate Action: Pause Dosing & Stabilize Animals A->B First Response C Verify Protocol Integrity B->C G Conduct Preliminary Necropsy on Affected Animals B->G D Check Dose Formulation: Concentration & Homogeneity C->D E Review Dosing Procedure: Route, Volume, Technique C->E F Assess Animal Health Status: Pre-existing conditions? C->F K Hypothesis: Error in Protocol D->K Error Found E->K Error Found F->K Error Found H Identify Potential Target Organs G->H I Hypothesis Confirmed: Compound-Induced Toxicity H->I Evidence Points to Compound J Revise Study Design: - Lower Dose Levels - Change Vehicle - Consider Alternative Model I->J L Correct Error & Repeat Study with a new cohort K->L

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Signaling Pathway: General Routes of Drug Metabolism and Toxicity

This diagram illustrates how a parent drug can be metabolized into either non-toxic metabolites or reactive metabolites that can lead to cellular toxicity.

cluster_0 Phase I Metabolism (Functionalization) cluster_1 Phase II Metabolism (Conjugation) P450 Cytochrome P450 Enzymes Conjugation Glucuronidation, Sulfation, etc. P450->Conjugation ReactiveMetabolite Reactive Metabolite P450->ReactiveMetabolite NonToxicMetabolite Non-Toxic Metabolite Conjugation->NonToxicMetabolite ParentDrug Parent Drug (e.g., this compound) ParentDrug->P450 Oxidation, Reduction, Hydrolysis Detoxification Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detoxification Toxicity Cellular Damage (Covalent Binding to Proteins/DNA) ReactiveMetabolite->Toxicity Excretion Excretion NonToxicMetabolite->Excretion Detoxification->NonToxicMetabolite

Caption: Pathways of drug metabolism leading to detoxification or toxicity.

References

Strategies to increase the stability of Murapalmitine formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murapalmitine formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause instability in this compound liposomal formulations?

A1: The stability of liposomal formulations, including those for this compound, is influenced by both physical and chemical factors.[1]

  • Physical Factors: These include storage temperature, light exposure, and vesicle size. High temperatures can decrease stability, while exposure to UV or direct sunlight can cause lipid degradation.[1][2] Both very small and very large vesicles tend to be less stable.[3]

  • Chemical Factors: Key chemical factors are lipid peroxidation (oxidation of phospholipid components) and hydrolysis.[1] The pH of the surrounding medium is also critical; acidic or highly alkaline conditions can reduce stability by up to 50% and 20% respectively, compared to a neutral pH.

Q2: How does the composition of the lipid bilayer affect stability?

A2: The lipid composition is crucial for stability. Incorporating a small amount of a negatively charged lipid can significantly enhance stability. The choice of phospholipids, such as phosphatidylcholines and phosphatidylserines, and the inclusion of cholesterol are determining factors for the shelf life and performance of liposomes. Cholesterol, in particular, can influence membrane permeability and physical strength.

Q3: Why is lyophilization (freeze-drying) a common strategy for improving the stability of this compound formulations?

A3: Lyophilization is a widely used technique to improve the long-term stability of labile drugs like those in liposomal formulations. By removing water from the formulation, it immobilizes the drug and other components, preventing degradation reactions that occur in aqueous solutions, such as hydrolysis. This process helps maintain vesicle integrity, prevents aggregation, and allows for storage at room temperature, which simplifies distribution and reduces costs associated with cold-chain storage.

Q4: What role do cryoprotectants play during lyophilization?

A4: Cryoprotectants are essential stabilizers used during the freeze-drying process. Sugars like trehalose and sucrose are particularly effective. They protect liposomes from stresses induced by freezing and dehydration by forming a glassy matrix that preserves the vesicle structure, preventing fusion and leakage of the encapsulated drug upon reconstitution. The dry-mass ratio between the cryoprotectant and the lipid is a critical parameter for successful preservation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations.

Q5: Problem - My liposomal formulation shows visible aggregation and precipitation after short-term storage. What are the likely causes and solutions?

A5: Aggregation and precipitation are common signs of physical instability. Several factors could be responsible.

  • Potential Causes:

    • Inappropriate Surface Charge: Insufficient electrostatic repulsion between vesicles.

    • Suboptimal Vesicle Size: Formulations with very large or very small vesicles can be unstable.

    • Incorrect Storage Temperature: High temperatures can accelerate aggregation.

    • Lipid Hydrolysis/Oxidation: Chemical degradation of the bilayer can lead to fusion and aggregation.

  • Solutions:

    • Incorporate Charged Lipids: Add a small molar percentage of a negatively charged lipid (e.g., phosphatidylserine) to the formulation to increase electrostatic repulsion.

    • Optimize Vesicle Size: Use extrusion to create a homogenous population of unilamellar vesicles (LUVs) with a controlled size, typically in the 100-200 nm range.

    • Control Storage Temperature: Store formulations at recommended temperatures, typically refrigerated (2-8°C), unless specified otherwise.

    • Add Antioxidants & Control pH: Include antioxidants like EDTA to prevent lipid oxidation and use buffers (e.g., citrate, phosphate) to maintain a neutral pH where liposomes are most stable.

    • Surface Coating: Coat liposomes with polymers like PEG (PEGylation), chitosan, or pectin to create a protective barrier that prevents aggregation.

Q6: Problem - I am observing a significant loss of encapsulated this compound from my liposomes during storage (drug leakage). How can I improve retention?

A6: Poor drug retention is often due to compromised membrane integrity.

  • Potential Causes:

    • Lipid Bilayer Fluidity: A highly fluid membrane can lead to leakage.

    • Improper pH Gradient: For pH-gradient loading methods, a breakdown of the gradient will cause drug release.

    • Osmotic Stress: Mismatched osmolarity between the internal and external aqueous phases.

    • Chemical Degradation: Hydrolysis or oxidation of lipids can create pores in the membrane.

  • Solutions:

    • Incorporate Cholesterol: Adding cholesterol to the lipid bilayer can decrease membrane fluidity and reduce permeability, thereby improving drug retention.

    • Use High Phase Transition (Tc) Lipids: Select phospholipids with a higher Tc to create a more rigid and less permeable bilayer at storage temperature.

    • Optimize Loading and pH: Ensure the pH gradient is stable if using remote loading techniques. Use a buffer with sufficient capacity.

    • Lyophilize the Formulation: For long-term storage, freeze-drying with appropriate cryoprotectants is the most effective way to prevent leakage by immobilizing the formulation components.

Q7: Problem - My lyophilized cake is collapsed, has a poor appearance, and is difficult to reconstitute. What went wrong during the freeze-drying process?

A7: A collapsed lyophilized cake indicates that the formulation was dried at a temperature above its critical collapse temperature (Tc).

  • Potential Causes:

    • Suboptimal Formulation: The formulation lacks sufficient bulking agents or has a low glass transition temperature (Tg').

    • Incorrect Lyophilization Cycle: The primary drying temperature was too high, or the pressure was not low enough, causing the amorphous matrix to lose its structure.

    • Insufficient Cryoprotectant: The concentration of cryoprotectant (e.g., sucrose, trehalose) was too low to form a stable, rigid cake.

    • Fast Freezing Rate: A very rapid freezing rate can sometimes lead to smaller ice crystals and a less stable structure during sublimation.

  • Solutions:

    • Optimize Formulation: Increase the concentration of cryoprotectants like sucrose or trehalose. Consider adding a bulking agent like mannitol, which crystallizes and provides a supporting scaffold for the amorphous components.

    • Determine Collapse Temperature: Use freeze-drying microscopy to determine the formulation's collapse temperature and ensure the primary drying product temperature is kept at least 2-3°C below it.

    • Redesign Lyophilization Cycle: Lower the shelf temperature during primary drying to ensure the product remains frozen and structurally intact while the ice sublimes.

    • Control Freezing Rate: Optimize the freezing step. A slower, controlled freezing rate can sometimes be beneficial, though this is formulation-dependent.

Summary of Quantitative Data

Table 1: Common Excipients and Their Role in Stabilizing Liposomal Formulations
Excipient ClassExamplesConcentration RangePrimary Function(s)Reference(s)
Cryoprotectants Sucrose, Trehalose1-10% (w/v)Protects liposomes during lyophilization by forming a glassy matrix; prevents fusion and leakage.,,
Bulking Agents Mannitol1-8% (w/v)Provides structural support to the lyophilized cake, preventing collapse and improving appearance.
Buffers Phosphate, Citrate, Histidine25-100 mMMaintain optimal pH (typically 6.5-7.5) to prevent hydrolysis of lipids and the encapsulated drug.,
Antioxidants / Chelators EDTA, Vitamin E0.01-0.1%Prevent oxidative degradation of unsaturated phospholipids by chelating metal ions.
Charged Lipids Phosphatidylserine (PS), Phosphatidylglycerol (PG)5-10 mol%Increase surface charge to provide electrostatic repulsion between vesicles, preventing aggregation.
Sterols Cholesterol30-50 mol%Modulates membrane fluidity, reduces permeability and drug leakage, and enhances vesicle stability.,
Surface Polymers Polyethylene Glycol (PEG)2-10 mol%Provides a hydrophilic barrier (steric hindrance) to reduce aggregation and opsonization.
Table 2: Troubleshooting Summary - Common Stability Issues
IssuePrimary Cause(s)Recommended Corrective Action(s)
Aggregation / Precipitation Low surface charge; Improper storage temperature; Suboptimal particle size distribution.Add charged lipids; Optimize storage conditions (2-8°C); Use extrusion for size control; Coat with polymers like PEG.
Drug Leakage High membrane fluidity; Lipid degradation (oxidation/hydrolysis); Osmotic stress.Incorporate cholesterol; Use lipids with high Tc; Add antioxidants; Lyophilize the formulation.
Increase in Particle Size Vesicle fusion or aggregation.Increase surface charge; Coat with polymers; Optimize lipid composition for rigidity; Store at lower temperatures.
Collapsed Lyophilized Cake Primary drying above collapse temperature; Insufficient cryoprotectant/bulking agent.Lower primary drying temperature; Increase cryoprotectant/bulking agent concentration; Determine Tc before cycle design.
Chemical Degradation Hydrolysis, Oxidation.Control pH with buffers; Add antioxidants/chelators; Protect from light with amber vials; Store under inert gas (nitrogen).

Key Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC) and Cholesterol

  • Organic Solvent (e.g., Chloroform/Methanol 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of theflask.

  • Drying: Continue to apply vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the lipid Tc. Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This will cause the lipids to swell and detach, forming multilamellar vesicles (MLVs).

  • Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This should also be performed at a temperature above the lipid Tc.

  • Purification: Remove any unencapsulated this compound via dialysis or size exclusion chromatography.

  • Characterization: Analyze the final formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the formulation by subjecting it to elevated stress conditions.

Materials:

  • This compound formulation

  • Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)

  • Appropriate storage vials (e.g., amber glass vials)

  • Analytical equipment (e.g., HPLC for chemical stability, DLS for physical stability)

Methodology:

  • Sample Preparation: Aliquot the this compound formulation into vials, ensuring a consistent fill volume. Seal the vials properly. For lyophilized products, ensure they are stoppered under vacuum or an inert atmosphere.

  • Time Points: Define the testing time points. For a 6-month accelerated study, typical points are 0, 1, 2, 3, and 6 months.

  • Storage Conditions: Place the samples in stability chambers set to standard accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C for refrigerated products).

  • Analysis at Each Time Point: At each scheduled time point, withdraw samples from the chambers and allow them to equilibrate to room temperature.

  • Perform Assays:

    • Visual Inspection: Check for changes in color, clarity, and presence of particulate matter. For lyophilized products, inspect cake appearance.

    • Physical Stability: Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Chemical Stability: Quantify the amount of intact this compound and any degradation products using a validated stability-indicating HPLC method.

    • Drug Retention: Measure the percentage of this compound still encapsulated within the liposomes.

  • Data Evaluation: Plot the data over time for each storage condition. Analyze trends in degradation or physical changes to estimate the shelf-life of the formulation.

Mandatory Visualizations

Diagram 1: Workflow for Stable Formulation Development start_end start_end process process decision decision data data A Start: Define Target Product Profile B Pre-formulation Studies (Solubility, pH stability) A->B C Select Lipids & Excipients (Phospholipids, Cholesterol, Stabilizers) B->C D Prepare Formulation (e.g., Thin-Film Hydration) C->D E Characterize Formulation (Size, PDI, Zeta, EE%) D->E F Meets TPP? E->F F->C No G Perform Forced Degradation & Short-Term Stability F->G Yes H Identify Degradation Pathways G->H J Develop Lyophilization Cycle (If required) G->J I Optimize Formulation (Adjust pH, add antioxidants, etc.) H->I I->D K Long-Term Stability Studies (ICH Conditions) J->K L Final Stable Formulation K->L

Caption: Workflow for developing a stable this compound formulation.

Diagram 2: Troubleshooting Formulation Instability cluster_physical Physical Instability cluster_chemical Chemical Instability issue issue cause cause solution solution Instability Observed Instability (Aggregation, Size Increase) Cause1 Low Zeta Potential Instability->Cause1 Cause2 Vesicle Fusion Instability->Cause2 Sol1 Add Charged Lipids (e.g., PG, PS) Cause1->Sol1 Sol2 Incorporate Cholesterol Use High-Tc Lipids Cause2->Sol2 Sol3 Coat with PEG Cause2->Sol3 Degradation Drug/Lipid Degradation (Loss of Potency) Cause3 Oxidation Degradation->Cause3 Cause4 Hydrolysis Degradation->Cause4 Sol4 Add Antioxidants (EDTA) Store under Nitrogen Cause3->Sol4 Sol6 Lyophilize Cause3->Sol6 Sol5 Optimize pH with Buffers (pH 6.5-7.5) Cause4->Sol5 Cause4->Sol6

Caption: Logical relationships in troubleshooting formulation instability.

Diagram 3: Key Factors Affecting Liposome Stability center Liposome Stability cat1 Composition center->cat1 cat2 Environmental center->cat2 cat3 Process center->cat3 f1a Lipid Type (Tc) cat1->f1a f1b Cholesterol Content cat1->f1b f1c Surface Charge cat1->f1c f1d Polymer Coating cat1->f1d f2a Temperature cat2->f2a f2b pH cat2->f2b f2c Light Exposure cat2->f2c f2d Oxygen cat2->f2d f3a Vesicle Size cat3->f3a f3b Lyophilization cat3->f3b f3c Hydration Medium cat3->f3c

Caption: Interrelated factors influencing liposome stability.

References

Modifying experimental protocols for consistent Murapalmitine results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for "Murapalmitine" did not yield specific public data. Based on its name, this guide has been developed under the hypothesis that this compound is a lipophilic derivative of a muramyl peptide, such as a palmitoylated form of Muramyl Dipeptide (MDP). Muramyl peptides are known to interact with the innate immune system, primarily through the NOD2 signaling pathway. The following information should be adapted based on your compound's specific characteristics.

Troubleshooting Guide

This guide addresses potential issues researchers might face when working with a novel compound like this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why am I seeing inconsistent results between experiments? 1. Compound Instability: this compound, as a potential lipopeptide, may be prone to degradation in solution. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. 3. Inconsistent Seeding Density: Variations in the initial number of cells will lead to different final readouts.1. Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments. 3. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
The observed biological activity of this compound is lower than expected. 1. Poor Solubility: As a palmitoylated compound, this compound may have low aqueous solubility, leading to a lower effective concentration. 2. Suboptimal Incubation Time: The time required to elicit a biological response may not have been reached. 3. Cell Line Insensitivity: The chosen cell line may not express the target receptor (e.g., NOD2) at sufficient levels.1. Solubility Testing: Test different solvent systems. A common approach for lipophilic compounds is to dissolve them in DMSO at a high concentration and then dilute into the final aqueous buffer or media. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Target Expression Analysis: Confirm the expression of the NOD2 receptor in your cell line using techniques like Western Blot or qPCR.
I'm observing high background signal in my cell-based assays. 1. Media Interference: Components in the serum or media may interact with your detection reagents. 2. Compound Precipitation: At higher concentrations, the compound may precipitate and interfere with absorbance or fluorescence readings.1. Use Serum-Free Media: For the final steps of some assays (like MTT), consider replacing the treatment media with serum-free media or a balanced salt solution. 2. Check for Precipitation: Before adding detection reagents, visually inspect the wells (especially at high concentrations) for any signs of compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its presumed structure as a lipophilic muramyl peptide, this compound likely acts as an agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor that recognizes muramyl dipeptide, a component of bacterial peptidoglycan. The addition of a palmitoyl lipid chain may enhance its ability to cross cell membranes and interact with NOD2, potentially leading to a more potent activation of downstream inflammatory signaling pathways, including NF-κB and MAPK activation.

Q2: How should I prepare and store this compound stock solutions?

A2: For a lipophilic compound like this compound, it is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including the vehicle control.

Q3: What are the expected quantitative outcomes of a cell viability assay with this compound?

A3: Muramyl peptides are generally not considered cytotoxic at typical immunomodulatory concentrations. However, at very high concentrations or in certain sensitive cell lines, effects on cell viability may be observed. The table below shows illustrative data from an MTT assay on a macrophage cell line (e.g., RAW 264.7) after 48 hours of treatment.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.1
0.198.2 ± 4.8
197.5 ± 5.3
1095.1 ± 4.9
5088.7 ± 6.2
10082.4 ± 5.7

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for NOD2 Pathway Activation (p-RIPK2)

This protocol is for detecting the phosphorylation of RIPK2 (a key downstream effector of NOD2) as a marker of pathway activation.

  • Cell Culture and Treatment: Seed cells (e.g., HEK293T expressing NOD2, or THP-1 monocytes) in 6-well plates. Grow to 70-80% confluency. Treat with this compound at the desired concentrations for a predetermined time (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated RIPK2 (p-RIPK2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total RIPK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualization

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Enters Cell & Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates pRIPK2 p-RIPK2 RIPK2->pRIPK2 Phosphorylation TAK1 TAK1 pRIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades IκB NFkB_complex p65/p50 (NF-κB) NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocates I_kappa_B->NFkB_complex Releases Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: Hypothetical signaling pathway for this compound via NOD2 activation.

Experimental_Workflow cluster_assays Perform Assays start Start prep Prepare this compound Stock (in DMSO) start->prep treat Treat Cells with Serial Dilutions prep->treat culture Culture Cells (e.g., Macrophages) seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate (24-48h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability western Protein Analysis (Western Blot) incubate->western cytokine Cytokine Measurement (ELISA) incubate->cytokine analyze Data Analysis viability->analyze western->analyze cytokine->analyze end End analyze->end

Caption: A typical experimental workflow for characterizing this compound.

Enhancing the signal-to-noise ratio in Murapalmitine-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in Murapalmitine-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic lipophilic compound used as a component of liposomes for drug delivery.[1] It is structurally related to muramyl peptides, which are known to have immune-adjuvant properties. Its primary applications are in immunology research and vaccine development, where it is used to enhance the immune response to co-administered antigens.

Q2: What are the common types of assays in which this compound is used?

A2: this compound is typically used in cell-based assays to assess immune stimulation. Common assays include:

  • Cytokine Secretion Assays (e.g., ELISA, Luminex): To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by immune cells.

  • Immune Cell Activation Assays (e.g., Flow Cytometry): To measure the upregulation of activation markers (e.g., CD80, CD86, MHC class II) on the surface of antigen-presenting cells like macrophages and dendritic cells.

  • Nitric Oxide (NO) Production Assays: To quantify the production of NO, a marker of macrophage activation.

  • In vivo immunization studies: To evaluate its adjuvant effect on antibody and T-cell responses to a specific antigen.

Q3: What are the main challenges that can lead to a low signal-to-noise ratio in this compound-based assays?

A3: The lipophilic nature of this compound and its formulation into liposomes can present several challenges:

  • Poor Solubility and Aggregation: this compound can be difficult to dissolve and may form aggregates in aqueous solutions, leading to inconsistent cell stimulation and high background.

  • Liposome Instability: The stability of this compound-containing liposomes can be affected by storage conditions and the composition of the assay medium, leading to variability in results.

  • Non-specific Cellular Activation: High concentrations of liposomes or this compound can sometimes lead to non-specific activation of cells, increasing the background signal.

  • Low Signal Intensity: The biological activity of this compound might be modest, requiring sensitive detection methods to achieve a clear signal over background.

Troubleshooting Guides

Issue 1: High Background Signal in Cell-Based Assays

High background can mask the specific signal from this compound stimulation, making it difficult to interpret the results.

Potential Cause Troubleshooting Steps
Contamination of Reagents or Cells - Ensure all reagents, media, and buffers are sterile and endotoxin-free.- Regularly test cell cultures for mycoplasma contamination.
Non-specific Binding of Detection Antibodies - Increase the number and duration of washing steps after antibody incubations.[2][3]- Optimize the concentration of primary and secondary antibodies through titration.[3]- Use a blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody) to reduce non-specific binding.[3]
Autofluorescence of Cells or Media - Use phenol red-free culture media, as phenol red can contribute to background fluorescence.- If using fluorescence-based readouts, select dyes with red-shifted emission to minimize cellular autofluorescence, which is often in the green range.
Sub-optimal Liposome Preparation - Ensure liposomes are properly sized and have a narrow size distribution using techniques like extrusion.- Wash liposomes to remove any unencapsulated this compound or other components that could cause non-specific activation.
High Cell Density - Optimize the cell seeding density to avoid overcrowding, which can lead to increased background activation and cell death.
Issue 2: Low or No Signal Detected

A weak or absent signal can be due to a variety of factors related to the experimental setup and reagents.

Potential Cause Troubleshooting Steps
Inactive this compound - Verify the storage conditions of this compound and the prepared liposomes. Store at the recommended temperature and protect from light if necessary.- Prepare fresh liposomes for each experiment to ensure optimal activity.
Incorrect Assay Conditions - Optimize the incubation time and temperature for cell stimulation.- Ensure the pH and composition of the assay buffer are optimal for cell viability and the specific assay being performed.
Insufficient this compound Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound for cell stimulation.- Ensure that the liposome formulation effectively delivers this compound to the cells.
Low Assay Sensitivity - Choose a highly sensitive detection method. For cytokine analysis, consider using a high-sensitivity ELISA kit or a multiplex bead-based assay.- For fluorescence-based assays, use bright and photostable fluorophores.
Cell Line Unresponsive - Confirm that the cell line used expresses the appropriate receptors for muramyl peptides (e.g., NOD2).- Use a positive control (e.g., LPS for macrophages) to ensure the cells are responsive to stimuli.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes a general method for preparing this compound-containing liposomes by the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform

  • Sterile, endotoxin-free PBS

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.

  • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile, endotoxin-free PBS by vortexing.

  • Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase encapsulation efficiency.

  • Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a defined size.

  • Store the prepared liposomes at 4°C until use.

Protocol 2: Macrophage Activation Assay

This protocol outlines a general procedure for assessing macrophage activation by measuring nitric oxide (NO) production using the Griess reagent.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound-containing liposomes

  • LPS (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound-containing liposomes and LPS in complete culture medium.

  • Remove the old medium from the cells and add the prepared stimuli. Include a negative control (medium only).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess Reagent System according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of nitrite based on a standard curve.

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound, containing a muramyl peptide-like moiety, is expected to activate innate immune cells through pattern recognition receptors (PRRs) such as NOD2. This activation triggers a downstream signaling cascade leading to the production of pro-inflammatory mediators.

Murapalmitine_Signaling This compound Signaling Pathway This compound This compound (Liposome) NOD2 NOD2 This compound->NOD2 Internalization & recognition Cell_Membrane Cell Membrane RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NF_kB NF-κB IKK_Complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation MAPK->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Expression->Cytokines Transcription & Translation

Caption: this compound signaling cascade in immune cells.

Experimental Workflow for Assay Optimization

A logical workflow is essential for systematically optimizing assays and improving the signal-to-noise ratio.

Assay_Optimization_Workflow Assay Optimization Workflow Start Start: Low S/N Ratio Check_Reagents Check Reagent Quality (this compound, Cells, Antibodies) Start->Check_Reagents Optimize_Concentration Optimize this compound Concentration Check_Reagents->Optimize_Concentration Optimize_Incubation Optimize Incubation Time & Temperature Optimize_Concentration->Optimize_Incubation Optimize_Washing Optimize Washing Steps Optimize_Incubation->Optimize_Washing Optimize_Blocking Optimize Blocking Step Optimize_Washing->Optimize_Blocking Check_Detection Check Detection System (Reader Settings, Substrate) Optimize_Blocking->Check_Detection Analyze_Data Analyze Data Check_Detection->Analyze_Data End End: Improved S/N Ratio Analyze_Data->End

Caption: Workflow for optimizing this compound-based assays.

References

Validation & Comparative

A Comparative Guide to the Adjuvant Activities of Murapalmitine and Alum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical determinant of vaccine efficacy. This guide provides an objective comparison of the adjuvant activities of Murapalmitine, a synthetic derivative of muramyl dipeptide (MDP), and Alum (aluminum salts), the most widely used adjuvant in human vaccines. This comparison is based on their distinct immunological mechanisms, supported by experimental data, to facilitate informed decision-making in vaccine formulation.

Executive Summary

This compound and Alum operate through different innate immune recognition pathways, resulting in distinct immune response profiles. While both can elicit robust systemic antibody responses, this compound, acting through the NOD2 pathway, shows a propensity for inducing a balanced Th1/Th2 response and demonstrates superior efficacy in eliciting mucosal immunity. In contrast, Alum primarily activates the NLRP3 inflammasome, leading to a strong Th2-biased humoral response.

Data Presentation: Quantitative Comparison of Adjuvant Performance

The following tables summarize the key differences in the adjuvant performance of this compound and Alum based on available experimental data.

AdjuvantPrimary Immune PathwayPredominant T-helper ResponseSystemic Antibody ResponseMucosal Antibody Response
This compound NOD2 PathwayBalanced Th1/Th2 or Th1-skewedRobust IgG productionSuperior IgA production (especially via mucosal administration)
Alum NLRP3 InflammasomeStrong Th2-skewed[1][2][3][4][5]Robust IgG production (primarily IgG1 in mice)Weak to negligible IgA production

Table 1: High-level comparison of the immunological profiles of this compound and Alum.

AdjuvantAntigenRoute of AdministrationKey Findings
Murabutide (a derivative of this compound)Virus-Like Particle (VLP)Intranasal- Significantly higher VLP-specific salivary and fecal IgA compared to parenteral Alum. - Serum IgG, IgG1, and IgG2a levels comparable to parenteral Alum.
Alum Virus-Like Particle (VLP)Intramuscular- Strong serum IgG and IgG1 responses. - Negligible mucosal IgA response.
Alum Ovalbumin (OVA)Intraperitoneal- Primarily induces a Th2-type immune response, characterized by IL-4 production.

Table 2: Summary of comparative experimental data.

Signaling Pathways

The distinct immunological outcomes of this compound and Alum are rooted in the different signaling cascades they initiate upon recognition by the innate immune system.

This compound: Engaging the NOD2 Pathway

This compound is recognized by the cytosolic pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a signaling cascade that leads to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines and a balanced Th1/Th2 immune response.

Murapalmitine_NOD2_Pathway cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Gene_expression Pro-inflammatory Cytokine & Chemokine Gene Expression NF_kB->Gene_expression MAPKs->Gene_expression Alum_NLRP3_Pathway Alum Alum Phagosome Phagosome Alum->Phagosome Lysosome Lysosome Phagosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Release NLRP3 NLRP3 CathepsinB->NLRP3 Activates K_efflux K+ Efflux K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Experimental_Workflow cluster_preparation Vaccine Formulation cluster_immunization Immunization cluster_analysis Analysis Antigen Antigen (e.g., VLP, OVA) Murapalmitine_formulation Antigen + this compound Antigen->Murapalmitine_formulation Alum_formulation Antigen + Alum Antigen->Alum_formulation Control Antigen alone / PBS Antigen->Control Immunization_M Intranasal/ Intramuscular Immunization Murapalmitine_formulation->Immunization_M Immunization_A Intramuscular Immunization Alum_formulation->Immunization_A Immunization_C Control Immunization Control->Immunization_C Mice Experimental Animals (e.g., BALB/c mice) Booster Booster Immunization (e.g., Day 14, 28) Mice->Booster Primary Immunization Immunization_M->Mice Immunization_A->Mice Immunization_C->Mice Sample_collection Sample Collection (Serum, Saliva, Fecal extracts, Spleen, Lymph nodes) Booster->Sample_collection Post-immunization ELISA ELISA for Antigen-specific IgG, IgG1, IgG2a, IgA Sample_collection->ELISA ELISpot ELISpot for Cytokine-secreting cells (IFN-γ, IL-4, IL-5) Sample_collection->ELISpot Flow_cytometry Flow Cytometry for T-cell populations (Th1, Th2) Sample_collection->Flow_cytometry

References

Murapalmitine's Efficacy in Preclinical Vaccine Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vaccine adjuvant effects of Murapalmitine, a lipophilic derivative of Muramyl Dipeptide (MDP), with other common preclinical adjuvants. The data presented is compiled from various preclinical studies to offer a comparative overview of their potential efficacy.

This compound and its analogs are synthetic immunostimulants that mimic a component of the bacterial cell wall. By engaging the innate immune system, they have the potential to significantly enhance the adaptive immune response to co-administered antigens, a critical function for modern subunit vaccines. This guide will delve into the preclinical evidence supporting the use of lipophilic MDP derivatives as vaccine adjuvants and compare their performance with established alternatives such as Aluminum salts (Alum), Monophosphoryl Lipid A (MPLA), and the saponin-based adjuvant QS-21.

Comparative Efficacy of Vaccine Adjuvants

The following tables summarize the quantitative data from various preclinical studies, showcasing the immunological responses elicited by different adjuvants when formulated with a vaccine antigen. It is important to note that these data are compiled from separate studies and are not from a head-to-head comparison, thus direct comparisons should be interpreted with caution.

Table 1: Humoral Immune Response (Antigen-Specific Antibody Titers)

AdjuvantAntigenAnimal ModelAntibody Titer (Endpoint Titer)Study Reference
Lipophilic MDP derivative (B30-MDP) Inactivated HantavirusMice~1:10,240 (IgG)[1]
Aluminum Hydroxide (Alum) Oxycodone-KLH conjugateMice~1:100,000 (IgG)[2]
Monophosphoryl Lipid A (MPLA) Inactivated Rabies VirusMice>1:1,280 (IgG)[3]
QS-21 GD3-KLH conjugateMice~1:12,800 (IgM vs GD3)[4][5]
QS-21 KLH ProteinMice~1:1,280,000 (IgG vs KLH)

Table 2: Cellular Immune Response

AdjuvantAntigenAnimal ModelKey Cellular ResponseStudy Reference
Lipophilic MDP derivative (B30-MDP) Inactivated HantavirusMiceIncreased Delayed-Type Hypersensitivity (DTH) response; Higher levels of IL-4 and IL-6
Aluminum Hydroxide (Alum) Peptide-protein conjugateMiceIncreased germinal center T follicular helper cells (GC-Tfh) at early time points
Monophosphoryl Lipid A (MPLA) Inactivated Rabies VirusMiceIncreased proliferation of germinal center B cells and plasma cells; Enhanced Th1 response
QS-21 Protein antigensMiceStimulation of cytotoxic T-lymphocytes (CTLs); Induction of Th1 cytokines (IL-2, IFN-γ) and IgG2a antibodies

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the experimental context of these findings, the following diagrams illustrate the signaling pathway for this compound and a general workflow for preclinical vaccine adjuvant studies.

murapalmitine_signaling This compound (MDP derivative) Signaling Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) This compound This compound (Lipophilic MDP derivative) NOD2 NOD2 (Intracellular Receptor) This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits NFkB NF-κB Pathway RIPK2->NFkB MAPK MAPK Pathway RIPK2->MAPK Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Co_stim Upregulation of Co-stimulatory Molecules MAPK->Co_stim Enhanced T-cell Activation Enhanced T-cell Activation Cytokines->Enhanced T-cell Activation Co_stim->Enhanced T-cell Activation

Caption: this compound signaling via the intracellular NOD2 receptor.

preclinical_vaccine_workflow General Preclinical Vaccine Adjuvant Efficacy Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Immunological Analysis Formulation Vaccine Formulation (Antigen + Adjuvant) Immunization Immunization Schedule (e.g., Prime-Boost) Formulation->Immunization Animal_Model Animal Model Selection (e.g., Mice, Rabbits) Animal_Model->Immunization Controls Control Groups (Antigen alone, Adjuvant alone, Saline) Controls->Immunization Sample_Collection Sample Collection (e.g., Blood, Spleen) Immunization->Sample_Collection Challenge Challenge Study (Optional) (Exposure to Pathogen) Immunization->Challenge Humoral Humoral Response Assessment (e.g., ELISA for Antibody Titers) Sample_Collection->Humoral Cellular Cellular Response Assessment (e.g., ELISpot, Flow Cytometry for T-cell responses) Sample_Collection->Cellular

Caption: A generalized workflow for preclinical vaccine adjuvant studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols from the studies cited in the comparison tables.

Lipophilic MDP Derivative (B30-MDP) with Inactivated Hantavirus Vaccine
  • Antigen and Adjuvant: Inactivated B-1 virus (Hantavirus) vaccine was mixed with or without 100 µg of B30-MDP.

  • Animal Model: Mice were used for the study.

  • Immunization Schedule: Mice were immunized subcutaneously (s.c.) twice at a two-week interval.

  • Humoral Response Assessment: Indirect fluorescent antibody (IFA) and neutralizing antibody titers against HFRS virus were measured from serum samples collected 3-9 weeks post-primary immunization. Enzyme-linked immunospot (ELISPOT) assay was used to enumerate antibody-producing cells.

  • Cellular Response Assessment: Delayed-type hypersensitivity (DTH) was assessed by intrafootpad injection of the B-1 vaccine on day 7 post-primary immunization. Serum levels of IL-4 and IL-6 were also measured.

Aluminum Hydroxide (Alum) with Oxycodone-KLH Conjugate Vaccine
  • Antigen and Adjuvant: Oxycodone conjugated to Keyhole Limpet Hemocyanin (OXY-KLH) was formulated with aluminum hydroxide.

  • Animal Model: Adult BALB/c mice were used.

  • Immunization Schedule: Mice were immunized on days 0, 14, and 28.

  • Humoral Response Assessment: Oxycodone-specific serum IgG antibody titers were measured.

  • Cellular Response Assessment: Peptide-specific MHCII-restricted CD4+ T follicular helper (Tfh) and germinal center Tfh (GC-Tfh) cells were analyzed in adult C57Bl/6 mice immunized with a model peptide-protein conjugate.

Monophosphoryl Lipid A (MPLA) with Inactivated Rabies Vaccine
  • Antigen and Adjuvant: Inactivated rabies virus (RABV) vaccine was supplemented with MPLA.

  • Animal Model: Mice were used for the study.

  • Immunization and Challenge: Mice received pre-exposure (PrEP) vaccinations and were subsequently challenged with a virulent RABV strain.

  • Humoral Response Assessment: Not explicitly detailed in the provided abstract, but induction of IgG2a and IgG2b antibodies is mentioned as a characteristic of MPLA-induced Th1 responses.

  • Cellular Response Assessment: Activation/maturation of conventional dendritic cells (cDCs) in the inguinal lymph nodes was assessed. The recruitment of T follicular helper (Tfh) cells and the proliferation of germinal center (GC) B cells and plasma cells were also analyzed.

QS-21 with GD3-KLH Conjugate Vaccine
  • Antigen and Adjuvant: The ganglioside antigen GD3 conjugated to Keyhole Limpet Hemocyanin (GD3-KLH) was formulated with QS-21.

  • Animal Model: C57BL/6J female mice (6-8 weeks of age) were used.

  • Immunization Schedule: Mice were vaccinated with GD3-KLH (5 µg dose) and QS-21 via subcutaneous injections on days 0, 7, and 14, with a booster on day 65.

  • Humoral Response Assessment: Antibody titers against GD3 (IgM) and KLH (IgG) were determined by ELISA from sera collected on day 72.

  • Cellular Response Assessment: The study mentions that QS-21 is known to stimulate cytotoxic T-lymphocytes (CTLs) and induce Th1 cytokines (IL-2, IFN-γ).

Conclusion

The preclinical data suggests that this compound, as represented by other lipophilic MDP derivatives, is a potent vaccine adjuvant capable of enhancing both humoral and cellular immunity. Its mechanism of action, centered around the NOD2 signaling pathway, leads to the activation of antigen-presenting cells and the production of pro-inflammatory cytokines, which are crucial for a robust adaptive immune response.

When compared to other adjuvants, this compound and its analogs demonstrate a strong capacity to induce significant antibody titers and a Th2-biased cellular response. While direct comparative studies are limited, the available data indicates that its performance is comparable to other modern adjuvants like MPLA and QS-21 in terms of inducing strong immune responses. Alum, while a widely used and safe adjuvant, may elicit a different profile of immune response, often with a strong humoral component but potentially less potent cellular immunity compared to adjuvants that actively engage specific pattern recognition receptors.

For researchers and drug developers, the choice of adjuvant is critical and depends on the specific requirements of the vaccine, including the nature of the antigen and the desired type of immune response (e.g., antibody-mediated, cell-mediated, or a balanced response). This compound and other lipophilic MDP derivatives represent a promising class of adjuvants that warrant further investigation in head-to-head preclinical and clinical studies to fully elucidate their potential in future vaccine formulations.

References

Murapalmitine vs. Other MDP Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Murapalmitine (L-MTP-PE) against other key Muramyl Dipeptide (MDP) derivatives, namely Romurtide (MDP-Lys(L18)) and Murabutide. This document focuses on their performance, supported by experimental data, to inform research and development decisions.

Muramyl dipeptide (MDP) is the minimal bioactive component of bacterial peptidoglycan and a potent activator of the innate immune system through the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] Its discovery has spurred the development of synthetic derivatives with improved therapeutic profiles. This guide compares three prominent derivatives: this compound, Romurtide, and Murabutide, focusing on their immunomodulatory activities and clinical applications.

Quantitative Comparison of MDP Derivatives

The following tables summarize the available quantitative data on the relative potency and biological effects of this compound, Romurtide, and Murabutide compared to the parent molecule, MDP. It is important to note that the data are compiled from various studies and experimental conditions may differ.

CompoundTarget ReceptorPotency vs. MDP (NOD2 Activation)Key CharacteristicsApproved Clinical Use
This compound (L-MTP-PE / Mifamurtide) NOD2Liposomal form enhances macrophage activation 100-fold vs. free MDP.[3]Lipophilic, longer plasma half-life, lower toxicity compared to MDP.[4]Osteosarcoma[1]
Romurtide (MDP-Lys(L18)) NOD2More potent than MDP.Lipophilic, enhances cellular immune responses more potently than MDP.Treatment of leukopenia
Murabutide NOD2Less potent than MDP (MDP: 45.6 ± 2.5 fold activation; Murabutide: 17.6 ± 1.2 fold activation at 100 ng).Hydrophilic, non-pyrogenic.Investigated as a vaccine adjuvant.

Table 1: Comparative Performance of this compound and Other MDP Derivatives.

CytokineThis compound (L-MTP-PE)Romurtide (MDP-Lys(L18))Murabutide
IL-1β Induces production.Potent inducer.Induces production.
IL-6 Induces production.Potent inducer.Induces production.
TNF-α Induces production.Potent inducer.Induces production.
IL-12 -Synergistically induced with IFN-β.-
CSF -Potent inducer.-

Table 2: Cytokine Induction Profile of MDP Derivatives. (Note: Direct comparative studies under identical conditions are limited.)

Signaling Pathways and Experimental Workflows

The primary mechanism of action for MDP and its derivatives is the activation of the NOD2 signaling pathway. Upon binding to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of immune cells, a conformational change is induced, leading to the recruitment of RIPK2 and subsequent activation of downstream signaling cascades, including NF-κB and MAPK pathways. This results in the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.

MDP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_Derivative MDP Derivative (e.g., this compound) NOD2 NOD2 MDP_Derivative->NOD2 Binding RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_Pathway NF_kB NF-κB IKK_Complex->NF_kB Activation via IκB phosphorylation I_kB IκB IKK_Complex->I_kB Phosphorylation & Degradation NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation I_kB->NF_kB Inhibition Gene_Transcription Pro-inflammatory Gene Transcription (IL-1, IL-6, TNF-α) NF_kB_nucleus->Gene_Transcription Induction

NOD2 Signaling Pathway for MDP Derivatives.

A common experimental workflow to assess the activity of these compounds involves stimulating immune cells and measuring the downstream effects, such as cytokine production or NF-κB activation.

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Immune Cell Culture (e.g., Macrophages, PBMCs) Stimulation 2. Stimulation with MDP Derivative Cell_Culture->Stimulation Incubation 3. Incubation Stimulation->Incubation Cytokine_Assay Cytokine Measurement (ELISA, CBA) Incubation->Cytokine_Assay NFkB_Assay NF-κB Activation (Reporter Assay) Incubation->NFkB_Assay Macrophage_Assay Macrophage Activation (Phagocytosis, Surface Markers) Incubation->Macrophage_Assay

General Experimental Workflow for Comparing MDP Derivatives.

Detailed Experimental Protocols

NOD2 Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the NOD2 pathway by measuring the activity of a reporter gene (luciferase) under the control of an NF-κB promoter.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • OptiMEM

  • Transfection reagent (e.g., XtremeGene9)

  • Plasmids: NF-κB-luciferase reporter, β-galactosidase (for normalization), and human NOD2 expression vector

  • MDP derivative (this compound, Romurtide, Murabutide)

  • Lysis buffer

  • Luciferase and β-galactosidase assay reagents

  • 96-well plates

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well and incubate for 1 hour.

  • Prepare the transfection mix in OptiMEM containing the NF-κB-luciferase, β-galactosidase, and NOD2 expression plasmids with the transfection reagent.

  • Incubate the transfection mix at room temperature for 20 minutes.

  • Add the transfection mix to the cells and incubate for 24 hours.

  • Stimulate the transfected cells with varying concentrations of the MDP derivatives for 16-24 hours.

  • Lyse the cells and measure luciferase and β-galactosidase activity using a luminometer.

  • Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.

  • Express the results as fold induction over unstimulated control cells.

Macrophage Activation Assay

This protocol assesses the ability of MDP derivatives to activate macrophages, which can be measured by various parameters including cytokine production, phagocytic activity, and expression of activation markers.

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • MDP derivative (this compound, Romurtide, Murabutide)

  • LPS (positive control)

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6)

  • Fluorescently labeled particles (for phagocytosis assay)

  • Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86)

  • 24-well plates

Protocol:

  • Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the MDP derivatives at various concentrations. Include an unstimulated control and a positive control (e.g., LPS).

  • Incubate the cells for a specified period (e.g., 24 hours for cytokine production).

  • For Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines using ELISA according to the manufacturer's instructions.

  • For Phagocytosis Assay: After stimulation, add fluorescently labeled particles (e.g., zymosan or latex beads) to the cells and incubate for 1-2 hours. Wash the cells to remove non-phagocytosed particles and quantify the uptake using a fluorescence microscope or flow cytometer.

  • For Surface Marker Analysis: After stimulation, detach the cells and stain with fluorescently labeled antibodies against macrophage activation markers (e.g., CD80, CD86). Analyze the expression levels by flow cytometry.

Conclusion

This compound, Romurtide, and Murabutide are all potent immunomodulators derived from MDP, each with a distinct profile of activity and clinical application. Lipophilic derivatives like this compound and Romurtide generally exhibit enhanced potency compared to the parent MDP molecule, likely due to improved cell permeability. This compound, in its liposomal formulation, has demonstrated significant clinical benefit in the treatment of osteosarcoma. Romurtide shows strong immunostimulatory effects and is used for leukopenia. Murabutide, while less potent in NOD2 activation than MDP, offers the advantage of being non-pyrogenic, making it a candidate for a safe vaccine adjuvant. The choice of a specific MDP derivative for research or therapeutic development will depend on the desired balance of potency, safety, and the specific immunological response required for the intended application. Further head-to-head comparative studies are warranted to provide a more definitive quantitative ranking of these important immunomodulators.

References

A Comparative Guide to the Cross-Validated Effects of Palmatine on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Murapalmitine." However, extensive searches of scientific literature and chemical databases did not yield results for a compound with this name. It is highly probable that this is a typographical error and the intended compound is Palmatine , a well-researched protoberberine alkaloid with documented anti-cancer properties. This guide will proceed under the assumption that the query pertains to Palmatine.

This guide provides an objective comparison of Palmatine's anti-cancer effects across various cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Data Presentation: Comparative Efficacy and Cytotoxicity of Palmatine

Palmatine has demonstrated a range of cytotoxic and anti-proliferative effects that vary significantly among different cancer cell lines. Its efficacy is dependent on the cancer type and the specific molecular characteristics of the cells.

Table 1: Cross-Validation of Palmatine's Effect on Various Cancer Cell Lines

Cancer TypeCell LineKey CharacteristicsPalmatine IC50 / EffectCitation(s)
Prostate Cancer DU145Androgen-independent, brain metastasis~50% proliferation inhibition at 10 µg/mL[1]
PC-3Androgen-independent, bone metastasis~38% proliferation inhibition at 10 µg/mL[1]
LNCaPAndrogen-responsive<10% proliferation inhibition at 10 µg/mL[1]
Breast Cancer MCF7ER+, HER2-IC50: 5.126 µg/mL[2][3]
T47DER+, HER2-IC50: 5.805 µg/mL
ZR-75-1ER+, HER2-IC50: 5.232 µg/mL
Ovarian Cancer OVCAR-4-IC50: 7.9 µM
A2780Cisplatin-sensitiveIC50: 6.9 µM
A2780cisCisplatin-resistantIC50: 5.5 µM

Table 2: Comparative Performance with Alternative Agents

Cancer TypeCell LinePalmatine IC50Alternative AgentAlternative Agent IC50Citation(s)
Breast Cancer MCF75.126 µg/mLDoxorubicin0.104 µg/mL
T47D5.805 µg/mLDoxorubicin0.080 µg/mL
ZR-75-15.232 µg/mLDoxorubicin0.091 µg/mL
Ovarian Cancer A2780cis5.5 µMBerberineData not directly compared

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Signaling Pathways and Mechanism of Action

Palmatine exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and invasion. A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling cascade . Additionally, Palmatine has been shown to decrease the activation of NF-κB and its downstream target gene FLIP, which plays a role in inhibiting apoptosis and promoting invasion.

Palmatine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K rpS6 Ribosomal Protein S6 p70S6K->rpS6 Phosphorylation Translation Protein Synthesis & Cell Proliferation rpS6->Translation IκBα IκBα NFκB_nucleus NF-κB NFκB_complex NF-κB (p65/p50) NFκB_complex->IκBα NFκB_complex->NFκB_nucleus Translocation Palmatine Palmatine Palmatine->Akt Inhibition Palmatine->NFκB_complex Inhibition of IκBα degradation Gene_Expression Gene Expression (e.g., FLIP) NFκB_nucleus->Gene_Expression

Caption: Simplified diagram of Palmatine's inhibitory action on the Akt/mTOR and NF-κB signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the studies of Palmatine's effects are provided below.

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Palmatine (e.g., 0.5 to 100 µM). Control wells receive medium with the vehicle only.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (like DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

2. Western Blot Analysis

This technique is used to detect and quantify specific proteins to assess the activity of signaling pathways.

  • Protein Extraction: Following treatment with Palmatine, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size on an SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to target proteins (e.g., total Akt, phospho-Akt, total rpS6, phospho-rpS6, NF-κB p65, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Lines culture Cell Culture & Seeding (e.g., 96-well plates for MTT, 6-well plates for Western Blot) start->culture treat Treat with Palmatine (Varying concentrations and time points) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability protein Protein Analysis (e.g., Western Blot) treat->protein apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 pathway_analysis Analyze Protein Expression (Phosphorylation levels) protein->pathway_analysis apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant compare Compare Results Across Cell Lines & with Alternative Drugs ic50->compare pathway_analysis->compare apoptosis_quant->compare conclusion Conclusion: Determine Cross-Validated Effects compare->conclusion

Caption: General experimental workflow for the cross-validation of Palmatine's effects on different cell lines.

References

A Comparative Analysis of Murapalmitine and MPLA as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine development, the selection of an appropriate adjuvant is critical to potentiate the immunogenicity of modern subunit antigens. This guide provides a detailed comparative study of two prominent immunostimulatory adjuvants: Murapalmitine, a representative of the muramyl dipeptide (MDP) family, and Monophosphoryl Lipid A (MPLA), a derivative of lipopolysaccharide (LPS). This analysis is based on their distinct mechanisms of action, signaling pathways, and the resulting immune responses, supported by experimental data.

At a Glance: Key Differences

FeatureThis compound (and lipophilic MDP derivatives)Monophosphoryl Lipid A (MPLA)
PAMP Class Peptidoglycan (PGN) derivativeLipopolysaccharide (LPS) derivative
Primary Receptor NOD2 (intracellular)TLR4 (transmembrane)
Key Adaptor Protein RIPK2TRIF and MyD88
Primary Signaling NF-κB and MAPK activationTRIF-biased signaling, some MyD88 activation
Predominant T-helper Response Generally Th2-biased or balanced Th1/Th2Strong Th1-biased
Key Cytokine Induction IL-4, IL-6, IL-8, TNF-α, IL-12IFN-γ, IL-2, IL-12, reduced pro-inflammatory cytokines vs. LPS
Primary Application Broad-spectrum adjuvant for humoral and cellular immunityAdjuvant for vaccines requiring strong cellular immunity

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and MPLA lies in their interaction with the innate immune system. This compound, as a lipophilic derivative of muramyl dipeptide, is recognized by an intracellular receptor, while MPLA engages a transmembrane receptor.

This compound: Engaging the NOD2 Pathway

This compound is a synthetic immunomodulator belonging to the family of muramyl dipeptide (MDP) derivatives. MDP is the minimal bioactive component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria. The lipophilic nature of this compound, conferred by a fatty acid chain such as palmitic acid, enhances its cellular uptake and immunostimulatory activity.

The primary receptor for this compound is the intracellular Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] Upon binding, NOD2 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction triggers the activation of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, IL-12, and IL-8, which are crucial for the initiation of an adaptive immune response.[2]

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits NF_kB_Pathway NF-κB Pathway RIPK2->NF_kB_Pathway Activates MAPK_Pathway MAPK Pathway RIPK2->MAPK_Pathway Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Cytokine_Release Cytokine & Chemokine Release (IL-6, TNF-α, IL-8) Gene_Expression->Cytokine_Release Leads to Immune_Activation Adaptive Immune Response Cytokine_Release->Immune_Activation Promotes MPLA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_nucleus Nucleus MPLA MPLA TLR4 TLR4 MPLA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits (minor) TRIF TRIF TLR4->TRIF Recruits (major) NF_kB_Activation NF-κB Activation MyD88->NF_kB_Activation Leads to TRIF->NF_kB_Activation Also contributes to IRF3_Activation IRF3 Activation TRIF->IRF3_Activation Leads to Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Activation->Proinflammatory_Genes Type1_IFN_Genes Type I IFN Gene Expression IRF3_Activation->Type1_IFN_Genes Cytokine_Release Pro-inflammatory Cytokines Proinflammatory_Genes->Cytokine_Release Results in IFN_Release Type I Interferons Type1_IFN_Genes->IFN_Release Results in Immune_Activation Th1-Biased Adaptive Immune Response Cytokine_Release->Immune_Activation Promote IFN_Release->Immune_Activation Promote Experimental_Workflow Start Start Grouping Animal Grouping (e.g., BALB/c mice, n=5-10/group) Start->Grouping Immunization Immunization (e.g., day 0 and 14) - Antigen alone - Antigen + this compound - Antigen + MPLA Grouping->Immunization Bleeding Blood Collection (e.g., day 14, 28, 42) Immunization->Bleeding Spleen_Harvest Spleen & Lymph Node Harvest (e.g., day 42) Immunization->Spleen_Harvest ELISA ELISA for Antibody Titers (Total IgG, IgG1, IgG2a) Bleeding->ELISA ELISpot ELISpot for Cytokine-Secreting Cells (IFN-γ, IL-4) Spleen_Harvest->ELISpot Flow_Cytometry Flow Cytometry for T-cell Phenotyping (CD4+, CD8+, Memory markers) Spleen_Harvest->Flow_Cytometry Challenge Pathogen Challenge (optional) (e.g., day 56) ELISA->Challenge ELISpot->Challenge Flow_Cytometry->Challenge Analysis Data Analysis - Survival curves - Viral/bacterial load Challenge->Analysis End End Analysis->End

References

The Role of NOD2 in the Immunomodulatory Action of Murapalmitine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals confirming the engagement of NOD2 by Murapalmitine, a putative lipophilic muramyl dipeptide derivative. This guide provides a comparative analysis with other known NOD2 agonists, supported by experimental data and detailed protocols.

Introduction

This compound is hypothesized to be a synthetic immunomodulator belonging to the family of muramyl dipeptide (MDP) derivatives. While direct literature on a compound specifically named "this compound" is scarce, its name suggests a chemical structure involving a palmitoyl group linked to an MDP core. This lipophilic modification is a known strategy to enhance the biological activity and pharmacokinetic profile of MDP, the minimal essential structural unit of bacterial peptidoglycan recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][2] This guide will, therefore, proceed under the assumption that this compound is a palmitoylated MDP derivative and will explore its mechanism of action through NOD2 activation.

NOD2 is a key component of the innate immune system, primarily expressed in immune cells such as monocytes, macrophages, and dendritic cells.[1] Upon recognition of MDP, NOD2 triggers a signaling cascade that culminates in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[3] This leads to the production of pro-inflammatory cytokines and chemokines, enhancing the host's immune response to pathogens and cellular stress.[4] The therapeutic potential of NOD2 agonists is significant, with applications ranging from vaccine adjuvants to cancer immunotherapy. Mifamurtide (liposomal muramyl tripeptide phosphatidylethanolamine or L-MTP-PE), a well-established lipophilic NOD2 agonist, is approved for the treatment of osteosarcoma, demonstrating the clinical viability of this class of compounds.

This guide provides a comparative analysis of the putative this compound with the parent molecule MDP and the clinically approved lipophilic analog, Mifamurtide. We will delve into the experimental data confirming NOD2 as the primary target, present detailed protocols for key validation assays, and visualize the underlying signaling pathways.

Comparative Performance Data

The following table summarizes the expected performance characteristics of this compound in comparison to MDP and Mifamurtide, based on the known effects of lipidation on MDP analogs.

FeatureMuramyl Dipeptide (MDP)This compound (Putative)Mifamurtide (L-MTP-PE)
Structure N-acetylmuramyl-L-alanyl-D-isoglutaminePalmitoyl-MDP derivativeMuramyl tripeptide linked to dipalmitoyl phosphatidylethanolamine in a liposomal formulation
Primary Target NOD2NOD2 (inferred)NOD2
Potency (in vitro) Micromolar rangeExpected to be in the nanomolar to low micromolar rangeNanomolar range
Bioavailability Low (rapidly cleared)Enhanced due to lipophilicityHigh (liposomal delivery)
In Vivo Efficacy Limited due to rapid clearanceExpected to be significantly higher than MDPClinically proven efficacy in osteosarcoma
Pyrogenicity Can be pyrogenic at high dosesPotentially reduced compared to MDPLow pyrogenicity due to formulation and specific structure
Key Applications Research tool for studying NOD2 signalingPotential as a vaccine adjuvant, immunomodulator in infectious diseases and cancerTreatment of osteosarcoma, potential for other cancers

Experimental Protocols

To experimentally confirm that this compound's mechanism of action is mediated by NOD2, a series of in vitro and cellular assays are required. Below are detailed protocols for essential experiments.

NOD2-Dependent NF-κB Reporter Assay

Objective: To determine if this compound activates the NF-κB signaling pathway in a NOD2-dependent manner.

Materials:

  • HEK293T cells

  • Expression plasmids for human NOD2

  • NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, MDP (positive control), and a negative control compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Co-transfect the cells with the NOD2 expression plasmid, NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS.

  • Stimulate the cells with varying concentrations of this compound, MDP (e.g., 10 µg/mL), or a vehicle control for 18-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Compare the fold induction of NF-κB activity by this compound to that of the controls. A significant, dose-dependent increase in luciferase activity in NOD2-expressing cells, but not in control cells lacking NOD2, would confirm NOD2-dependent NF-κB activation.

Cytokine Profiling in Primary Immune Cells

Objective: To measure the production of pro-inflammatory cytokines by primary human immune cells in response to this compound stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% FBS.

  • This compound, MDP, and Lipopolysaccharide (LPS, as a positive control for TLR4 activation).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α, IL-6, and IL-8.

  • 96-well cell culture plates.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS.

  • Stimulate the cells with different concentrations of this compound, MDP (10 µg/mL), or LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

In Vivo Confirmation using NOD2 Knockout Mice

Objective: To confirm the role of NOD2 in the in vivo immunomodulatory effects of this compound.

Materials:

  • Wild-type (WT) C57BL/6 mice.

  • NOD2 knockout (NOD2-/-) mice on a C57BL/6 background.

  • This compound dissolved in a sterile, pyrogen-free vehicle (e.g., saline).

  • Materials for blood collection and serum isolation.

  • ELISA kits for mouse cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Divide WT and NOD2-/- mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) to the treatment groups and the vehicle to the control groups.

  • At a predetermined time point (e.g., 2-4 hours post-injection), collect blood samples from the mice.

  • Isolate serum from the blood samples.

  • Measure the levels of pro-inflammatory cytokines in the serum using ELISA.

  • Compare the cytokine levels between the different groups. A significant increase in cytokine production in WT mice treated with this compound, which is absent or significantly reduced in NOD2-/- mice, would provide strong evidence for the NOD2-dependency of its in vivo activity.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow to confirm its mechanism, and a comparison with other NOD2 agonists.

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 MAPKs MAPKs RIPK2->MAPKs Activation IKK Complex IKK Complex TAK1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Gene Expression Gene Expression NF-κB_nuc->Gene Expression Induces Cytokines Cytokines Gene Expression->Cytokines Production Immune Response Immune Response Cytokines->Immune Response

Caption: Proposed signaling pathway of this compound via NOD2 activation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Validation Hypothesis This compound acts via NOD2 Reporter Assay NF-κB Reporter Assay in HEK293T cells Hypothesis->Reporter Assay Cytokine Assay Cytokine Profiling in PBMCs Hypothesis->Cytokine Assay KO Mice Cytokine Measurement in WT vs. NOD2-/- Mice Reporter Assay->KO Mice Positive results lead to Cytokine Assay->KO Mice Positive results lead to Conclusion Conclusion KO Mice->Conclusion Confirms NOD2 dependency

Caption: Experimental workflow to confirm the role of NOD2.

Comparison_Diagram MDP Muramyl Dipeptide (MDP) - Low lipophilicity - Rapid in vivo clearance - Research standard This compound This compound (Putative) - High lipophilicity - Enhanced bioavailability - Potent NOD2 agonist MDP->this compound Lipophilic modification Mifamurtide Mifamurtide (L-MTP-PE) - Liposomal formulation - Clinically approved - Sustained in vivo activity MDP->Mifamurtide Lipophilic modification & liposomal delivery

Caption: Comparison of this compound with other NOD2 agonists.

Conclusion

The available evidence strongly suggests that a compound with the characteristics implied by the name "this compound"—a palmitoylated derivative of muramyl dipeptide—would exert its immunomodulatory effects through the activation of the intracellular pattern recognition receptor, NOD2. The addition of a lipophilic palmitoyl chain is a well-established strategy for enhancing the potency and in vivo efficacy of MDP-based compounds. By following the detailed experimental protocols outlined in this guide, researchers can rigorously confirm the NOD2-dependent mechanism of action for this compound or any novel lipophilic MDP analog. The comparative data and visualizations provided serve as a valuable resource for understanding the therapeutic potential of this class of immunomodulators and for guiding future drug development efforts in the fields of infectious disease, vaccinology, and oncology.

References

Evaluating the Long-Term Immune Memory Induced by Murapalmitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term immune memory induced by Murapalmitine and other commonly used vaccine adjuvants: Alum, CpG, and AddaVax. The information presented is based on available experimental data to assist in the evaluation and selection of adjuvants for vaccine development.

Executive Summary

The selection of an appropriate adjuvant is critical for the development of effective vaccines that induce robust and long-lasting immunity. This guide evaluates this compound, a lipophilic derivative of muramyl dipeptide (MDP), in the context of its ability to stimulate long-term immune memory compared to established adjuvants: Alum (an aluminum salt), CpG (a TLR9 agonist), and AddaVax (an MF59-like squalene-based oil-in-water emulsion). Each adjuvant activates the innate immune system through distinct signaling pathways, leading to varied profiles of adaptive immune responses.

  • This compound (as a lipophilic MDP derivative) engages the intracellular NOD2 receptor, leading to the activation of NF-κB and MAPK pathways. This stimulation is known to enhance both humoral and cellular immunity.

  • Alum , the most widely used adjuvant, primarily activates the NLRP3 inflammasome, promoting a Th2-biased immune response characterized by strong antibody production.

  • CpG oligodeoxynucleotides are recognized by the endosomal Toll-like receptor 9 (TLR9), potently driving a Th1-biased response, which is crucial for cellular immunity.

  • AddaVax , an MF59-like adjuvant, is an oil-in-water emulsion that forms a depot at the injection site, leading to the recruitment and activation of antigen-presenting cells and the induction of a balanced Th1/Th2 response.

This guide presents a comparative analysis of these adjuvants based on key metrics of long-term immune memory, including antibody titers, T-cell responses, and germinal center formation. Detailed experimental protocols and visualizations of the key signaling pathways are also provided to support further research and development.

Comparative Performance Data

The following tables summarize the quantitative data on the immune responses induced by this compound (represented by lipophilic MDP derivatives) and the comparator adjuvants. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Comparison of Adjuvant Effects on Long-Term Antibody Response

AdjuvantPeak Antibody Titer (Time Point)Sustained Antibody Titer (Long-term)Predominant IgG SubclassReference
This compound (Lipophilic MDP) High (4 weeks post-immunization)Significantly higher than antigen alone; sustained for at least 9 weeksIgG1, IgM[1][2]
Alum High (post-booster)Gradual decline but persistsPrimarily IgG1 (Th2-biased)[3][4][5]
CpG Moderate to HighCan be long-lastingIgG2a/IgG2b (Th1-biased)
AddaVax (MF59-like) Very High (rapidly induced)Persistent at high levelsBalanced IgG1/IgG2a

Table 2: Comparison of Adjuvant Effects on T-Cell Memory

AdjuvantEffector Memory T-cell (Tem) ResponseCentral Memory T-cell (Tcm) ResponseCytokine ProfileReference
This compound (Lipophilic MDP) Induces T-lymphocyte proliferation and DTH responseData not extensively availableIL-4, IL-6 (Th2-type)
Alum Weak inductionLimitedTh2-type (IL-4, IL-5)
CpG Strong induction of IFN-γ producing CD8+ T-cellsEnhances the frequency of memory T-cellsTh1-type (IFN-γ, IL-2)
AddaVax (MF59-like) Induces both CD4+ and CD8+ T-cell responsesPromotes T follicular helper (Tfh) cell frequencyMixed Th1/Th2

Table 3: Comparison of Adjuvant Effects on Germinal Center (GC) Formation

AdjuvantPeak GC B-cell Response (Time Point)Duration of GC ResponseReference
This compound (Lipophilic MDP) Data not extensively availableData not available
Alum Early induction (Day 7-14 post-immunization)Tends to be shorter-lived compared to MF59
CpG Can enhance GC response, especially after boosterCan increase the duration of the GC response
AddaVax (MF59-like) Robust induction and expansion of GC B-cellsPromotes persistence of GC B-cells (up to 4 months)

Signaling Pathways

The distinct immunological profiles of these adjuvants are a direct consequence of the specific innate immune signaling pathways they activate.

This compound (Lipophilic Muramyl Dipeptide) Signaling

This compound, as a lipophilic derivative of MDP, is recognized by the cytosolic pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) . This interaction initiates a signaling cascade that results in the activation of key transcription factors.

Murapalmitine_NOD2_Signaling cluster_cell Antigen Presenting Cell This compound This compound (Lipophilic MDP) NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK complex TAK1->IKK Activates MAPK MAPK pathway TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activates transcription factors Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Upregulates transcription of

Figure 1: this compound activates the NOD2 signaling pathway.

Alum Signaling

Alum is believed to exert its adjuvant effect primarily through the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome . This multi-protein complex is responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Alum_NLRP3_Signaling cluster_cell Antigen Presenting Cell Alum Alum Phagocytosis Phagocytosis Alum->Phagocytosis Lysosome Lysosomal Destabilization Phagocytosis->Lysosome NLRP3 NLRP3 Lysosome->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleaves Pro-Caspase-1 to ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18

Figure 2: Alum triggers the NLRP3 inflammasome pathway.

CpG Signaling

CpG oligodeoxynucleotides are recognized by Toll-like receptor 9 (TLR9) , which is located in the endosomal compartment of antigen-presenting cells. Activation of TLR9 leads to a signaling cascade that strongly promotes a Th1-type immune response.

CpG_TLR9_Signaling cluster_cell Antigen Presenting Cell cluster_endosome CpG CpG ODN Endosome Endosome CpG->Endosome Internalized into TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates IRFs IRFs (e.g., IRF7) MyD88->IRFs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to IRFs->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Type I IFN Nucleus->Cytokines Upregulates transcription of

Figure 3: CpG activates the TLR9 signaling pathway.

Experimental Protocols

Mouse Immunization and Serum Collection for Antibody Titration

This protocol describes a general procedure for immunizing mice and collecting serum to evaluate the antibody response.

Materials:

  • Antigen of interest

  • Adjuvant (this compound, Alum, CpG, or AddaVax)

  • Sterile PBS (Phosphate Buffered Saline)

  • Syringes and needles (e.g., 27-30 gauge)

  • Mice (e.g., BALB/c, 6-8 weeks old)

  • Microcentrifuge tubes

  • Equipment for blood collection (e.g., tail vein lancets, capillary tubes)

Procedure:

  • Antigen-Adjuvant Formulation:

    • For Alum: Gently mix the antigen solution with the Alum suspension. Incubate at room temperature for 30-60 minutes with gentle rotation to allow for antigen adsorption.

    • For CpG and this compound: Mix the antigen solution with the adjuvant solution.

    • For AddaVax: Emulsify the antigen solution with the AddaVax oil-in-water emulsion according to the manufacturer's instructions.

  • Immunization:

    • Administer the antigen-adjuvant formulation to mice via subcutaneous (s.c.) or intramuscular (i.m.) injection. A typical injection volume is 50-100 µL.

    • The primary immunization is designated as Day 0.

    • Booster immunizations with the same formulation can be administered at specified intervals (e.g., Day 14 and Day 28).

  • Serum Collection:

    • Collect blood samples from the mice at various time points (e.g., pre-immunization on Day 0, and then weekly or bi-weekly post-immunization).

    • Blood can be collected via the tail vein or submandibular vein.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the clotted blood at 2,000 x g for 10 minutes to separate the serum.

    • Collect the serum (supernatant) and store at -20°C or -80°C until analysis.

  • Antibody Titer Measurement:

    • Antigen-specific antibody titers in the collected serum are determined by Enzyme-Linked Immunosorbent Assay (ELISA).

ELISpot Assay for Enumeration of Memory T-Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level, making it ideal for assessing T-cell responses.

Materials:

  • ELISpot plate (e.g., PVDF-membrane 96-well plate)

  • Capture antibody (e.g., anti-IFN-γ)

  • Detection antibody (biotinylated)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

  • Substrate solution

  • PBMCs or splenocytes from immunized mice

  • Antigen or peptide pool for stimulation

  • Cell culture medium

  • Wash buffer (PBS with or without Tween-20)

Procedure:

  • Plate Preparation:

    • Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.

    • Coat the wells with the capture antibody overnight at 4°C.

    • Wash the plate and block with cell culture medium.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of PBMCs or splenocytes.

    • Add the cells to the wells of the ELISpot plate along with the specific antigen or peptide pool for stimulation. Include positive (e.g., mitogen) and negative (medium only) controls.

    • For memory T-cell responses, a pre-incubation step of 24-48 hours may be required for antigen processing and presentation.

    • Incubate the plate at 37°C in a humidified CO2 incubator for the appropriate duration (e.g., 18-24 hours).

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate and add the streptavidin-enzyme conjugate.

    • Wash the plate and add the substrate solution.

  • Analysis:

    • Stop the reaction when distinct spots emerge.

    • Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Flow Cytometry for Analysis of Germinal Center B-Cells

Flow cytometry can be used to identify and quantify germinal center (GC) B-cells from the lymph nodes or spleens of immunized mice.

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • Fluorochrome-conjugated antibodies against B-cell and GC markers (e.g., B220, CD19, GL7, CD95/Fas)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest spleens or draining lymph nodes from immunized mice at different time points.

    • Prepare a single-cell suspension by mechanical disruption and filtration.

    • Lyse red blood cells if necessary.

  • Staining:

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers. A typical staining panel for GC B-cells includes antibodies against a pan-B-cell marker (B220 or CD19) and GC markers (GL7 and CD95/Fas).

    • Incubate on ice in the dark for 20-30 minutes.

    • Wash the cells with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • From the lymphocytes, gate on the B-cell population (e.g., B220+ or CD19+).

    • Within the B-cell gate, identify the GC B-cell population as cells that are double-positive for GL7 and CD95/Fas.

    • Quantify the percentage and absolute number of GC B-cells.

Experimental Workflow for Adjuvant Comparison

The following diagram illustrates a typical experimental workflow for comparing the long-term immune memory induced by different adjuvants.

Adjuvant_Comparison_Workflow cluster_setup Experimental Setup cluster_analysis Immune Response Analysis cluster_evaluation Evaluation Antigen Select Antigen Adjuvants Formulate with Adjuvants (this compound, Alum, CpG, AddaVax) Antigen->Adjuvants Mice Immunize Groups of Mice Adjuvants->Mice Serum Collect Serum (Multiple Time Points) Mice->Serum Spleen_LN Harvest Spleen/Lymph Nodes (Multiple Time Points) Mice->Spleen_LN ELISA Antibody Titer (ELISA) Serum->ELISA ELISpot Memory T-cell (ELISpot) Spleen_LN->ELISpot Flow GC B-cells (Flow Cytometry) Spleen_LN->Flow Comparison Compare Magnitude & Duration of Immune Responses ELISA->Comparison ELISpot->Comparison Flow->Comparison

Figure 4: Workflow for comparative evaluation of adjuvants.

References

Benchmarking Murapalmitine's Performance Against Commercial Adjuvants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical determinant of a vaccine's success. This guide provides an objective comparison of Murapalmitine, a synthetic analog of Muramyl Dipeptide (MDP), against established commercial adjuvants. The following sections present a comprehensive overview of their mechanisms of action, comparative performance data, and detailed experimental protocols to assist in the rational design of next-generation vaccines.

Executive Summary

This compound, a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor, has demonstrated significant potential as a vaccine adjuvant.[1][2] This guide compiles available data to benchmark its performance against widely used commercial adjuvants: Aluminum salts (Alum), Monophosphoryl Lipid A (MPLA), and Quillaja Saponaria fraction 21 (QS-21). While direct head-to-head comparative studies across all parameters are limited, this document synthesizes existing data to provide a valuable resource for adjuvant selection. Evidence suggests this compound is particularly effective at inducing mucosal immunity and can stimulate robust systemic antibody responses comparable to some established adjuvants.

Mechanism of Action: A Comparative Overview

The immunomodulatory effects of adjuvants are intrinsically linked to their mechanism of action. This compound, Alum, MPLA, and QS-21 activate distinct innate immune pathways, leading to varied adaptive immune responses.

This compound (NOD2-mediated Signaling): As a derivative of MDP, this compound is recognized by the intracellular NOD2 receptor expressed in antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][2] Upon binding, NOD2 oligomerizes and recruits RIP2 kinase, initiating a signaling cascade that leads to the activation of NF-κB and MAPKs.[2] This results in the production of pro-inflammatory cytokines and chemokines, enhancing antigen presentation and promoting a robust adaptive immune response.

Commercial Adjuvants:

  • Alum: Aluminum salts, the most common adjuvants in human vaccines, are thought to work through a "depot effect," which prolongs antigen exposure. They also activate the NLRP3 inflammasome, leading to the release of IL-1β and IL-18. Alum predominantly promotes a Th2-biased immune response, characterized by strong antibody production.

  • MPLA: A detoxified derivative of lipopolysaccharide (LPS), MPLA is a potent Toll-like receptor 4 (TLR4) agonist. Activation of TLR4 on APCs triggers MyD88- and TRIF-dependent signaling pathways, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, driving a mixed Th1/Th2 response.

  • QS-21: This saponin-based adjuvant is known for its ability to induce both humoral and cellular immunity. QS-21 can activate the NLRP3 inflammasome and promote the cross-presentation of antigens to CD8+ T cells, leading to a strong Th1-biased and cytotoxic T lymphocyte (CTL) response.

Data Presentation: Performance Comparison

The following tables summarize the available quantitative data on the performance of this compound and commercial adjuvants. It is important to note that the data is compiled from different studies and experimental conditions may vary.

Table 1: Antibody Response

AdjuvantAntigenRoute of AdministrationIgG TiterIgG1 IsotypeIgG2a IsotypeMucosal IgAReference
Murabutide Norwalk Virus-Like Particles (VLP)IntranasalEquivalent to parenteral AlumInducedInducedSuperior to parenteral Alum
Alum Norwalk Virus-Like Particles (VLP)ParenteralStrong systemic responsePredominantly inducedLower inductionNot significant
MPLA + Alum GII.4 Norovirus VLPIntramuscularHigher than Alum aloneNot specifiedNot specifiedNot specified
QS-21 HIV-1 gp120Not specifiedNot specifiedIncreasedIncreasedNot specified

Table 2: T-Cell Response

AdjuvantAntigenT-Cell Activation MarkersCD4+ T-Cell ResponseCD8+ T-Cell ResponseReference
This compound (as MTP-PE) Not specifiedUpregulation of MCAF in monocytesInduces T-lymphocyte proliferationNot specified
Alum Peptide-protein conjugateNot specifiedPromotes early differentiation of CD4+ Tfh cellsLess effective
MPLA Rabies vaccineIncreased co-stimulatory molecule expression on DCsEnhances Tfh responsesPromotes terminal differentiation
QS-21 Not specifiedNot specifiedInduces a balanced Th1/Th2 responseStimulates CTLs

Table 3: Cytokine Profile

AdjuvantKey Cytokines InducedPredominant T-helper ResponseReference
This compound (as MTP-PE) TNF-α, IL-6, IL-4, IL-6Th2-type
Alum IL-1β, IL-18Th2
MPLA IFN-γ, IL-12, IL-10Th1
QS-21 IL-2, IFN-γ, IL-1β, IL-18Th1

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key immunological assays used in adjuvant comparison studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol provides a general framework for quantifying antigen-specific antibody titers in serum.

  • Plate Coating: Coat 96-well microplates with the antigen of interest (e.g., 2 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% skim milk in wash buffer) for 2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. Antibody titers are typically determined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.

Flow Cytometry for T-Cell Activation Marker Analysis

This protocol outlines the steps for analyzing T-cell activation markers on peripheral blood mononuclear cells (PBMCs) or splenocytes.

  • Cell Preparation: Isolate PBMCs or splenocytes from immunized animals.

  • Cell Stimulation (Optional): For intracellular cytokine staining, stimulate cells with the specific antigen (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. For surface marker analysis, this step can be omitted.

  • Surface Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS) and stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, and activation markers like CD25, CD69, OX40) for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization (for intracellular staining): If staining for intracellular cytokines, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Add fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of CD4+ and CD8+ T cells expressing activation markers and/or producing specific cytokines.

Multiplex Cytokine Assay

This protocol describes the simultaneous measurement of multiple cytokines in serum or cell culture supernatants using a bead-based multiplex assay.

  • Sample Preparation: Collect serum or cell culture supernatants and store at -80°C until use. Thaw samples on ice before the assay.

  • Assay Plate Preparation: Prepare a 96-well filter plate by pre-wetting with wash buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the cytokine standards provided in the kit.

  • Bead Incubation: Add the antibody-coupled beads to the wells, followed by the standards and samples. Incubate for a specified time (e.g., 2 hours) at room temperature with shaking.

  • Washing: Wash the beads multiple times using a vacuum manifold.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail and incubate for a specified time (e.g., 1 hour) at room temperature with shaking.

  • Washing: Repeat the washing step.

  • Streptavidin-PE Incubation: Add Streptavidin-Phycoerythrin (SAPE) and incubate for a specified time (e.g., 30 minutes) at room temperature with shaking.

  • Washing: Repeat the washing step.

  • Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a multiplex assay system.

  • Data Analysis: Analyze the data using the system's software to determine the concentration of each cytokine in the samples based on the standard curves.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for adjuvant comparison.

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIP2 RIP2 NOD2->RIP2 Recruits TAK1 TAK1 RIP2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Translocates to a nucleus and initiates MAPK->Gene_Transcription Activates transcription factors Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Transcription->Cytokines Leads to

This compound/NOD2 Signaling Pathway

Adjuvant_Comparison_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase Antigen Antigen Immunization Immunization of Animal Model Antigen->Immunization This compound This compound This compound->Immunization Alum Alum Alum->Immunization MPLA MPLA MPLA->Immunization QS21 QS-21 QS21->Immunization Sample_Collection Sample Collection (Serum, Splenocytes) Immunization->Sample_Collection ELISA ELISA (Antibody Titers) Sample_Collection->ELISA Flow_Cytometry Flow Cytometry (T-Cell Activation) Sample_Collection->Flow_Cytometry Multiplex_Assay Multiplex Assay (Cytokine Profile) Sample_Collection->Multiplex_Assay Data_Analysis Comparative Data Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis Multiplex_Assay->Data_Analysis

Adjuvant Comparison Experimental Workflow

References

Independent Verification of Murapalmitine's Immunostimulatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunostimulatory properties of Murapalmitine (MTP-PE), a synthetic analogue of muramyl dipeptide (MDP), with other well-established immunostimulatory adjuvants, namely Monophosphoryl Lipid A (MPLA) and CpG Oligodeoxynucleotides (CpG ODN). The information presented is collated from various independent research studies to aid in the evaluation and selection of appropriate adjuvants for vaccine and immunotherapy development.

Comparative Immunostimulatory Performance

The following tables summarize quantitative data from studies evaluating the effects of this compound (or its core component, MDP), MPLA, and CpG ODN on key immunological parameters. It is important to note that the data are compiled from different studies with varying experimental conditions, and direct cross-study comparisons should be interpreted with caution.

Table 1: In Vitro Dendritic Cell (DC) Activation

AdjuvantTarget ReceptorCell TypeActivation Marker(s)Cytokine Production (pg/mL)Source(s)
This compound (as MTP-PE or MDP) NOD2Human Monocyte-derived DCsUpregulation of CD80, CD86, HLA-DRIL-1β, TNF-α[1]
MPLA TLR4Murine Bone Marrow-derived DCsUpregulation of CD80, CD86, MHCIIIL-6, IL-12, TNF-α[2][3]
CpG ODN TLR9Murine Bone Marrow-derived DCsUpregulation of CD80, CD86, MHCIIIL-12p70, IL-10, IFN-γ, TNF-α[2][4]

Table 2: In Vitro Macrophage Activation

AdjuvantCell TypeActivation Marker(s)Effector Molecule ProductionSource(s)
This compound (as L-MTP-PE) + IFN-γ Human Monocyte-derived MacrophagesM1-like phenotypeTNF-α, IL-1β, Soluble anti-tumor factors
MPLA Murine MacrophagesNot specifiedReduced pro-inflammatory cytokines (in vivo pre-treatment)
CpG ODN Not directly compared in found literatureNot applicableNot applicable

Table 3: In Vivo Antigen-Specific Antibody Responses

Adjuvant (with model antigen)Animal ModelPrimary Antibody Isotype(s) EnhancedKey FindingsSource(s)
This compound (as MTP-PE) Not directly compared in found literatureNot applicableNot applicable
MPLA (with PSOP25 malaria antigen) MiceIgGElevated antibody levels
CpG ODN (with PSOP25 malaria antigen) MiceIgG, particularly Th1-associated isotypesMost potent inhibition of ookinete formation
CpG ODN (with TNP-Ficoll) Mice (BALB/c)IgM, IgG, IgG1, IgG2aSignificant enhancement of antigen-specific antibody titers
MPLA + QS-21 (with influenza vaccine) Mice (BALB/c)IgG2aEffective in enhancing Th1-type IgG responses
CpG ODN + MPLA (with influenza vaccine) Mice (C57BL/6 & BALB/c)IgG2c/IgG2aPotent in enhancing protection

Detailed Experimental Protocols

The following are representative protocols for key immunological assays used to evaluate the immunostimulatory properties of adjuvants. These are generalized procedures and may require optimization for specific experimental contexts.

In Vitro Dendritic Cell (DC) Activation Assay

Objective: To assess the ability of an adjuvant to induce the maturation and cytokine production of dendritic cells in vitro.

Methodology:

  • Generation of Monocyte-Derived DCs (Mo-DCs):

    • Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 800 IU/mL), and IL-4 (e.g., 250 IU/mL) for 6 days to differentiate them into immature DCs (iDCs).

  • DC Stimulation:

    • Plate the iDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.

    • Add this compound, MPLA, or CpG ODN at various concentrations to the cell cultures. Include a negative control (medium alone) and a positive control (e.g., LPS at 2 µg/mL).

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis of DC Maturation (Flow Cytometry):

    • Harvest the DCs and wash with PBS.

    • Stain the cells with fluorescently labeled antibodies against surface markers of DC maturation, such as CD80, CD86, and HLA-DR (for human cells) or MHCII (for murine cells).

    • Analyze the expression levels of these markers using a flow cytometer.

  • Analysis of Cytokine Production (ELISA):

    • Collect the cell culture supernatants after the stimulation period.

    • Measure the concentrations of key cytokines such as IL-1β, IL-6, IL-12p70, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

Macrophage Activation Assay

Objective: To evaluate the capacity of an adjuvant to activate macrophages to a pro-inflammatory and microbicidal state.

Methodology:

  • Generation of Macrophages:

    • Isolate monocytes from PBMCs as described for DCs.

    • Differentiate monocytes into macrophages by culturing them in medium containing M-CSF for 5-7 days.

  • Macrophage Stimulation:

    • Plate the macrophages in a 96-well plate.

    • For classical (M1) activation, prime the macrophages with IFN-γ (e.g., 20 ng/mL) for several hours, followed by stimulation with the test adjuvant (this compound, MPLA, or CpG ODN) or LPS as a positive control.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • After 24-48 hours of stimulation, collect the culture supernatants.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison to a sodium nitrite standard curve.

  • Measurement of TNF-α Production (ELISA):

    • Analyze the concentration of TNF-α in the culture supernatants using a specific ELISA kit, as described for the DC activation assay.

Mixed Lymphocyte Reaction (MLR)

Objective: To assess the ability of adjuvant-matured DCs to stimulate the proliferation of allogeneic T cells.

Methodology:

  • Preparation of Stimulator and Responder Cells:

    • Generate mature DCs (mDCs) by stimulating iDCs with the test adjuvants for 48 hours, as described above. These will be the stimulator cells.

    • Isolate CD4+ or CD8+ T cells from a different, HLA-mismatched donor using MACS. These will be the responder cells.

  • Co-culture:

    • Co-culture the mDCs and responder T cells in a 96-well round-bottom plate at a specific ratio (e.g., 1:10 DC to T cell ratio).

    • Incubate the co-culture for 3-7 days at 37°C in a 5% CO2 incubator.

  • Measurement of T Cell Proliferation:

    • CFSE Staining: Prior to co-culture, label the responder T cells with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the CFSE fluorescence intensity is halved with each cell division. Analyze the proliferation by flow cytometry.

    • [3H]-Thymidine Incorporation: During the last 18-24 hours of co-culture, add [3H]-thymidine to the wells. Proliferating cells will incorporate the radioactive thymidine into their DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound, MPLA, and CpG ODN, as well as a typical experimental workflow for evaluating adjuvant activity.

Murapalmitine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTP_PE This compound (MTP-PE) NOD2 NOD2 MTP_PE->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF-κB IKK_complex->NF_kB Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates & Induces Transcription MAPK->Gene_Expression

Caption: this compound (MTP-PE) Signaling Pathway via NOD2.

TLR_Signaling_Pathways cluster_extracellular Extracellular / Endosomal Space cluster_membrane Plasma / Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPLA MPLA TLR4 TLR4 MPLA->TLR4 CpG_ODN CpG ODN TLR9 TLR9 CpG_ODN->TLR9 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs IRF3_7 IRF3/7 TRIF->IRF3_7 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression MAPK->Gene_Expression IFN_Genes Type I IFN Gene Expression IRF3_7->IFN_Genes

Caption: Simplified TLR4 (MPLA) and TLR9 (CpG ODN) Signaling Pathways.

Adjuvant_Evaluation_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Adjuvant Stimulation cluster_analysis Analysis of DC Activation cluster_functional_assay Functional Assay cluster_mlr_analysis MLR Analysis PBMC_Isolation Isolate PBMCs from Blood Monocyte_Isolation Isolate Monocytes (e.g., CD14+ selection) PBMC_Isolation->Monocyte_Isolation DC_Generation Differentiate into Immature DCs (GM-CSF + IL-4) Monocyte_Isolation->DC_Generation Adjuvant_Stimulation Stimulate iDCs with: - this compound - MPLA - CpG ODN - Controls DC_Generation->Adjuvant_Stimulation Flow_Cytometry Flow Cytometry: - CD80, CD86, HLA-DR Adjuvant_Stimulation->Flow_Cytometry ELISA ELISA: - IL-1β, IL-6, IL-12, TNF-α Adjuvant_Stimulation->ELISA MLR Mixed Lymphocyte Reaction (MLR) Adjuvant_Stimulation->MLR Use as Stimulators Proliferation_Assay T Cell Proliferation Assay (CFSE or [3H]-Thymidine) MLR->Proliferation_Assay

Caption: Experimental Workflow for In Vitro Adjuvant Comparison.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Murapalmitine, a lipophilic derivative of Muramyl dipeptide (MDP), and its alternatives. The assessment of its experimental reproducibility is discussed in the context of the available scientific literature.

This compound, also known as d-Murapalmitine (Nac-Mur-d-Ala-d-isoGln-sn-glycerol dipalmitoyl), is a synthetic immunomodulatory compound. It belongs to the family of muramyl dipeptide (MDP) analogues, which are known for their ability to stimulate the innate immune system. A key distinguishing feature of this compound, as reported in scientific reviews, is its purported ability to act as an adjuvant without inducing an autoimmune response in a preclinical model of multiple sclerosis. However, a thorough investigation of the primary literature reveals a notable scarcity of original research articles detailing these experimental findings, posing a challenge to independently assess their reproducibility.

This compound: Reported Activity and Reproducibility Challenges

The central experimental finding attributed to this compound is its failure to induce Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis, when administered with myelin basic protein. This has led to the hypothesis that this compound may selectively promote immune responses against foreign antigens while avoiding the stimulation of self-reactive lymphocytes. This characteristic, if reproducible, would make it a highly desirable adjuvant candidate for vaccines.

Despite this intriguing property being cited in review articles, locating the primary research publication that originally described this experiment has proven difficult through extensive literature searches. This lack of accessible primary data is a significant impediment to a thorough assessment of the reproducibility of these findings. The scientific process relies on the ability of independent researchers to access and evaluate the original data and methodologies to validate, refute, or build upon previous work. Without the original publication, a direct and detailed analysis of the experimental protocol, statistical power, and potential confounding factors is not possible.

Comparison with Alternative Lipophilic MDP Analogues

To provide a context for this compound's potential activities, this guide presents a comparison with other well-characterized lipophilic MDP analogues. These alternatives have been more extensively studied, and their biological activities and mechanisms of action are better documented in the scientific literature. Lipophilicity is a common strategy to enhance the adjuvant properties of MDP, and several such derivatives have been developed.

CompoundKey Biological ActivitiesNotable Experimental FindingsReference
This compound Reported to be a non-autoimmune-inducing adjuvant.Did not induce EAE when co-administered with myelin basic protein (as cited in reviews).[1]
Mifamurtide (L-MTP-PE) Potent activator of monocytes and macrophages; approved for the treatment of osteosarcoma.Enhances tumor cell killing by human monocytes.[2][2]
Romurtide (MDP-Lys(L18)) Stimulates the production of granulocyte-colony stimulating factor (G-CSF); used for the treatment of neutropenia.Increases resistance to bacterial and viral infections.[3]
B30-MDP Strong adjuvant for inducing cell-mediated immunity.Induced tumor-specific immunity in a leukemia model.

Experimental Protocols

Detailed experimental protocols for the characterization of MDP analogues are crucial for the reproducibility of findings. Below are representative methodologies for key assays used to evaluate the immunomodulatory activity of these compounds.

NOD2 Activation Assay (Reporter Gene Assay)

This assay is used to determine if a compound activates the NOD2 receptor, the primary intracellular sensor for MDP.

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently co-transfected with expression plasmids for human NOD2 and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB promoter. A control plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.

  • Stimulation: 24 hours post-transfection, the cells are treated with varying concentrations of the MDP analogue (e.g., this compound or an alternative) or a vehicle control.

  • Lysis and Luciferase Assay: After a 16-24 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of NF-κB activity is calculated relative to the vehicle-treated cells.

Cytokine Profiling in Human Whole Blood

This assay assesses the ability of an MDP analogue to induce the production of pro-inflammatory cytokines.

  • Blood Collection: Fresh human blood is collected from healthy donors into heparinized tubes.

  • Stimulation: The whole blood is diluted with RPMI 1640 medium and stimulated with the MDP analogue at various concentrations. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) are included.

  • Incubation: The treated blood is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Plasma Collection: After incubation, the samples are centrifuged, and the plasma supernatant is collected.

  • Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: The cytokine concentrations in the stimulated samples are compared to the unstimulated controls.

Visualizing Signaling Pathways and Workflows

Muramyl Dipeptide (MDP) Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by MDP binding to its intracellular receptor, NOD2.

MDP_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_ext Muramyl Dipeptide (MDP) MDP_int MDP MDP_ext->MDP_int Uptake NOD2 NOD2 MDP_int->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_complex p50/p65 (NF-κB) Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_complex->Genes Translocates & Activates Transcription IkB->NFkB_complex NFkB_IkB NF-κB/IκB Complex

Caption: MDP binds to NOD2, initiating a signaling cascade that leads to the activation of NF-κB and the transcription of pro-inflammatory genes.

General Experimental Workflow for Adjuvant Characterization

This diagram outlines a typical workflow for evaluating the efficacy and safety of a novel adjuvant like this compound.

Adjuvant_Workflow Start Adjuvant Candidate (e.g., this compound) InVitro In Vitro Characterization Start->InVitro NOD2_Assay NOD2 Activation Assay InVitro->NOD2_Assay Cytokine_Assay Cytokine Release Assay (PBMCs / Whole Blood) InVitro->Cytokine_Assay InVivo In Vivo Preclinical Studies NOD2_Assay->InVivo Cytokine_Assay->InVivo Vaccination Vaccination with Antigen +/- Adjuvant InVivo->Vaccination Safety Safety/Toxicity Assessment InVivo->Safety Immune_Response Measure Immune Response (Antibody Titers, T-cell activation) Vaccination->Immune_Response Decision Lead Candidate Selection Immune_Response->Decision EAE_Model Autoimmunity Model (e.g., EAE) Safety->EAE_Model Pyrogenicity Pyrogenicity Test Safety->Pyrogenicity EAE_Model->Decision Pyrogenicity->Decision

Caption: A typical workflow for characterizing a novel vaccine adjuvant, from initial in vitro screening to in vivo efficacy and safety studies.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Murapalmitine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Assessment

Given the lack of specific hazard data for Murapalmitine, it should be treated as a potentially hazardous substance. All handling and disposal procedures must be planned before any experiment begins.[1] Personnel should be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2]Prevents eye contact with potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]Protects skin from direct contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure.
Respiratory Protection Work should be conducted in a chemical fume hood or a well-ventilated area.Avoids inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound waste in a laboratory setting. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.

  • Waste Characterization and Segregation :

    • Pure this compound : Collect in a dedicated, properly labeled waste container.

    • Contaminated this compound : If mixed with other substances (e.g., solvents, other chemicals), the entire mixture must be treated as hazardous waste and segregated accordingly.

  • Waste Container Management :

    • Use a compatible, leak-proof container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

    • Keep the container securely closed when not in use.

  • Storage :

    • Store the waste container in a designated satellite accumulation area for chemical waste.

    • This area should be secure and away from incompatible materials.

  • Disposal Request and Pickup :

    • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal contractor.

  • Empty Container Disposal :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as chemical waste.

    • After rinsing, deface the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.

Experimental Protocols Cited

While no experimental protocols specific to this compound disposal were found, the general principles of chemical waste management are based on standard laboratory safety protocols. These protocols emphasize risk assessment, use of personal protective equipment, proper waste segregation, and adherence to institutional and regulatory guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, emphasizing a cautious approach due to the absence of specific hazard data.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Characterize and Segregate cluster_2 Step 2: Containerize and Label cluster_3 Step 3: Storage and Disposal start Generate this compound Waste characterize Is the waste pure this compound or contaminated? start->characterize pure Pure this compound characterize->pure Pure contaminated Contaminated with other chemicals characterize->contaminated Contaminated containerize_pure Collect in a dedicated, labeled 'Hazardous Waste - this compound' container pure->containerize_pure containerize_contaminated Collect in a dedicated, labeled 'Hazardous Waste - [List of Contents]' container contaminated->containerize_contaminated store Store in designated Satellite Accumulation Area containerize_pure->store containerize_contaminated->store request_pickup Request pickup by EHS or licensed contractor store->request_pickup end Proper Disposal request_pickup->end

This compound Disposal Decision Workflow

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the relevant Safety Data Sheets (SDS) for all chemicals involved in your work. In the absence of specific data for this compound, a conservative approach that treats the substance as potentially hazardous is the most prudent course of action.

References

Navigating Uncertainty: A Safety Protocol for Handling Novel Compounds Like Murapalmitine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers

In the dynamic landscape of pharmaceutical research, scientists frequently encounter novel chemical entities. While "Murapalmitine" does not correspond to a publicly documented chemical substance and a specific Safety Data Sheet (SDS) is not available, this guide provides a robust framework for handling unknown or novel powdered chemical compounds. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of your research.

The following procedures are based on established best practices for managing chemical hazards in a laboratory setting when substance-specific data is unavailable. The foundational principle is to treat any unknown substance as potentially hazardous.

I. Pre-Handling Hazard Assessment

Before any manipulation of a new compound, a thorough hazard assessment is paramount. This assessment should be documented and reviewed by the designated laboratory safety officer.

  • Information Gathering : Attempt to gather any available information on the compound class. For instance, if "this compound" is a palmitate-containing compound, review the general hazards associated with fatty acid esters. Palmitic acid, for example, can cause skin and eye irritation[1].

  • Assumption of Hazard : In the absence of data, assume the compound is hazardous. This includes potential for toxicity, skin and eye irritation, and respiratory sensitization.

  • Control Banding : Utilize a control banding strategy to assign a set of precautionary measures based on the potential for exposure and the assumed hazard level. For a powdered substance of unknown toxicity, a high level of control is warranted.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling substances with unknown toxicological profiles. The minimum required PPE should be supplemented based on the specific procedures being performed[2][3][4].

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Body Protection Laboratory coat (fire-resistant if flammable solvents are used)Protects skin and clothing from contamination[5].
Eye & Face Protection Safety glasses with side shields (minimum). Chemical splash goggles for any liquid handling or risk of splash. A face shield should be worn over goggles when there is a significant splash hazard.Protects against accidental splashes, dust, and flying debris that could cause irreversible eye damage.
Hand Protection Disposable nitrile gloves (double-gloving recommended).Provides a primary barrier against skin contact. Nitrile gloves offer protection against a range of chemicals, but immediate removal and hand washing are required after any contact.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood or when aerosol generation is possible.Prevents inhalation of fine powders, which is a primary route of exposure for chemical solids.
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills.

Note: Always inspect PPE for damage before use and dispose of single-use items properly after handling the compound.

III. Operational and Disposal Plans

Engineering Controls:

  • Primary Containment : All weighing and initial dilutions of powdered "this compound" should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Ventilation : Ensure adequate laboratory ventilation to prevent the accumulation of airborne contaminants.

Safe Handling Procedures:

  • Minimize Dust Generation : Handle the compound carefully to avoid creating dust. Use techniques such as gentle scooping rather than pouring, and work on a disposable mat to contain any spills.

  • Static Control : For fine powders, be aware of the risk of dust explosion. Use anti-static tools and ensure equipment is properly grounded.

  • Labeling : Clearly label all containers with the compound name, date, and "Hazard Unknown - Handle with Caution."

  • Hygiene : Never eat or drink in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures:

  • Spill : In case of a spill, evacuate the immediate area. Follow established laboratory procedures for cleaning up hazardous powder spills, which typically involves using a HEPA-filtered vacuum or gently wetting the material with an appropriate solvent before wiping.

  • Exposure :

    • Skin : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eyes : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation : Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and provide any available information about the compound.

Disposal:

  • All waste materials, including contaminated PPE, disposable mats, and excess compound, must be disposed of as hazardous chemical waste. Do not dispose of in regular trash or down the drain.

Procedural Workflow and Decision Making

The following diagrams illustrate the logical flow for assessing and managing the risks associated with an unknown chemical compound.

cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection & Handling cluster_post Phase 3: Post-Handling & Disposal start Receive New Compound (e.g., 'this compound') sds_check Search for Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found no_sds No SDS Available. Treat as Potentially Hazardous. sds_found->no_sds No ppe_select Select PPE Based on Assessment (See Table 1) sds_found->ppe_select Yes (Follow SDS) hazard_assess Conduct Hazard Assessment (Review compound class, assume high risk) no_sds->hazard_assess hazard_assess->ppe_select eng_controls Use Engineering Controls (Fume Hood / Containment) ppe_select->eng_controls handling Perform Handling Procedures (Weighing, Dilution, etc.) eng_controls->handling decon Decontaminate Work Area handling->decon disposal Dispose of Waste as Hazardous decon->disposal end Procedure Complete disposal->end

Caption: Workflow for handling a chemical with an unknown hazard profile.

This comprehensive approach ensures that safety remains the priority when pioneering new areas of chemical and pharmaceutical research. By treating unknown substances with the highest level of precaution, you build a foundation of safety that protects both the researcher and the research itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.